(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-methionine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBGAUHBELNDEW-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426316 | |
| Record name | Fmoc-D-Met-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112883-40-6 | |
| Record name | D-FMOC-methionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112883-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-D-Met-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Fmoc-D-methionine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-methionine (N-α-(9-Fluorenylmethoxycarbonyl)-D-methionine) is a critical building block in modern solid-phase peptide synthesis (SPPS). The incorporation of D-amino acids, such as D-methionine, into peptide sequences is a key strategy for enhancing the metabolic stability and bioavailability of peptide-based therapeutics by increasing their resistance to proteolytic degradation. This guide provides a comprehensive overview of the chemical properties of Fmoc-D-methionine, detailed experimental protocols for its use, and a discussion of potential side reactions and mitigation strategies.
Core Chemical and Physical Properties
Fmoc-D-methionine is a white to off-white crystalline powder. The presence of the lipophilic Fmoc protecting group makes it highly soluble in many organic solvents commonly used in peptide synthesis.
General Properties
| Property | Value | Reference(s) |
| CAS Number | 112883-40-6 | [1][2][3] |
| Appearance | White to off-white crystalline powder | [4] |
| Optical Rotation | [α]20/D = +28 ±2° (c=1 in DMF) | [1] |
Molecular and Physical Data Discrepancies
There are notable discrepancies in the reported molecular formula, molecular weight, and melting point of Fmoc-D-methionine across various suppliers. After a thorough review of the available data, the most consistent and chemically correct values are presented below. The variation in melting point is likely attributable to differences in the purity of the analyzed samples.
| Property | Corrected Value | Conflicting Value(s) | Reference(s) |
| Molecular Formula | C₂₀H₂₁NO₄S | C₂₃H₂₃NO₅S | [1][2][3][5][6][7] |
| Molecular Weight | 371.45 g/mol | 437.50 g/mol | [7][8] |
| Melting Point | 110-140 °C | ~132 °C, 170-180 °C | [1][4][8] |
Solubility
Fmoc-D-methionine exhibits good solubility in polar aprotic solvents, which are standard in peptide synthesis. However, quantitative solubility data is not widely available and should be determined empirically for specific applications.
| Solvent | General Solubility | Notes | Reference(s) |
| N,N-Dimethylformamide (DMF) | Good to excellent | The most common solvent for SPPS. Can degrade to dimethylamine, which may cause premature Fmoc deprotection. | [9][10] |
| N-Methyl-2-pyrrolidone (NMP) | Good to excellent | Higher solvating power than DMF, especially for hydrophobic sequences. Some Fmoc-amino acids may show greater decomposition in NMP over time. | [9][10] |
| Dichloromethane (DCM) | Limited | Less polar and generally not a good solvent for dissolving Fmoc-amino acids. | [9] |
| Water | Slightly soluble | [4] |
Spectroscopic Data
¹H NMR Spectrum (Fmoc-L-methionine)
No specific ¹H NMR spectrum for Fmoc-D-methionine was found. The spectrum for Fmoc-L-methionine would be identical.
¹³C NMR Spectrum (Fmoc-L-methionine)
The following are the characteristic peaks for Fmoc-L-methionine. The spectrum for the D-enantiomer would be identical.
| Chemical Shift (ppm) | Assignment |
| ~176 | Carbonyl carbon (COOH) |
| ~156 | Carbonyl carbon (Fmoc) |
| ~144, 141 | Quaternary carbons (Fluorenyl) |
| ~128, 127, 125, 120 | Aromatic carbons (Fluorenyl) |
| ~67 | CH₂ (Fmoc) |
| ~53 | α-carbon |
| ~47 | CH (Fluorenyl) |
| ~31 | β-carbon |
| ~30 | γ-carbon |
| ~15 | S-CH₃ |
| [11] |
Infrared (IR) Spectroscopy
An experimental IR spectrum for Fmoc-D-methionine is not available. However, the expected characteristic absorption bands based on its functional groups are:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3300-2500 | O-H (Carboxylic acid) | Stretching |
| ~3300 | N-H (Amide) | Stretching |
| ~3050 | C-H (Aromatic) | Stretching |
| ~2950 | C-H (Aliphatic) | Stretching |
| ~1720 | C=O (Carboxylic acid) | Stretching |
| ~1690 | C=O (Amide) | Stretching |
| ~1530 | N-H | Bending |
| ~1450, 740, 760 | Aromatic C=C | Bending |
Experimental Protocols in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-D-methionine is utilized in standard SPPS protocols. The following sections detail the key steps in the synthesis cycle.
General SPPS Cycle Workflow
Protocol 1: Resin Swelling
-
Place the desired amount of resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal acids) in a reaction vessel.
-
Add a suitable solvent, typically DMF or NMP (approximately 10-15 mL per gram of resin).
-
Agitate the resin slurry for 30-60 minutes at room temperature to allow for complete swelling of the resin beads.
-
Drain the solvent.
Protocol 2: Fmoc Deprotection
The Fmoc group is removed via a base-catalyzed β-elimination mechanism.
Procedure:
-
To the swelled resin, add a 20% (v/v) solution of piperidine in DMF (approximately 10 mL per gram of resin).
-
Agitate the mixture for 3-5 minutes at room temperature.
-
Drain the deprotection solution.
-
Add a fresh portion of the 20% piperidine in DMF solution.
-
Agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
A Kaiser test can be performed on a small sample of resin beads to confirm the presence of a free primary amine, indicating successful deprotection.
Protocol 3: Amino Acid Coupling
-
In a separate vessel, dissolve Fmoc-D-methionine (3-5 equivalents relative to the resin loading) and a coupling activator such as HBTU, HATU, or HOBt/DIC (3-5 equivalents) in DMF or NMP.
-
Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to neutralize the hydrochloride salt of the activator and facilitate the reaction.
-
Allow the mixture to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. Coupling times may need to be extended for sterically hindered amino acids.
-
After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents.
-
The completion of the coupling reaction can be monitored using a Kaiser test. A negative result (yellow or colorless beads) indicates that all primary amines have been acylated.
Protocol 4: Final Cleavage and Deprotection
After the peptide sequence is fully assembled, the peptide is cleaved from the resin support, and the side-chain protecting groups are removed simultaneously.
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail. For peptides containing methionine, a standard cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). The scavengers are crucial to prevent side reactions with the methionine side chain.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers.
-
Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Side Reactions Involving Methionine
The thioether side chain of methionine is susceptible to two primary side reactions during SPPS, particularly during the final acidolytic cleavage step.[3][8]
Oxidation
The thioether group can be readily oxidized to form methionine sulfoxide (Met(O)), which exists as two diastereomers.[8][11] This oxidation can occur due to exposure to atmospheric oxygen or reactive species generated during the synthesis.
Mitigation Strategies:
-
Use of Scavengers: The inclusion of reducing agents and scavengers like dithiothreitol (DTT) or a combination of trimethylsilyl chloride (TMSCl) and triphenylphosphine (PPh₃) in the cleavage cocktail can suppress oxidation.[2][8]
-
Post-Cleavage Reduction: If oxidation occurs, the methionine sulfoxide can be reduced back to methionine in solution using reagents such as ammonium iodide and dimethylsulfide.[11]
-
Synthesis with Methionine Sulfoxide: In cases where methionine is particularly prone to oxidation, Fmoc-D-methionine sulfoxide can be used directly in the synthesis. The resulting peptide is then purified in its oxidized form and subsequently reduced.[2]
S-Alkylation
During the final TFA cleavage, carbocations generated from the removal of tert-butyl-based side-chain protecting groups can alkylate the nucleophilic thioether side chain of methionine, leading to the formation of a sulfonium salt.[3][8]
Mitigation Strategies:
-
Effective Scavenging: Using a cocktail of scavengers in the cleavage solution is the most effective way to minimize S-alkylation. Thioanisole and EDT are commonly used to trap carbocations.
-
Reversal of Alkylation: The S-tert-butylation can be reversed by heating the peptide in 5% aqueous acetic acid.
Conclusion
Fmoc-D-methionine is an indispensable reagent for the synthesis of proteolytically stable peptides. A thorough understanding of its chemical and physical properties, coupled with optimized protocols for its use in SPPS and an awareness of potential side reactions, is essential for the successful synthesis of high-quality, D-methionine-containing peptides for research and drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. peptide.com [peptide.com]
- 4. Fmoc-D-Methionine (Fmoc-D-Met-OH) BP EP USP CAS 112883-40-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 5. peptide.com [peptide.com]
- 6. 112883-40-6 CAS MSDS (Fmoc-Met-OH) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. N-Fmoc-D-Methionine (Fmoc-D-Met-OH) - CAS - 112883-40-6 | Axios Research [axios-research.com]
- 8. parchem.com [parchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. FMOC-L-Methionine(71989-28-1) 13C NMR spectrum [chemicalbook.com]
An In-Depth Technical Guide to (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-methionine (Fmoc-D-Met-OH)
For researchers, chemists, and professionals in drug development, the precise and efficient synthesis of peptides is a cornerstone of innovation. The choice of building blocks is paramount to the success of this intricate process. Among these, (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-methionine, commonly known as Fmoc-D-methionine, serves as a critical reagent. This guide provides a comprehensive technical overview of Fmoc-D-methionine, its structural and chemical properties, and its pivotal role in solid-phase peptide synthesis (SPPS), offering field-proven insights for its effective application.
Core Concepts: Structure and Physicochemical Properties
Fmoc-D-methionine is a derivative of the essential amino acid D-methionine, featuring the fluorenylmethoxycarbonyl (Fmoc) protecting group attached to its alpha-amino group.[1][2] This strategic modification is fundamental to its application in peptide synthesis.[1]
Molecular Structure and Formula
The molecular structure combines the D-enantiomer of methionine with the bulky, base-labile Fmoc group. This structure ensures stability under various conditions while allowing for selective removal when required.[1][3]
Below is a two-dimensional representation of the Fmoc-D-methionine structure.
Caption: Figure 1: Chemical structure of Fmoc-D-methionine.
Physicochemical Data Summary
The properties of Fmoc-D-methionine make it highly suitable for standard SPPS protocols. Its solubility in common organic solvents facilitates efficient coupling reactions.[6]
| Property | Value | Source(s) |
| Purity | ≥ 98% (HPLC) | [5] |
| Melting Point | 110 - 140 °C (range) | [1][5] |
| Optical Rotation | [a]²⁰D = +28 ±2° (c=1 in DMF) | [5] |
| Solubility | Slightly soluble in water; highly soluble in most organic solvents (e.g., DMF). | [6] |
| Storage Conditions | 0 - 8 °C | [1][5] |
The Role of the Fmoc Group in Peptide Synthesis
The Fmoc group is the cornerstone of the most widely used orthogonal protection strategy in solid-phase peptide synthesis.[3][7] Its primary function is to reversibly block the Nα-amino group of the amino acid, preventing self-polymerization and directing the sequence of peptide bond formation.[7]
The key advantage of the Fmoc group lies in its unique cleavage condition. It is stable to acidic conditions but readily removed by a secondary amine base, typically piperidine, through a β-elimination mechanism.[3] This orthogonality is crucial, as acid-labile protecting groups are used for the amino acid side chains. This allows for the selective deprotection of the Nα-amino group without disturbing the side-chain protections, ensuring the integrity of the growing peptide.[8]
Experimental Protocol: Fmoc-D-Methionine in Solid-Phase Peptide Synthesis
The following section details a standard, self-validating protocol for the incorporation of an Fmoc-D-methionine residue into a peptide chain using manual or automated SPPS.
Materials and Reagents
-
Fmoc-D-methionine
-
SPPS Resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids)[7][9]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Coupling Reagents: HBTU, HATU, or DIC/Oxyma
-
Base: N,N-Diisopropylethylamine (DIPEA) or Collidine
-
Washing Solvents: DMF, Isopropanol (IPA)
Step-by-Step Workflow
This workflow assumes the synthesis has already been initiated and the N-terminus of the peptide-resin is Fmoc-protected.
Step 1: Resin Swelling (Initialization)
-
Procedure: Place the resin in a suitable reaction vessel. Add DMF to fully immerse the resin and allow it to swell for at least 1 hour. This crucial step uncoils the polymer chains, making the reactive sites accessible.[9][10]
-
Rationale: Proper swelling is essential for efficient diffusion of reagents and achieving optimal reaction kinetics throughout the synthesis.
Step 2: Nα-Fmoc Deprotection
-
Procedure: Drain the swelling solvent. Add the deprotection solution (20% piperidine in DMF) to the resin. Agitate for an initial 3 minutes, drain, and add a fresh aliquot of the deprotection solution for an additional 15-20 minutes.[10]
-
Causality: The piperidine acts as a base, abstracting a proton from the fluorenyl group's C9 position, initiating a β-elimination that releases the free amine of the resin-bound peptide, along with dibenzofulvene and carbon dioxide.[3] The two-stage process ensures complete removal.
Step 3: Washing
-
Procedure: Drain the deprotection solution. Thoroughly wash the peptide-resin by flowing DMF through the vessel (5-7 times) to completely remove residual piperidine and dibenzofulvene byproducts.[3]
-
Trustworthiness: Inadequate washing is a common failure point. Residual piperidine will neutralize the subsequent coupling reagents, preventing peptide bond formation.
Step 4: Amino Acid Activation and Coupling
-
Procedure: In a separate vessel, dissolve 3-5 equivalents of Fmoc-D-methionine and a slightly lower equivalency (e.g., 2.9 eq) of a coupling agent like HBTU/HATU in DMF. Add 6-10 equivalents of a base (DIPEA). Allow this activation mixture to pre-activate for 1-2 minutes.
-
Procedure: Add the activated Fmoc-D-methionine solution to the washed peptide-resin. Agitate at room temperature for 1-2 hours.[7]
-
Expertise: This step forms an active ester of Fmoc-D-methionine, which is highly reactive towards the newly freed N-terminal amine on the resin, forming the peptide bond. The choice of coupling reagent can be critical for overcoming difficult couplings.
Step 5: Post-Coupling Wash
-
Procedure: Drain the coupling solution. Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[3]
Step 6: Cycle Repetition and Monitoring
-
Procedure: The cycle (Steps 2-5) is repeated for each subsequent amino acid in the sequence.[7]
-
Self-Validation: After coupling, a small sample of the resin can be tested for free amines (e.g., using the Kaiser test). A negative result confirms the completion of the coupling reaction, validating the step before proceeding.
The following diagram illustrates this core SPPS cycle.
Caption: Figure 2: Core workflow for one cycle of Fmoc-SPPS.
Field Insights: Handling Methionine-Specific Challenges
While a robust building block, methionine contains a thioether side chain susceptible to oxidation, forming methionine sulfoxide or sulfone.[11] This can occur during synthesis or cleavage, particularly under prolonged exposure to acidic conditions or oxidizing agents.
Mitigation Strategies:
-
Scavengers: During the final cleavage of the peptide from the resin (typically with trifluoroacetic acid - TFA), the inclusion of scavengers like thioanisole or dithiothreitol (DTT) is recommended to suppress side-chain oxidation.
-
Reagent Purity: Ensure the use of high-purity solvents and reagents to minimize the presence of oxidative contaminants.
-
Alternative Building Blocks: For peptides highly sensitive to oxidation, using pre-oxidized forms like Fmoc-D-methionine sulfone can be a strategic choice to ensure product homogeneity.[11]
By understanding the chemical properties of Fmoc-D-methionine and adhering to validated, logical protocols, researchers can reliably incorporate this essential amino acid, advancing the development of novel peptide-based therapeutics and research tools.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Methionine - Wikipedia [en.wikipedia.org]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Fmoc-D-Methionine (Fmoc-D-Met-OH) BP EP USP CAS 112883-40-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. Automated Peptide Synthesizers [peptidemachines.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. chemimpex.com [chemimpex.com]
Physical properties of Fmoc-D-methionine like molecular weight and melting point.
An In-depth Technical Guide to the Physical Properties of Fmoc-D-methionine
Introduction
Fmoc-D-methionine (N-α-Fmoc-D-methionine) is a pivotal amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS).[1][2] Its D-configuration is of particular interest to researchers and drug developers as the incorporation of D-amino acids can significantly enhance the metabolic stability of peptide-based therapeutics by increasing their resistance to enzymatic degradation.[3] The fluorenylmethoxycarbonyl (Fmoc) protecting group is a key feature, providing stability during synthesis and allowing for a base-labile deprotection strategy that is orthogonal to acid-labile side-chain protecting groups.[1][3] This guide provides a detailed overview of the core physical properties of Fmoc-D-methionine, experimental protocols for its use, and a workflow for its application in peptide synthesis.
Physical and Chemical Properties
The physical properties of Fmoc-D-methionine are summarized below. It is important to note the variability in reported melting points, which can be influenced by the crystalline form of the solid and measurement conditions.
| Property | Value | Source(s) |
| Synonyms | Fmoc-D-Met-OH, N-(9-Fluorenylmethoxycarbonyl)-D-methionine | [1][4][5][6] |
| CAS Number | 112883-40-6 | [1][4][5] |
| Molecular Formula | C₂₀H₂₁NO₄S | [1][4][6][7] |
| Molecular Weight | 371.45 g/mol , 371.5 g/mol | [1][4][6][7][8] |
| Melting Point | 110 - 140 °C, 132 °C, ~170-180 °C | [1][4][5][6][8] |
| Appearance | White to off-white crystalline powder | [4][5] |
| Solubility | Slightly soluble in water; highly soluble in most organic solvents | [5] |
| Storage Temperature | 2-8°C | [8] |
Experimental Protocols
Determination of Melting Point (Capillary Method)
A standard method for determining the melting point of a crystalline solid like Fmoc-D-methionine is the capillary melting point technique.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline Fmoc-D-methionine is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or oil bath and a calibrated thermometer or digital temperature sensor.
-
Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the substance is completely liquid are recorded. This range is reported as the melting point. The wide range reported for Fmoc-D-methionine (e.g., 110-140 °C) suggests potential polymorphism or sensitivity to experimental conditions.[1][4]
Fmoc-Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-methionine
Fmoc-D-methionine is a building block in the synthesis of peptides.[1][5] The following is a generalized protocol for the incorporation of an Fmoc-D-methionine residue into a peptide chain on a solid support.[2][3]
Methodology:
-
Resin Preparation: A suitable resin (e.g., Wang or Rink Amide resin) is placed in a reaction vessel and swollen in a solvent such as N,N-Dimethylformamide (DMF).[3]
-
Fmoc Deprotection: The N-terminal Fmoc protecting group on the resin-bound peptide is removed by treating it with a 20% solution of piperidine in DMF. This exposes a free amine group for the next coupling step.
-
Amino Acid Activation: In a separate vessel, Fmoc-D-methionine (typically 3-5 equivalents) is activated. This is achieved by dissolving it in DMF with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA).
-
Coupling: The activated Fmoc-D-methionine solution is added to the deprotected peptide-resin. The mixture is agitated for 1-2 hours at room temperature to allow the coupling reaction to proceed to completion, forming a new peptide bond.[3]
-
Washing: Following the coupling reaction, excess reagents and byproducts are removed by thoroughly washing the resin with DMF.
-
Iteration: The deprotection, activation, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: Once the peptide chain is fully assembled, it is cleaved from the solid support resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA). The crude peptide is then precipitated with cold diethyl ether.[3]
Workflow Visualization
The following diagram illustrates the iterative cycle of incorporating Fmoc-D-methionine in a standard Fmoc-SPPS workflow.
Fmoc Solid-Phase Peptide Synthesis (SPPS) cycle for Fmoc-D-methionine.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Fmoc-D-Methionine (Fmoc-D-Met-OH) BP EP USP CAS 112883-40-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 6. 112883-40-6 CAS MSDS (Fmoc-Met-OH) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. peptide.com [peptide.com]
- 8. parchem.com [parchem.com]
Fmoc-D-methionine CAS number and product information.
For immediate release: A comprehensive technical overview of Fmoc-D-methionine (Fmoc-D-Met-OH), a crucial building block in peptide synthesis for pharmaceutical and biotechnological research. This document provides researchers, scientists, and drug development professionals with essential product information, detailed experimental protocols, and a logical workflow for its application in solid-phase peptide synthesis (SPPS).
Core Product Information
Fmoc-D-methionine is a derivative of the amino acid D-methionine, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on its amino terminus.[1][2] This protecting group is base-labile, making it central to Fmoc-based solid-phase peptide synthesis, the predominant method for chemically synthesizing peptides.[3][4] The presence of the D-enantiomer allows for the creation of peptides with modified structures, which can enhance metabolic stability or alter receptor binding affinity, making it a valuable component in drug discovery.
The CAS Number for Fmoc-D-methionine is 112883-40-6 .[1][2][5][6][7]
Physical and Chemical Properties
A summary of the key quantitative data for Fmoc-D-methionine is presented below, compiled from various suppliers. Researchers should always refer to the lot-specific certificate of analysis for the most accurate data.
| Property | Value | Citations |
| CAS Number | 112883-40-6 | [1][2][5][6][7] |
| Molecular Formula | C₂₀H₂₁NO₄S | [2][5][6] |
| Molecular Weight | 371.5 g/mol | [2][5][6] |
| Appearance | White to off-white crystalline powder | [1][2][5] |
| Melting Point | 110 - 140 °C (range varies by source) | [2][5][7] |
| Purity | ≥98% (HPLC), ≥99.5% (Chiral HPLC) | [2][5] |
| Optical Rotation | [α]²⁰/D = +28 ± 2° (c=1 in DMF) | [2][5] |
| Solubility | Slightly soluble in water; highly soluble in most organic solvents (e.g., DMF). | [1] |
| Storage Temperature | 0 - 8 °C | [2][5][7] |
Application in Peptide Synthesis
Fmoc-D-methionine serves as a fundamental building block in solid-phase peptide synthesis (SPPS).[2] SPPS allows for the efficient, stepwise assembly of a peptide chain on an insoluble resin support.[3] The Fmoc group protects the N-terminus of the methionine, preventing unwanted side reactions during the coupling of the next amino acid in the sequence.[8]
The thioether side chain of methionine is susceptible to oxidation, which can occur during the final cleavage and deprotection steps.[9][10] Therefore, it is typically used without side-chain protection, but scavengers are often added during cleavage to prevent the formation of methionine sulfoxide.[8][9]
Experimental Protocol: Incorporation of Fmoc-D-Methionine via Manual Fmoc-SPPS
This protocol outlines the standard manual procedure for coupling Fmoc-D-methionine to a growing peptide chain on a solid support (e.g., Rink Amide resin).
Materials:
-
Fmoc-D-methionine
-
Peptide synthesis resin (e.g., Rink Amide, 2-chlorotrityl chloride resin) with the preceding amino acid already coupled and its Fmoc group removed.
-
Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling Reagent: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: e.g., N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Dichloromethane (DCM)
-
Fritted syringe or automated peptide synthesizer vessel.
Methodology:
-
Resin Preparation:
-
Begin with the resin-bound peptide chain swelled in DMF within the reaction vessel.
-
Ensure the Fmoc protecting group from the previously coupled amino acid has been removed.
-
-
Fmoc Deprotection (if not already performed):
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-7 minutes. Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes to ensure complete deprotection.
-
Thoroughly wash the resin with DMF (5-6 times) to remove all traces of piperidine.
-
-
Activation of Fmoc-D-Methionine:
-
In a separate vial, dissolve Fmoc-D-methionine (3 equivalents relative to resin loading), HATU (2.9 equivalents), in DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated Fmoc-D-methionine solution to the deprotected, resin-bound peptide.
-
Agitate the reaction mixture at room temperature for 1-4 hours. The progress of the coupling can be monitored using a colorimetric test like the Kaiser test.
-
-
Washing:
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3 times) to remove any unreacted reagents and byproducts.
-
-
Cycle Repetition:
-
The resin is now ready for the deprotection of the newly added Fmoc-D-methionine and the coupling of the subsequent amino acid in the peptide sequence. Repeat steps 2-5 for each amino acid.
-
-
Cleavage and Deprotection:
-
Once the peptide synthesis is complete, the peptide must be cleaved from the resin, and all side-chain protecting groups removed.
-
A common cleavage cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[11]
-
Crucially, to prevent oxidation of the methionine residue, scavengers such as ethylmethylsulfide or thioanisole should be included in the cleavage cocktail. [9]
-
Agitate the resin with the cleavage cocktail for 2-3 hours at room temperature.[11]
-
Filter the resin and collect the filtrate containing the crude peptide. The peptide can then be precipitated with cold diethyl ether and purified, typically by reverse-phase HPLC.
-
Logical and Experimental Workflows
The following diagrams illustrate the core logical steps in utilizing Fmoc-D-methionine within a standard solid-phase peptide synthesis cycle.
Caption: Workflow for a single coupling cycle using Fmoc-D-methionine in SPPS.
Caption: High-level overview of the entire solid-phase peptide synthesis process.
References
- 1. Fmoc-D-Methionine (Fmoc-D-Met-OH) BP EP USP CAS 112883-40-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Automated Peptide Synthesizers [peptidemachines.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chemimpex.com [chemimpex.com]
- 6. peptide.com [peptide.com]
- 7. parchem.com [parchem.com]
- 8. peptide.com [peptide.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. biotage.com [biotage.com]
- 11. benchchem.com [benchchem.com]
Solubility characteristics of Fmoc-D-methionine in different solvents.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-α-(9-Fluorenylmethoxycarbonyl)-D-methionine (Fmoc-D-methionine), a crucial building block in solid-phase peptide synthesis (SPPS). An understanding of its solubility is critical for optimizing coupling reactions, ensuring high purity and yield of synthetic peptides. This document consolidates available solubility information and presents a detailed protocol for its experimental determination.
Core Principles of Fmoc-Amino Acid Solubility
The solubility of Fmoc-protected amino acids is primarily dictated by the physicochemical properties of the large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group and the specific amino acid side chain. The Fmoc group generally imparts good solubility in many organic solvents. For Fmoc-D-methionine, the thioether side chain contributes to its overall properties.
Polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and Dimethyl Sulfoxide (DMSO) are extensively used in SPPS due to their excellent ability to dissolve Fmoc-amino acids and swell the resin support.[1]
Solubility Data for Fmoc-D-Methionine
Precise quantitative solubility data for Fmoc-D-methionine across a wide range of solvents is not extensively published in peer-reviewed literature. However, product specifications and related literature provide valuable qualitative and semi-quantitative insights. The following table summarizes the available information.
| Solvent | Formula | Type | Solubility of Fmoc-D-Methionine | Citation(s) |
| Most Organic Solvents | - | - | Highly Soluble | [2] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | "Clearly soluble" (1 mmole in 2 mL) - This is equivalent to ~185.7 mg/mL or 0.5 M. | [3] |
| Water | H₂O | Polar Protic | Slightly Soluble | [2] |
| Methanol (for L-enantiomer) | CH₃OH | Polar Protic | Soluble, but may show very faint turbidity at higher concentrations. | [4][5] |
| Acetonitrile (for L-enantiomer) | C₂H₃N | Polar Aprotic | Soluble | [4] |
Note: Data for the L-enantiomer (Fmoc-L-methionine) is included for comparative purposes, as its solubility is expected to be very similar to the D-enantiomer.
Experimental Protocol for Equilibrium Solubility Determination
For applications requiring precise solubility data, the shake-flask method is the gold standard.[6] The following protocol provides a reliable procedure to determine the equilibrium solubility of Fmoc-D-methionine in a specific solvent.
Materials and Equipment
-
Fmoc-D-methionine (solid)
-
High-purity solvent of interest
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.2 µm, solvent-compatible)
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid Fmoc-D-methionine to a vial. It is crucial that undissolved solid remains to ensure the solution is saturated.
-
Add a known volume of the solvent to the vial.
-
-
Equilibration:
-
Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary experiment can determine the minimum time required to reach a stable concentration.[6]
-
-
Phase Separation:
-
After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Immediately filter the sample through a 0.2 µm syringe filter into a clean vial to remove any remaining particulates.[6]
-
-
Quantification:
-
Using HPLC:
-
Prepare a series of standard solutions of Fmoc-D-methionine of known concentrations.
-
Generate a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their concentrations. The Fmoc group has a strong UV absorbance, typically monitored at 265 nm or 301 nm.[6]
-
Dilute the filtered saturated solution with a known factor to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample by HPLC and determine its concentration from the calibration curve.
-
Calculate the original concentration of the saturated solution by multiplying the result by the dilution factor. This value represents the equilibrium solubility.
-
-
Using UV-Vis Spectrophotometry (after Fmoc cleavage):
-
An alternative to direct HPLC measurement involves cleaving the Fmoc group and quantifying the resulting dibenzofulvene-piperidine adduct.[7]
-
Treat a known volume of the filtered saturated solution with a 20% (v/v) solution of piperidine in DMF.
-
Measure the absorbance of the resulting solution at approximately 301 nm.
-
Calculate the concentration using the Beer-Lambert law (A = εbc), with a known molar extinction coefficient (ε) for the dibenzofulvene-piperidine adduct (e.g., 7800 M⁻¹cm⁻¹ at 301 nm).[7]
-
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental determination of Fmoc-D-methionine solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. Fmoc-D-Methionine (Fmoc-D-Met-OH) BP EP USP CAS 112883-40-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. Fmoc-D-Met-OH Novabiochem 112883-40-6 [sigmaaldrich.com]
- 4. Page loading... [wap.guidechem.com]
- 5. FMOC-L-Methionine CAS#: 71989-28-1 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Key Differences Between Fmoc-D-methionine and Fmoc-L-methionine for Researchers and Drug Development Professionals
Introduction: In the precise world of peptide synthesis and drug development, the chirality of amino acid building blocks is of paramount importance. The use of enantiomerically pure Fmoc-protected amino acids is fundamental to constructing peptides with desired structures and biological activities. This technical guide provides an in-depth exploration of the key differences between Fmoc-D-methionine and Fmoc-L-methionine, two critical reagents in the synthesis of therapeutic peptides. Understanding these differences is crucial for researchers and scientists aiming to modulate peptide stability, bioactivity, and therapeutic potential.
Core Physicochemical and Structural Differences
Fmoc-D-methionine and Fmoc-L-methionine are stereoisomers, meaning they share the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. This difference in chirality, specifically at the alpha-carbon, gives rise to distinct physical properties and profoundly different biological roles.
The most direct consequence of their opposing chirality is their effect on plane-polarized light. Fmoc-D-methionine rotates light in the positive (dextrorotatory) direction, while Fmoc-L-methionine rotates it in the negative (levorotatory) direction. These and other key physicochemical properties are summarized in the table below.
| Property | Fmoc-D-methionine | Fmoc-L-methionine |
| Synonyms | Fmoc-D-Met-OH | Fmoc-L-Met-OH |
| CAS Number | 112883-40-6[1] | 71989-28-1[2] |
| Molecular Formula | C₂₀H₂₁NO₄S[1] | C₂₀H₂₁NO₄S[2] |
| Molecular Weight | 371.5 g/mol [1] | 371.5 g/mol [2] |
| Appearance | White powder[1] | White powder[2] |
| Melting Point | 110 - 140 °C[1] | 115 - 142 °C[2] |
| Optical Rotation | [α]20/D = +28 ±2° (c=1 in DMF)[1] | [α]20/D = -30 to -22° (c=1 in DMF)[2][3] |
Functional Differences in Peptide Synthesis and Drug Development
The primary distinction in the application of Fmoc-D-methionine and Fmoc-L-methionine lies in the desired properties of the final peptide.
Fmoc-L-methionine is the naturally occurring enantiomer and is the building block for proteins in all living organisms.[4][5] Its incorporation into a synthetic peptide will result in a product that is recognizable by biological systems, including enzymes.
Fmoc-D-methionine , on the other hand, is the non-natural enantiomer. Its inclusion in a peptide chain is a strategic decision to enhance the therapeutic properties of the peptide. Peptides containing D-amino acids are significantly more resistant to degradation by proteases, the enzymes responsible for breaking down peptides in the body.[6][7] This increased stability leads to a longer in vivo half-life, a critical attribute for many peptide-based drugs.[1]
The strategic incorporation of either L- or D-methionine allows for the fine-tuning of a peptide's therapeutic characteristics.
Experimental Protocols
Chiral Separation of Fmoc-D- and Fmoc-L-methionine via HPLC
The enantiomeric purity of Fmoc-methionine is critical for successful peptide synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying the D- and L-enantiomers.
Methodology:
-
Column: A chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for the separation of N-Fmoc protected amino acids.[8][9] Columns like CHIROBIOTIC T (Teicoplanin) or Ristocetin A have also demonstrated good separation for these compounds.[10]
-
Mobile Phase: A common mobile phase for reversed-phase separation is a mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer containing an acidic additive (e.g., 0.1% trifluoroacetic acid or 0.1% formic acid).[9] For instance, a mobile phase of 20:80 (v/v) acetonitrile and 0.1% trifluoroacetic acid in water can be effective.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at 220 nm is suitable for monitoring the elution of the Fmoc-protected amino acids.[9]
-
Sample Preparation: Dissolve a small amount of the Fmoc-methionine sample in the mobile phase or a compatible solvent.
-
Elution Order: The elution order of the D- and L-enantiomers will depend on the specific chiral stationary phase used. It is essential to run a standard of each enantiomer to confirm the elution order.
Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
Fmoc-based SPPS is the most common method for synthesizing peptides in a laboratory setting.[2] The following is a generalized workflow for incorporating either Fmoc-D-methionine or Fmoc-L-methionine into a growing peptide chain.
Detailed Steps:
-
Resin Preparation: Start with a suitable solid support (resin) that has the first amino acid of the desired peptide sequence attached. The N-terminus of this amino acid will be protected with an Fmoc group. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).[7][11]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide by treating it with a solution of 20% piperidine in DMF.[2][12] This exposes a free amine group.
-
Washing: Thoroughly wash the resin with DMF and other solvents like dichloromethane (DCM) and methanol (MeOH) to remove the piperidine and the cleaved Fmoc group.[12]
-
Amino Acid Coupling:
-
In a separate vessel, activate the desired Fmoc-methionine enantiomer (D or L) by dissolving it in DMF with a coupling agent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and a base, like DIPEA (N,N-Diisopropylethylamine).[7][12]
-
Add the activated amino acid solution to the resin. The activated carboxyl group of the Fmoc-methionine will react with the free amine on the resin-bound peptide, forming a new peptide bond.
-
-
Washing: Wash the resin again to remove any unreacted amino acid and coupling reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.[11][12]
Conclusion
The choice between Fmoc-D-methionine and Fmoc-L-methionine is a critical decision in peptide design and synthesis. While chemically similar, their opposing chirality leads to significant differences in the biological properties of the resulting peptides. Fmoc-L-methionine is utilized to create peptides that mimic natural structures, whereas Fmoc-D-methionine is a powerful tool for enhancing peptide stability and creating more robust therapeutic candidates. A thorough understanding of their distinct characteristics and the appropriate analytical and synthetic protocols is essential for researchers and drug development professionals seeking to innovate in the field of peptide therapeutics.
References
- 1. peptide.com [peptide.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. chempep.com [chempep.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 9. phenomenex.com [phenomenex.com]
- 10. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 11. benchchem.com [benchchem.com]
- 12. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]
A Technical Guide to the Spectroscopic Characterization of (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-methionine
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-methionine (Fmoc-D-Met-OH). It includes tabulated spectral data, comprehensive experimental protocols for data acquisition, and a workflow diagram for the analytical characterization of the compound.
Introduction
This compound is a derivative of the amino acid D-methionine, featuring the fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the synthesis of peptides containing D-amino acids, which can confer resistance to enzymatic degradation. Accurate spectroscopic characterization is essential to verify the identity, purity, and structural integrity of this reagent, ensuring the successful synthesis of high-quality peptides for research and therapeutic applications.
Spectroscopic Data
The following sections present the key spectroscopic data for Fmoc-D-Met-OH. The NMR data provided is for the L-enantiomer, which is identical to the D-enantiomer in a non-chiral solvent environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Fmoc-D-Met-OH (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.37 | br s | 1H | -COOH |
| 7.74 | d | 2H | Aromatic CH (Fluorenyl) |
| 7.58 | d | 2H | Aromatic CH (Fluorenyl) |
| 7.38 | t | 2H | Aromatic CH (Fluorenyl) |
| 7.30 | t | 2H | Aromatic CH (Fluorenyl) |
| 5.54 | d | 1H | NH |
| 4.51 | m | 1H | α-CH |
| 4.42 | m | 2H | -O-CH₂- (Fmoc) |
| 4.21 | t | 1H | CH (Fluorenyl) |
| 2.54 | t | 2H | γ-CH₂ |
| 2.19 | m | 2H | β-CH₂ |
| 2.08 | s | 3H | S-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data for Fmoc-D-Met-OH (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 175.9 | C=O (Carboxyl) |
| 156.1 | C=O (Carbamate) |
| 143.8 | Aromatic C (Fluorenyl) |
| 141.3 | Aromatic C (Fluorenyl) |
| 127.7 | Aromatic CH (Fluorenyl) |
| 127.0 | Aromatic CH (Fluorenyl) |
| 125.1 | Aromatic CH (Fluorenyl) |
| 120.0 | Aromatic CH (Fluorenyl) |
| 67.2 | -O-CH₂- (Fmoc) |
| 53.3 | α-CH |
| 47.1 | CH (Fluorenyl) |
| 31.5 | β-CH₂ |
| 29.9 | γ-CH₂ |
| 15.4 | S-CH₃ |
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands for Fmoc-D-Met-OH
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| 3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~3300 | Medium | N-H stretch (Amide) |
| 3100 - 3000 | Medium | C-H stretch (Aromatic) |
| 3000 - 2850 | Medium | C-H stretch (Aliphatic) |
| ~1715 | Strong | C=O stretch (Carboxylic Acid) |
| ~1690 | Strong | C=O stretch (Carbamate/Amide I) |
| ~1530 | Medium | N-H bend (Amide II) |
| 1600 - 1450 | Medium | C=C stretch (Aromatic) |
| ~740, ~760 | Strong | C-H bend (Ortho-disubstituted Aromatic) |
Experimental Protocols
NMR Spectroscopy Protocol
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials & Equipment:
-
Fmoc-D-Met-OH sample (5-10 mg for ¹H, 20-30 mg for ¹³C)
-
Deuterated chloroform (CDCl₃) with 0.03% TMS
-
5 mm NMR tubes
-
400 MHz (or higher) NMR spectrometer
-
Pipettes and vials
Procedure:
-
Sample Preparation: Accurately weigh the Fmoc-D-Met-OH sample and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe (typically ~4-5 cm).
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the CDCl₃.
-
Shimming: Perform automated or manual shimming of the magnetic field to achieve optimal homogeneity and resolution.
-
¹H NMR Acquisition:
-
Load standard proton acquisition parameters.
-
Set the spectral width to cover the expected chemical shift range (e.g., -2 to 12 ppm).
-
Use a 30° pulse angle with a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Load standard carbon acquisition parameters with proton decoupling.
-
Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).
-
Use a 30-45° pulse angle with a relaxation delay of 2-5 seconds to allow for the slower relaxation of quaternary carbons.
-
Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) or the internal TMS standard (δ 0.00 ppm).
-
Integrate the peaks in the ¹H spectrum and perform peak picking for both spectra.
-
FT-IR Spectroscopy Protocol
Objective: To identify the functional groups present in the molecule.
Materials & Equipment:
-
Fmoc-D-Met-OH sample (1-2 mg)
-
Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Isopropanol or ethanol for cleaning
Procedure:
-
Background Scan: Ensure the ATR crystal is clean. Take a background spectrum of the empty ATR stage to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid Fmoc-D-Met-OH sample onto the center of the ATR crystal using a clean spatula.
-
Apply Pressure: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum. Label the significant peaks corresponding to the major functional groups.
-
Cleaning: After analysis, release the pressure, remove the sample, and clean the ATR crystal thoroughly with a soft tissue dampened with isopropanol or ethanol.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized or procured batch of Fmoc-D-Met-OH.
Caption: Spectroscopic analysis workflow for Fmoc-D-Met-OH.
The Advent and Ascendancy of Fmoc Chemistry: A Technical Guide to a Cornerstone of Peptide Synthesis
For decades, the fluorenylmethoxycarbonyl (Fmoc) protecting group has been a cornerstone of solid-phase peptide synthesis (SPPS), enabling the efficient and reliable assembly of complex peptide chains. This technical guide delves into the discovery, historical development, and core principles of Fmoc chemistry, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its application. The guide includes detailed experimental protocols, comparative quantitative data, and workflow visualizations to facilitate its practical implementation in the laboratory.
A Historical Perspective: From a Novel Reagent to a Dominant Strategy
The journey of the Fmoc group from a laboratory curiosity to a foundational tool in peptide chemistry is a testament to the continuous pursuit of milder and more efficient synthetic methodologies.
In 1970, Louis A. Carpino and Grace Y. Han at the University of Massachusetts first introduced the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group.[1][2][3] Their initial report highlighted its key characteristic: lability to basic conditions, a stark contrast to the acid-labile protecting groups prevalent at the time, such as the tert-butoxycarbonyl (Boc) group.[1][4] However, the initial method for its removal, refluxing with ammonia, did not immediately lend itself to widespread adoption.[4]
The true potential of the Fmoc group was unlocked in the late 1970s through the pioneering work of Robert C. Sheppard and his colleagues at the Laboratory of Molecular Biology in Cambridge.[1][5] They ingeniously adapted Fmoc chemistry for solid-phase peptide synthesis (SPPS), a technique developed by Bruce Merrifield in the 1960s.[4][5][6] This combination proved to be a paradigm shift, addressing some of the limitations of the existing Boc-based methods, which required harsh acidic conditions for final cleavage, potentially damaging sensitive peptides.[1]
The Fmoc/tBu (tert-butyl) strategy, introduced by Meienhofer and coworkers in 1978, solidified the dominance of Fmoc chemistry.[2] This approach offered a fully orthogonal system where the base-labile Fmoc group could be removed without affecting the acid-labile side-chain protecting groups, allowing for greater flexibility and the synthesis of more complex and modified peptides.[7][8][9] The milder deprotection conditions, compatibility with automation, and the ability to monitor deprotection via UV spectrophotometry of the dibenzofulvene byproduct further cemented its status as the preferred method for SPPS in many laboratories worldwide.[1][8][9]
The Chemistry of Fmoc: Principles and Advantages
The efficacy of the Fmoc protecting group lies in its unique chemical properties. It is introduced onto the α-amino group of an amino acid using reagents like 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu).[1] The resulting urethane is stable under a wide range of acidic and neutral conditions.[1]
The key to its utility is its selective removal under basic conditions, typically with a solution of a secondary amine like piperidine in a polar aprotic solvent such as dimethylformamide (DMF).[1][7] The deprotection proceeds via a β-elimination mechanism, generating the free amine and dibenzofulvene (DBF).[1]
The primary advantages of the Fmoc strategy over the Boc strategy include:
-
Orthogonality: The base-labile nature of the Fmoc group is orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Trt) and the resin linker, allowing for selective deprotection.[7][8]
-
Milder Conditions: The final cleavage of the peptide from the resin is achieved with trifluoroacetic acid (TFA), which is less harsh than the hydrofluoric acid (HF) often required in Boc chemistry.[7][10]
-
Automation-Friendly: The milder reaction conditions and the ability to monitor the deprotection step make Fmoc chemistry highly amenable to automated peptide synthesizers.[7][8][10]
-
Synthesis of Modified Peptides: The milder conditions are compatible with a wider range of post-translational modifications, such as phosphorylation and glycosylation, that may be unstable to the harsh acids used in Boc-SPPS.[9]
Quantitative Data Summary
The efficiency of Fmoc chemistry can be quantified through various parameters. The following tables summarize key quantitative data for easy comparison.
| Parameter | Fmoc Strategy | Boc Strategy | Reference(s) |
| Nα-Protection | 9-fluorenylmethoxycarbonyl | tert-butoxycarbonyl | [7] |
| Deprotection Reagent | 20% Piperidine in DMF | Trifluoroacetic Acid (TFA) in DCM | [7] |
| Side-Chain Protection | tert-Butyl (tBu)-based | Benzyl (Bzl)-based | [7] |
| Final Cleavage Reagent | Trifluoroacetic Acid (TFA) | Hydrofluoric Acid (HF) or TFMSA | [7] |
| Orthogonality | Fully Orthogonal | Partial (Graduated Acid Lability) | [7][8] |
| Typical Yield per Step | >99% | High, but can be affected by aggregation | [7] |
Table 1: Comparison of Fmoc and Boc Solid-Phase Peptide Synthesis Strategies.
| Base | Concentration (v/v in DMF) | Time for >99% Fmoc Removal (Fmoc-Val-OH) | Reference(s) |
| Piperidine | 1% | > 5 minutes | [11] |
| Piperidine | 2% | > 5 minutes | [11] |
| Piperidine | 5% | ~ 3 minutes | [11] |
| Piperidine | 20% | < 3 minutes | [11] |
| Piperazine | 5% | ~ 30 seconds (in solution) | [4] |
| Morpholine | 50% | ~ 1 minute (in solution) | [4] |
Table 2: Kinetics of Fmoc Deprotection with Various Bases.
| Amino Acid | Deprotection Reagent (20% in DMF) | Time for ~80% Deprotection | Reference(s) |
| Fmoc-L-Leucine-OH | Piperidine | ~ 3 minutes | [12] |
| Fmoc-L-Leucine-OH | 4-Methylpiperidine | ~ 3 minutes | [12] |
| Fmoc-L-Leucine-OH | Piperazine (10% w/v in 9:1 DMF/ethanol) | ~ 3 minutes | [12] |
| Fmoc-L-Arginine(Pbf)-OH | Piperidine | ~ 10 minutes | [12] |
| Fmoc-L-Arginine(Pbf)-OH | 4-Methylpiperidine | ~ 10 minutes | [12] |
| Fmoc-L-Arginine(Pbf)-OH | Piperazine (10% w/v in 9:1 DMF/ethanol) | ~ 10 minutes | [12] |
Table 3: Deprotection Kinetics for Different Amino Acids on Resin.
Experimental Protocols
The following sections provide detailed methodologies for key experiments in Fmoc-based solid-phase peptide synthesis. These protocols are generalized and may require optimization based on the specific peptide sequence and scale of synthesis.
Resin Selection and Swelling
The choice of resin is critical as it determines the C-terminal functionality of the peptide.
-
For a C-terminal carboxylic acid: Wang resin or 2-chlorotrityl chloride resin is commonly used.[13][14]
-
For a C-terminal amide: Rink amide resin is the preferred choice.[13][14]
Protocol:
-
Weigh the appropriate amount of resin (e.g., for a 0.1 mmol scale synthesis, use 300 mg of resin).[14]
-
Transfer the resin to a suitable reaction vessel.
-
Add a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) (approximately 10 mL per gram of resin).[15]
-
Gently agitate the resin for at least 1-2 hours at room temperature to ensure uniform swelling.[14][15]
-
Drain the solvent from the reaction vessel.[15]
Fmoc-SPPS Cycle: Deprotection, Activation, and Coupling
This cycle is repeated for the addition of each amino acid to the growing peptide chain.
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the swollen peptide-resin.[15]
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-20 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times).[14]
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent such as HATU (2.9-4.5 equivalents) or HBTU (3-5 equivalents) in DMF.[15]
-
Add a hindered base such as diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and mix well.[15]
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.[15]
-
Agitate the reaction mixture for 1-4 hours at room temperature.[15] The progress of the coupling reaction can be monitored using a colorimetric test such as the Kaiser test.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
Final Cleavage and Deprotection
This step cleaves the completed peptide from the solid support and removes the side-chain protecting groups.
Protocol:
-
After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A common mixture is Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5) or a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[13][15] The choice of scavengers is crucial to prevent side reactions with sensitive residues.[15]
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[15]
-
Filter the resin and collect the filtrate containing the cleaved peptide.[15]
-
Wash the resin with a small amount of fresh cleavage cocktail and then with TFA.[15]
-
Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.[15]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.[15]
-
Dry the crude peptide pellet under vacuum.[15] The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow and Chemistry
To further elucidate the processes involved in Fmoc chemistry, the following diagrams illustrate the key workflows and chemical transformations.
Caption: The iterative cycle of Fmoc solid-phase peptide synthesis (SPPS).
Caption: The base-catalyzed β-elimination mechanism of Fmoc group deprotection.
References
- 1. grokipedia.com [grokipedia.com]
- 2. peptide.com [peptide.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. connectsci.au [connectsci.au]
- 5. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. redalyc.org [redalyc.org]
- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]
- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. benchchem.com [benchchem.com]
The Strategic Incorporation of D-Amino Acids into Peptides: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the biological significance, experimental validation, and therapeutic implications of substituting L-amino acids with their D-enantiomers in peptide-based drug design.
Executive Summary
The therapeutic potential of peptides is often hampered by their inherent susceptibility to proteolytic degradation, leading to short in vivo half-lives and reduced bioavailability. A powerful and widely adopted strategy to overcome this limitation is the incorporation of D-amino acids, the non-proteinogenic stereoisomers of the naturally occurring L-amino acids. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and biological significance of this approach. By enhancing proteolytic stability, modulating receptor interactions, and reducing immunogenicity, the strategic placement of D-amino acids offers a versatile tool to unlock the full therapeutic potential of peptide-based drug candidates. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparison, and visualizations of key biological pathways and experimental workflows.
Core Principles: The Stereochemical Advantage of D-Amino Acids
With the exception of the achiral glycine, all amino acids exist as two non-superimposable mirror images, or enantiomers: the L-(levorotatory) and D-(dextrorotatory) forms.[1] While the protein synthesis machinery in higher organisms almost exclusively utilizes L-amino acids, the strategic substitution with D-enantiomers confers significant advantages in a therapeutic context.
The primary benefit of incorporating D-amino acids lies in their ability to confer resistance to enzymatic degradation.[1] Endogenous proteases, the enzymes responsible for breaking down peptides, exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds involving L-amino acids.[1] The introduction of a D-amino acid creates a steric hindrance within the peptide backbone, rendering it a poor substrate for these enzymes.[2] This fundamental principle leads to a cascade of beneficial effects for peptide-based therapeutics.
Key Advantages of D-Amino Acid Incorporation:
-
Enhanced Proteolytic Stability: The most significant and well-documented advantage is the dramatic increase in resistance to degradation by proteases, leading to a substantially longer in vivo half-life.[3][4]
-
Modulation of Biological Activity: The introduction of a D-amino acid can alter the peptide's three-dimensional conformation, which in turn can modulate its binding affinity and selectivity for its target receptor.[5] This can lead to the development of superagonists, antagonists, or peptides with altered signaling properties.
-
Reduced Immunogenicity: As D-peptides are less susceptible to proteolytic processing, they are less likely to be presented by antigen-presenting cells, potentially leading to a reduced immunogenic response.[3]
-
Improved Bioavailability: Increased stability against enzymatic breakdown can contribute to improved oral and systemic bioavailability of peptide drugs.
Quantitative Impact of D-Amino Acid Substitution
The strategic replacement of L-amino acids with their D-counterparts has a profound and quantifiable impact on the pharmacokinetic and pharmacodynamic properties of peptides. The following tables summarize key quantitative data from various studies, providing a clear comparison between L-peptides and their D-amino acid-containing analogs.
Table 1: Comparative Proteolytic Stability of L- and D-Amino Acid Containing Peptides
| Peptide Analog | Modification | Assay Conditions | Half-Life (t½) | Fold Increase in Stability | Reference(s) |
| [L-Ala²]-Leucine-enkephalin | L-Alanine at position 2 | Mouse brain homogenate | 2.5 min | - | [6] |
| [D-Ala²]-Leucine-enkephalin | D-Alanine at position 2 | Mouse brain homogenate | 25.0 min | 10 | [6] |
| KSL | KKVVFKVKFK | 50% Human Serum | ~2 hours | - | [7] |
| KSL7 | kKVVFKVKFk (D-Lys at termini) | 50% Human Serum | > 24 hours | > 12 | [7] |
| RDP215 | All L-amino acids | Human Serum | Shows degradation | - | [3][8] |
| 9D-RDP215 | All D-amino acids | Human Serum | Significantly more stable | Not quantified | [3][8] |
| Unmodified Peptide | - | Human Serum (in vitro) | ~0.8 hours | - | [9] |
| N,N-Dimethyl-L-Valine Peptide | N,N-Dimethylation | Human Serum (in vitro) | ~18 hours | ~22.5 | [9] |
Table 2: Comparative Receptor Binding Affinity of L- and D-Amino Acid Containing Peptides
| Peptide Analog | Receptor | Binding Affinity (Kd or IC50) | Change in Affinity | Reference(s) |
| [L-Pro¹⁰]-Neurotensin(8-13) | Rat Neurotensin Receptor | 1.5 ± 0.2 nM (Kd) | - | |
| [D-Pro¹⁰]-Neurotensin(8-13) | Rat Neurotensin Receptor | 280 ± 30 nM (Kd) | ~187-fold decrease | |
| p53(15-29) L-peptide | MDM2 | High | - | [10] |
| retro-inverso p53(15-29) | MDM2 | Diminished by 3.2-3.3 kcal/mol | Significant decrease | [10] |
| L-SOAP | - | 6.2 µM (MIC) | - | [11] |
| D-SOAP | - | 3.1 µM (MIC) | 2-fold increase in activity | [11] |
Table 3: Comparative In Vivo Half-Life of L- and D-Amino Acid Containing Peptides
| Peptide | Modification | Animal Model | In Vivo Half-Life (t½) | Reference(s) |
| GnRH | Unmodified | Rat | 2-6 min | [5] |
| GnRH analog with D-amino acid | D-amino acid substitution | Rat | Significantly longer (not specified) | [5] |
| mB27 (all L-amino acids) | Unmodified | Mouse | 2-6 min (expected) | [11] |
| mB27 (with D-amino acid) | D-amino acid substitution | Mouse | 36 min | [11] |
| Lcf1 (RRWQWR) | Unmodified | Not specified | Shorter | [7] |
| Lcf5 (cyclic RRWQWR) | Cyclization | Not specified | Longer | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis, characterization, and evaluation of D-amino acid-containing peptides.
Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides
Fmoc-based solid-phase peptide synthesis is the most common method for preparing peptides containing D-amino acids.
Materials:
-
Fmoc-protected L- and D-amino acids
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HCTU)
-
Base (e.g., DIPEA)
-
Deprotection solution (20% piperidine in DMF)
-
Solvents (DMF, DCM, MeOH)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the desired Fmoc-protected amino acid (L- or D-) with a coupling reagent and a base in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed.
-
Washing: Thoroughly wash the resin with DMF, DCM, and MeOH to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the peptide-resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and dry. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (e.g., MALDI-TOF or LC-MS) and analytical RP-HPLC.
Protease Stability Assay
This assay evaluates the resistance of a peptide to enzymatic degradation.
Materials:
-
Test peptides (L- and D-amino acid containing analogs)
-
Protease solution (e.g., trypsin, chymotrypsin, or human serum)
-
Incubation buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 10% trichloroacetic acid or acetonitrile with 0.1% TFA)
-
RP-HPLC system with a C18 column
-
Mass spectrometer (optional)
Procedure:
-
Reaction Setup: Prepare solutions of the test peptides and the protease in the incubation buffer.
-
Incubation: Mix the peptide and protease solutions and incubate at 37°C.
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding the quenching solution to the aliquot.
-
Analysis: Analyze the samples by RP-HPLC to quantify the amount of intact peptide remaining at each time point. The peak area of the intact peptide is integrated and compared to the t=0 time point.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) of the peptide.
Receptor Binding Assay
This assay measures the affinity of a peptide for its target receptor. A common format is a competitive binding assay.
Materials:
-
Cell membranes or purified receptor
-
Radiolabeled or fluorescently labeled ligand with known affinity for the receptor
-
Test peptides (L- and D-amino acid containing analogs)
-
Binding buffer
-
Filtration apparatus or scintillation counter/fluorescence plate reader
Procedure:
-
Assay Setup: In a multi-well plate, add a fixed concentration of the labeled ligand and varying concentrations of the unlabeled test peptide to the receptor preparation in the binding buffer.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound ligand from the free ligand. For membrane preparations, this is often done by rapid filtration through a filter that retains the membranes.
-
Quantification: Quantify the amount of bound labeled ligand. For radioligands, this is done by scintillation counting of the filters. For fluorescent ligands, the fluorescence of the bound complex is measured.
-
Data Analysis: Plot the percentage of specific binding of the labeled ligand as a function of the concentration of the unlabeled test peptide. Calculate the IC₅₀ value (the concentration of test peptide that inhibits 50% of the specific binding of the labeled ligand). The Ki (inhibition constant) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.
Materials:
-
Purified peptide
-
Appropriate buffer (e.g., phosphate buffer, trifluoroethanol)
-
CD spectropolarimeter
-
Quartz cuvette with a short path length (e.g., 1 mm)
Procedure:
-
Sample Preparation: Prepare a solution of the peptide in the desired buffer at a known concentration.
-
Instrument Setup: Set up the CD spectropolarimeter, including purging with nitrogen gas and temperature control.
-
Data Acquisition: Record the CD spectrum of the peptide solution in the far-UV region (typically 190-260 nm). Also, record a baseline spectrum of the buffer alone.
-
Data Processing: Subtract the buffer baseline spectrum from the peptide spectrum. Convert the raw data (ellipticity) to mean residue ellipticity.
-
Secondary Structure Estimation: Use deconvolution software to analyze the processed CD spectrum and estimate the percentage of α-helix, β-sheet, turns, and random coil content.
Impact on Signaling Pathways
The conformational changes induced by D-amino acid incorporation can lead to altered interactions with receptors, thereby modulating downstream signaling pathways.
G-Protein Coupled Receptor (GPCR) Signaling
Many therapeutic peptides target GPCRs. The introduction of a D-amino acid can switch a peptide from an agonist to an antagonist or vice versa, or alter its signaling bias. For example, a D-amino acid substitution in a peptide agonist for a Gs-coupled receptor could potentially shift its preference towards Gi coupling, leading to an inhibitory cellular response instead of a stimulatory one.
Mitogen-Activated Protein Kinase (MAPK) Pathway
Peptide inhibitors of protein-protein interactions within the MAPK signaling cascade can be rendered more effective by incorporating D-amino acids. This enhances their stability within the cell, allowing for sustained inhibition of the pathway, which is crucial in diseases like cancer where these pathways are often hyperactivated.[12][13][14]
Retro-Inverso Peptides: A Special Case
A particularly elegant application of D-amino acid chemistry is the design of retro-inverso peptides. These peptides are synthesized with the reverse sequence of the parent L-peptide and are composed entirely of D-amino acids.[15] This unique modification results in a peptide where the side-chain topology is similar to the original L-peptide, but the peptide backbone is reversed.
The primary advantage of retro-inverso peptides is their exceptional resistance to proteolysis while potentially retaining the biological activity of the parent peptide.[16] However, the success of this approach is not guaranteed and is highly dependent on the specific peptide and its interaction with its target. In some cases, retro-inverso peptides have been shown to be excellent mimics of their L-counterparts, while in others, the altered backbone geometry leads to a loss of activity.[10]
Table 4: Comparative Biological Activity of L-Peptides and their Retro-Inverso Analogs
| Parent L-Peptide | Retro-Inverso Analog | Biological System | Outcome | Reference(s) |
| IRGERA (histone H3 fragment) | g(AREGRI) | Immunological | Mimicked antigenic activity of L-peptide | [1] |
| p53(15-29) | ri-p53(15-29) | MDM2 binding | Significantly inferior binding | [10] |
| VP1 coat protein fragment (FMDV) | ri-VP1 fragment | Antibody binding | Equivalent antigenic activity | |
| Prosaptide D1 (all D-amino acids) | - | Neurite outgrowth | Inactive | [16] |
| Prosaptide D2-D5 (retro-inverso) | - | Neurite outgrowth | Retained bioactivity | [16] |
Conclusion and Future Perspectives
The incorporation of D-amino acids is a cornerstone of modern peptide drug design, offering a powerful strategy to overcome the inherent limitations of native peptides. The enhanced proteolytic stability conferred by D-amino acids directly addresses one of the major hurdles in the clinical development of peptide therapeutics, leading to improved pharmacokinetic profiles and greater therapeutic efficacy. Furthermore, the ability to modulate receptor binding and reduce immunogenicity provides a nuanced approach to fine-tuning the biological activity of these molecules.
Future research will likely focus on the development of more sophisticated strategies for D-amino acid incorporation, including the use of computational modeling to predict the optimal positions for substitution to maximize stability while retaining or enhancing biological activity. The exploration of novel D-amino acid-containing peptides with unique conformational properties and receptor selectivities will continue to expand the therapeutic potential of this versatile class of molecules. As our understanding of the intricate relationship between peptide structure and function deepens, so too will our ability to rationally design the next generation of D-peptide therapeutics with tailored properties for a wide range of diseases.
References
- 1. Antigenic mimicry of natural L-peptides with retro-inverso-peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. benchchem.com [benchchem.com]
- 6. biopharmaspec.com [biopharmaspec.com]
- 7. Frontiers | Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators [frontiersin.org]
- 8. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Limitations of Peptide Retro-inverso Isomerization in Molecular Mimicry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. benthamdirect.com [benthamdirect.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. researchgate.net [researchgate.net]
- 15. Recent Applications of Retro-Inverso Peptides | MDPI [mdpi.com]
- 16. Structural comparison between retro-inverso and parent peptides: molecular basis for the biological activity of a retro-inverso analogue of the immunodominant fragment of VP1 coat protein from foot-and-mouth disease virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocol: Fmoc-D-Methionine in Solid-Phase Peptide Synthesis
These application notes provide a detailed protocol for the successful incorporation of Fmoc-D-methionine into peptides using solid-phase peptide synthesis (SPPS). This guide is intended for researchers, scientists, and professionals in drug development, offering insights into standard procedures and critical considerations for handling this specific amino acid.
Introduction
Solid-phase peptide synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is the most common method for preparing synthetic peptides. Methionine, a sulfur-containing amino acid, presents unique challenges during SPPS, primarily due to the susceptibility of its thioether side chain to oxidation and S-alkylation.[1][2] These side reactions predominantly occur during the final acidolytic cleavage step with trifluoroacetic acid (TFA).[2][3][4]
The thioether side chain of methionine can be readily oxidized to form methionine sulfoxide (Met(O)) or S-alkylated by carbocations (e.g., tert-butyl cations) generated from side-chain protecting groups, resulting in a sulfonium salt.[2][3][4] While the D-enantiomer of methionine follows the same coupling chemistry as its natural L-counterpart, the same precautions must be taken to prevent these unwanted modifications. This protocol outlines the standard SPPS steps and emphasizes specialized cleavage conditions to ensure the synthesis of high-purity D-methionine-containing peptides.
Experimental Protocols
Materials and Reagents
-
Resin: 2-Chlorotrityl chloride (2-CTC) resin or Wang resin for C-terminal carboxylic acids; Rink Amide resin for C-terminal amides.
-
Amino Acids: High-purity Fmoc-protected amino acids, including Fmoc-D-methionine.
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Piperidine.
-
Coupling Reagents: HBTU, HATU, or DIC/OxymaPure.
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Deprotection Solution: 20% piperidine in DMF.
-
Cleavage Cocktail: See Table 2 for various compositions. A common starting point is TFA/H₂O/TIS (95:2.5:2.5).
-
Precipitation Solvent: Cold diethyl ether.
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system, appropriate columns, and solvents (Acetonitrile, Water, 0.1% TFA).
Resin Loading (First Amino Acid Attachment)
The protocol for loading the first amino acid depends on the chosen resin. The following describes loading onto 2-CTC resin, which is advantageous for minimizing diketopiperazine formation.[5]
-
Swell the 2-CTC resin in DCM for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
Dissolve 3 equivalents (eq) of the first Fmoc-amino acid (relative to resin capacity) in DCM.
-
Add 7.5 eq of DIPEA to the amino acid solution.
-
Add the solution to the resin and shake or agitate for 2 hours at room temperature.[3]
-
To cap any remaining reactive sites, add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v) and shake for 30 minutes.[6]
-
Wash the resin thoroughly with DCM (3x) and DMF (3x) and proceed to the first deprotection cycle.
SPPS Cycle for Peptide Elongation
The peptide chain is assembled by repeating a two-step cycle of Fmoc deprotection and amino acid coupling for each residue in the sequence, including Fmoc-D-methionine. The methionine side chain does not require protection during standard Fmoc-SPPS.[1]
Step 1: Fmoc Deprotection
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5-7 minutes at room temperature.[3]
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
Step 2: Amino Acid Coupling
-
In a separate vial, pre-activate the next Fmoc-amino acid. For a 0.1 mmol scale synthesis, dissolve Fmoc-amino acid (3-4 eq), a coupling agent (e.g., HBTU, 3-4 eq), and a base (e.g., DIPEA, 5-6 eq) in DMF.[7]
-
Allow the activation to proceed for 3-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Wash the resin with DMF (3x) and DCM (3x).
-
(Optional) Perform a ninhydrin test to confirm the completion of the coupling reaction. If incomplete, the coupling step can be repeated.
Repeat this deprotection and coupling cycle for each amino acid in the sequence.
Final Cleavage and Deprotection
This step is critical for methionine-containing peptides. The choice of cleavage cocktail is crucial to minimize oxidation and S-alkylation.[2][3]
-
After the final coupling, wash the peptide-resin with DCM and dry it under a vacuum.
-
Prepare the selected cleavage cocktail (see Table 2).
-
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin) in a fume hood.
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail or pure TFA and combine the filtrates.
-
Concentrate the TFA solution under a gentle stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated solution dropwise into a centrifuge tube containing cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and repeat the ether wash twice to remove scavengers.
-
Dry the peptide pellet under a vacuum.
Post-Cleavage Processing
-
Purification: The crude peptide is typically purified by RP-HPLC.
-
Characterization: The identity and purity of the final peptide are confirmed using mass spectrometry (MS) and analytical HPLC.
-
Reversing S-alkylation: If S-tert-butylation occurs, the sulfonium salt can be reversed to the free methionine peptide by dissolving the crude peptide in 5% aqueous acetic acid and heating it at 40°C for 24 hours.[3][4]
Data Presentation
Table 1: Recommended Coupling Reagents for Fmoc-D-Methionine
| Coupling Reagent | Additive | Base | Activation Time | Notes |
| HBTU/HCTU | None | DIPEA | 3-5 minutes | Highly efficient and commonly used for standard SPPS.[8] |
| DIC | OxymaPure | None | 10 minutes | Reduces risk of racemization, especially beneficial for sensitive amino acids like Cysteine or Histidine.[3][9] |
| HATU | None | DIPEA | 5-15 minutes | Very effective for sterically hindered couplings, though more expensive.[8] |
Table 2: Cleavage Cocktails to Minimize Side Reactions with Methionine
| Reagent Name/Composition | Scavengers | Reaction Time | Efficacy Notes |
| Standard Reagent B | TFA (95%), H₂O (2.5%), TIS (2.5%) | 2-3 hours | Prone to causing significant methionine oxidation.[1] |
| Reagent K | TFA (82.5%), Phenol (5%), H₂O (5%), Thioanisole (5%), EDT (2.5%) | 2-3 hours | Can still result in 15-55% methionine sulfoxide formation.[10] |
| Reagent H | TFA (81%), Phenol (5%), Thioanisole (5%), EDT (2.5%), H₂O (3%), DMS (2%), NH₄I (1.5% w/w) | 3 hours | Specifically designed to prevent Met oxidation; no sulfoxide was detected in model peptides.[10] |
| TMSCl/PPh₃ Cocktail | TFA (85%), Anisole (5%), TMSCl (5%), Me₂S (5%), PPh₃ (0.1%) | 1 hour | Eradicates oxidation and significantly reduces S-alkylation. TIS (5%) must be added if Cys(Trt) is present.[3][4] |
Abbreviations: TFA (Trifluoroacetic Acid), TIS (Triisopropylsilane), EDT (1,2-Ethanedithiol), DMS (Dimethyl Sulfide), NH₄I (Ammonium Iodide), TMSCl (Trimethylsilyl Chloride), PPh₃ (Triphenylphosphine), Me₂S (Dimethyl Sulfide).
Visualizations
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS) incorporating Fmoc-D-methionine.
References
- 1. biotage.com [biotage.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chempep.com [chempep.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. file.globalso.com [file.globalso.com]
- 9. bachem.com [bachem.com]
- 10. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Standard Fmoc Deprotection using Piperidine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS).[1][2] Its widespread use is attributed to its base-lability, which permits a mild and orthogonal deprotection strategy in contrast to the acid-labile Boc (tert-butyloxycarbonyl) group.[2] This orthogonality is crucial as it ensures that acid-sensitive side-chain protecting groups and resin linkers remain intact during the iterative removal of the Nα-Fmoc group. This enables the synthesis of complex and sensitive peptides with high purity and yield.[2] The most common method for Fmoc group removal is treatment with a solution of piperidine in a polar aprotic solvent, typically N,N-dimethylformamide (DMF).[1][3] This document provides a comprehensive guide to the standard Fmoc deprotection protocol using piperidine, including the chemical mechanism, quantitative parameters, a detailed experimental protocol, and potential side reactions.
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a base-catalyzed β-elimination reaction that proceeds in a two-step mechanism.[1][4]
-
Proton Abstraction: A base, typically the secondary amine piperidine, abstracts the acidic proton from the C9 position of the fluorene ring.[2][3]
-
β-Elimination: This abstraction leads to the formation of a carbanion intermediate, which is stabilized by the aromatic fluorene system. The unstable intermediate then undergoes an elimination reaction, cleaving the C-O bond to release the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.[1][2]
-
DBF Adduct Formation: The liberated DBF is a reactive electrophile that is immediately trapped by the excess piperidine to form a stable adduct.[2][5] This scavenging step is critical to prevent the DBF from reacting with the newly deprotected N-terminal amine, which would otherwise lead to chain termination.[1][2] The formation of the dibenzofulvene-piperidine adduct is also advantageous as it has a strong UV absorbance, which can be utilized for real-time monitoring of the deprotection reaction.[1]
Caption: Chemical mechanism of Fmoc deprotection by piperidine.
Quantitative Data on Fmoc Deprotection
The efficiency of Fmoc deprotection is influenced by several factors, including the concentration of piperidine, reaction time, and the nature of the peptide sequence. The following table summarizes key quantitative parameters for the standard protocol.
| Parameter | Standard Condition | Notes |
| Piperidine Concentration | 20% (v/v) in DMF | Higher concentrations can lead to faster deprotection but may also increase the risk of side reactions.[1][3] Lower concentrations (e.g., 5%) have also been used successfully.[6][7] |
| Reaction Time | 5-10 minutes (repeated once) | Incomplete deprotection can lead to deletion sequences.[1] Difficult sequences or sterically hindered amino acids may require longer reaction times.[2] A common procedure involves a first treatment of 1-3 minutes followed by a second treatment of 5-7 minutes.[2][8] |
| Deprotection Reagent Volume | ~10 mL per gram of resin | Sufficient volume is required to ensure complete wetting and reaction with the resin-bound peptide.[8] |
| Monitoring Wavelength | ~301 nm | The dibenzofulvene-piperidine adduct has a characteristic UV absorbance maximum around 301 nm, which can be used to quantify Fmoc group cleavage.[2][9] |
Experimental Protocol: Standard Fmoc Deprotection
This protocol describes a standard procedure for the manual deprotection of the Fmoc group from a resin-bound peptide.
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF (prepare fresh daily)
-
Washing Solvents: DMF
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel suitable for solid-phase synthesis
Procedure:
-
Resin Swelling: If starting with dry resin, swell the Fmoc-protected peptide-resin in DMF for at least 30-60 minutes in the reaction vessel.[1][3] After swelling, drain the DMF.
-
First Deprotection: Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[2] Agitate the mixture for 1-3 minutes at room temperature.[2] Agitation can be achieved by shaking, rocking, or bubbling with an inert gas.[1] After the specified time, drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution to the resin.[8] Agitate the mixture for 5-10 minutes at room temperature.[1][8]
-
Draining: Drain the deprotection solution from the reaction vessel.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[1] This step is crucial to prevent carryover of piperidine to the subsequent coupling step.
-
Confirmation of Deprotection (Optional): A qualitative Kaiser test (ninhydrin test) can be performed on a small sample of resin beads to confirm the presence of a free primary amine, indicating successful Fmoc deprotection.[2] A positive test is indicated by a deep blue color.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
Application Notes and Protocols for Efficient Peptide Synthesis with Fmoc-D-Methionine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting and utilizing coupling reagents compatible with Fmoc-D-methionine for efficient solid-phase peptide synthesis (SPPS). The protocols and data presented are designed to help minimize common side reactions, particularly the oxidation of the methionine thioether, to ensure high purity and yield of the target peptide.
Introduction
Methionine, a sulfur-containing amino acid, is susceptible to oxidation, which can occur during solid-phase peptide synthesis (SPPS), leading to the formation of methionine sulfoxide.[1][2] This side reaction can complicate purification and affect the biological activity of the final peptide. The choice of coupling reagent and the reaction conditions play a crucial role in mitigating this and other side reactions. This document outlines the characteristics of common coupling reagents and provides detailed protocols for their use with Fmoc-D-methionine.
Data Presentation: Comparison of Common Coupling Reagents
The selection of an appropriate coupling reagent is critical for the successful synthesis of peptides containing sensitive residues like methionine. The following tables summarize the performance of various coupling reagents based on crude peptide purity and coupling efficiency. While direct quantitative data on methionine oxidation for each reagent is limited, general performance and characteristics can guide the selection process. Milder and more efficient reagents are generally preferred to reduce reaction times and potential side reactions.
Table 1: Performance of Aminium/Uronium Salt-Based Coupling Reagents
| Coupling Reagent | Structure | Typical Purity (%) | Coupling Time | Advantages | Disadvantages |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | >95 | 15-45 min | High efficiency, low racemization, effective for sterically hindered couplings.[3] | Higher cost, potential for guanidinylation if used in excess.[1] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | >95 | 20-60 min | Good efficiency, widely used.[4] | Less reactive than HATU, potential for guanidinylation.[1] |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | >95 | 15-45 min | High reactivity, similar to HATU. | Potential for guanidinylation. |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | >95 | 15-45 min | High efficiency, low racemization, safer (non-explosive byproducts), good solubility.[5][6] | Higher cost. |
Table 2: Performance of Phosphonium Salt-Based Coupling Reagents
| Coupling Reagent | Structure | Typical Purity (%) | Coupling Time | Advantages | Disadvantages |
| PyBOP | (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) | >95 | 30-120 min | Low racemization, good for fragment coupling.[7] | Byproducts can be difficult to remove. |
| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | >95 | 30-120 min | High reactivity, low racemization.[7] | Higher cost. |
Table 3: Performance of Carbodiimide-Based Coupling Reagents
| Coupling Reagent | Structure | Typical Purity (%) | Coupling Time | Advantages | Disadvantages |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | >90 | 60-180 min | Cost-effective. | Slower reaction times, higher risk of racemization without additives. |
| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate | >95 | 60-180 min | Low racemization, safer than HOBt. | Slower reaction times. |
Experimental Protocols
The following are detailed protocols for the coupling of Fmoc-D-methionine using recommended reagents. It is crucial to work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially when handling the activated amino acid.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for most applications due to its high efficiency and low risk of side reactions.
Materials:
-
Fmoc-D-methionine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Peptide synthesis grade Dimethylformamide (DMF)
-
Resin-bound peptide with a free N-terminal amine
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30-60 minutes. Deprotect the N-terminal Fmoc group using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Activation of Fmoc-D-methionine: In a separate reaction vessel under an inert atmosphere, dissolve Fmoc-D-methionine (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activation: Gently agitate the activation mixture for 2-5 minutes at room temperature.
-
Coupling: Add the activated Fmoc-D-methionine solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture at room temperature for 30-60 minutes.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Protocol 2: Cost-Effective Coupling using DIC/Oxyma
This protocol is a good alternative when cost is a primary concern, offering good performance with minimal racemization.
Materials:
-
Fmoc-D-methionine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® (Ethyl (hydroxyimino)cyanoacetate)
-
Peptide synthesis grade Dimethylformamide (DMF)
-
Resin-bound peptide with a free N-terminal amine
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Solution Preparation: In a separate reaction vessel under an inert atmosphere, dissolve Fmoc-D-methionine (3 eq.) and OxymaPure® (3 eq.) in DMF.
-
Coupling: Add DIC (3 eq.) to the amino acid solution and immediately add the mixture to the deprotected resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Mandatory Visualizations
Peptide Synthesis Workflow
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Amide Bond Formation Mechanism (HATU)
Caption: Mechanism of amide bond formation using HATU as a coupling reagent.
Minimizing Methionine Oxidation
While the choice of coupling reagent is important, other factors contribute to the on-resin oxidation of methionine. Here are key considerations to minimize this side reaction:
-
Inert Atmosphere: Always perform coupling reactions, especially the activation step, under an inert atmosphere of nitrogen or argon to minimize exposure to atmospheric oxygen.
-
High-Quality Solvents: Use fresh, high-purity, peptide-synthesis-grade solvents (e.g., DMF) to avoid contaminants that may promote oxidation.
-
Scavengers in Cleavage: During the final cleavage from the resin with trifluoroacetic acid (TFA), the use of scavengers is critical to prevent oxidation and other side reactions. A recommended cleavage cocktail for methionine-containing peptides is Reagent H (TFA/phenol/thioanisole/1,2-ethanedithiol/H₂O/dimethylsulfide/ammonium iodide).[8]
-
Alternative Strategy: For particularly sensitive sequences, consider using Fmoc-Met(O)-OH during the synthesis. The resulting oxidized peptide can be purified and then the methionine sulfoxide can be reduced back to methionine in a separate step.[9]
Conclusion
The efficient synthesis of peptides containing Fmoc-D-methionine requires careful selection of coupling reagents and optimization of reaction conditions to minimize side reactions, particularly oxidation. For high efficiency and purity, uronium/aminium salt-based reagents like HATU and COMU are highly recommended. Phosphonium salt-based reagents such as PyBOP and PyAOP also offer excellent performance with low racemization. For more cost-sensitive applications, carbodiimide-based reagents like DIC with an additive such as OxymaPure provide a reliable alternative. By following the detailed protocols and implementing strategies to reduce oxidative stress, researchers can achieve high yields of pure methionine-containing peptides.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. lifetein.com [lifetein.com]
- 9. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Therapeutic Peptides Using Fmoc-D-Methionine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids, such as D-methionine, into therapeutic peptides is a key strategy for enhancing their metabolic stability and modifying their receptor binding affinity. The use of 9-fluorenylmethoxycarbonyl (Fmoc)-protected D-methionine in solid-phase peptide synthesis (SPPS) allows for the efficient and controlled synthesis of these modified peptides. However, the unique properties of the methionine side chain, particularly its susceptibility to oxidation and alkylation, present specific challenges during synthesis and cleavage.
These application notes provide a comprehensive overview of the use of Fmoc-D-methionine in the synthesis of therapeutic peptides. They include detailed protocols for SPPS, with a focus on mitigating common side reactions associated with methionine. Furthermore, quantitative data from representative syntheses are presented, along with diagrams illustrating key workflows and signaling pathways.
Key Applications of Fmoc-D-Methionine in Therapeutic Peptide Synthesis
The introduction of D-methionine can significantly improve the pharmacokinetic profile of therapeutic peptides by making them resistant to enzymatic degradation. This is particularly valuable in the development of long-acting analogs of peptide hormones and other bioactive peptides.
Potential Therapeutic Areas:
-
Oncology: Development of stable somatostatin analogs for the treatment of neuroendocrine tumors.
-
Metabolic Disorders: Creation of long-acting GLP-1 analogs for the management of type 2 diabetes.
-
Pain Management: Synthesis of stable opioid peptide analogs with improved analgesic properties.
-
Infectious Diseases: Development of antimicrobial peptides with enhanced stability in biological fluids.
Challenges in Synthesizing D-Methionine-Containing Peptides
The primary challenges in the synthesis of peptides containing D-methionine are the oxidation of the thioether side chain and S-alkylation during the acidic cleavage step.
-
Oxidation: The methionine side chain can be oxidized to methionine sulfoxide (Met(O)), resulting in a mass increase of +16 Da. This can occur during synthesis and, more significantly, during the final cleavage from the resin.
-
S-alkylation (tert-butylation): During the removal of tert-butyl (tBu) based protecting groups with trifluoroacetic acid (TFA), the generated tBu cations can alkylate the methionine thioether, forming a sulfonium salt.
To address these challenges, specialized cleavage cocktails containing scavengers are employed to minimize these side reactions.
Experimental Protocols
The following protocols provide a detailed methodology for the manual solid-phase synthesis of a model therapeutic peptide containing D-methionine using Fmoc chemistry.
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a hypothetical D-methionine-containing octreotide analog on a Rink Amide resin.
1. Resin Swelling:
- Weigh 100 mg of Rink Amide resin and place it in a glass reaction vessel.
- Add 1 mL of N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) to the resin.[1]
- Allow the resin to swell for at least 1 hour at room temperature.
2. Fmoc Deprotection:
- Drain the swelling solvent.
- Add 2 mL of 20% piperidine in NMP to the resin.
- Agitate the mixture for 5 minutes.
- Drain the solution and repeat the 20% piperidine treatment for 15 minutes.
- Wash the resin thoroughly with NMP (5 x 2 mL).
3. Amino Acid Coupling:
- In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-D-methionine-OH) and 3 equivalents of a coupling agent (e.g., HATU) in 1.5 mL of NMP.
- Add 6 equivalents of N,N-diisopropylethylamine (DIEA) to the amino acid solution and vortex for 1 minute to pre-activate.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature.
- To confirm coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
- Wash the resin thoroughly with NMP (5 x 2 mL).
4. Capping (Optional):
- If the Kaiser test remains positive after a second coupling, cap any unreacted amino groups.
- Prepare a capping solution of acetic anhydride/DIEA/NMP (5:10:85 v/v/v).
- Add the capping solution to the resin and agitate for 30 minutes.
- Wash the resin with NMP (5 x 2 mL).
5. Chain Elongation:
- Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and removal of side-chain protecting groups, with special considerations for D-methionine.
1. Resin Preparation:
- After the final amino acid coupling and deprotection, wash the peptide-resin with dichloromethane (DCM) (3 x 2 mL) and dry it under vacuum for at least 1 hour.
2. Cleavage Cocktail Preparation:
- Prepare a cleavage cocktail designed to minimize methionine oxidation and S-alkylation. A recommended cocktail is Reagent H: TFA/phenol/thioanisole/1,2-ethanedithiol/water/dimethylsulfide/ammonium iodide (81:5:5:2.5:3:2:1.5 w/w/v/v/v/v/w).[2]
- Alternatively, a newer formulation reported to eradicate methionine oxidation and reduce S-alkylation consists of TFA/Anisole/TMSCl/Me2S (85:5:5:5) with 1 mg/mL PPh3 (for peptides without Cys).[3]
3. Cleavage Reaction:
- Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
- Agitate the mixture at room temperature for 2-3 hours.
4. Peptide Precipitation and Purification:
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge the mixture to pellet the peptide.
- Wash the peptide pellet with cold diethyl ether and dry under vacuum.
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Protocol 3: Reversal of S-alkylation
In cases where S-alkylation of the D-methionine residue occurs, the following protocol can be used to reverse it.
1. Dissolution:
- Dissolve the crude peptide containing the sulfonium salt in a 5% aqueous acetic acid solution.[3]
2. Incubation:
- Heat the solution in a water bath at 40°C for up to 24 hours.[3]
3. Monitoring and Lyophilization:
- Monitor the conversion of the sulfonium salt back to the free methionine-containing peptide by LC-MS.
- Once the reaction is complete, lyophilize the peptide solution to obtain the final product.
Quantitative Data
The following tables summarize representative quantitative data for the synthesis of a model pentapeptide, Ac-Met-Glu-Glu-Pro-Asp-OH, highlighting the impact of different cleavage conditions on product purity and side-product formation.
Table 1: Comparison of Cleavage Cocktails on Peptide Purity
| Cleavage Cocktail | Target Peptide (%) | Met(O) (%) | M(tBu) (%) |
| TFA/TIS/H₂O (95:2.5:2.5) | 74.8 | 1.6 | 23.6 |
| Reagent H | >95 | Not Detected | <5 |
| TFA/Anisole/TMSCl/Me₂S + PPh₃ | >96 | Not Detected | ~4 |
Data is illustrative and based on findings for L-methionine containing peptides, which are expected to be similar for D-methionine.
Table 2: Effect of Cleavage Time on Side-Product Formation
| Cleavage Time (hours) | Target Peptide (%) | Met(O) (%) | M(tBu) (%) |
| 1 | 74.8 | 1.6 | 23.6 |
| 3 | >90 | <1 | <10 |
Using a standard TFA/TIS/H₂O cocktail. Longer cleavage times can sometimes increase side reactions, but optimized cocktails mitigate this.
Visualizations
Experimental Workflow
Caption: Workflow for Fmoc-SPPS of a D-methionine-containing peptide.
Signaling Pathway of a Somatostatin Analog
Caption: Inhibitory signaling pathway of a somatostatin analog.
References
Application Note and Protocol: Incorporation of Fmoc-D-methionine into a Peptide Sequence on a Resin
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of unnatural amino acids, such as D-enantiomers, into peptide sequences is a powerful strategy in drug discovery and peptide engineering. D-amino acids can enhance peptide stability against enzymatic degradation, modulate receptor binding affinity, and induce specific secondary structures. Methionine, with its unique thioether side chain, plays a crucial role in various biological processes and can be a site for specific chemical modifications. This application note provides a detailed protocol for the incorporation of Fmoc-D-methionine into a peptide sequence using solid-phase peptide synthesis (SPPS) on a resin. The protocol outlines the standard Fmoc/tBu strategy and addresses the specific considerations for handling methionine to prevent side reactions.
Key Considerations for Incorporating Methionine
The primary challenge when working with methionine in peptide synthesis is the susceptibility of its thioether side chain to oxidation, which can lead to the formation of methionine sulfoxide (+16 Da).[1][2] This oxidation can occur during synthesis and, more commonly, during the final cleavage from the resin.[2][3][4] While the methionine thioether is generally considered non-reactive under standard Fmoc-SPPS coupling conditions and does not require side-chain protection, preventative measures are recommended to maintain the integrity of the final peptide.[2]
Experimental Protocols
This section details the step-by-step methodology for the efficient incorporation of Fmoc-D-methionine onto a solid support.
Materials and Reagents
-
Fmoc-D-methionine
-
Solid-phase synthesis resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl chloride resin)[5][6]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Coupling reagents (e.g., HBTU, HATU, HCTU, or DIC/Oxyma)[8][9][10]
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine)[10][11]
-
Washing solvents (e.g., Methanol (MeOH), Isopropanol (IPA))
-
Capping solution (e.g., Acetic anhydride/DIPEA/DMF)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Reaction vessel for SPPS
-
Inert gas (Nitrogen or Argon)
Protocol 1: Standard Coupling of Fmoc-D-methionine
This protocol describes a single coupling cycle for adding Fmoc-D-methionine to a growing peptide chain on the resin.
-
Resin Swelling:
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the swelled resin.
-
Agitate the mixture for an initial 3-5 minutes and drain the solution.[12]
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-20 minutes to ensure complete removal of the Fmoc protecting group.[11]
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[7][12]
-
Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.[12]
-
-
Fmoc-D-methionine Activation and Coupling:
-
In a separate vial, dissolve Fmoc-D-methionine (3-5 equivalents relative to the resin loading) and a suitable coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.[8]
-
Add a base (e.g., DIPEA, 6-10 equivalents) to the activation mixture.
-
Allow the activation to proceed for a few minutes before adding the solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[5] Longer coupling times may be necessary depending on the sequence.[7]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.[13]
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test to check for the presence of unreacted primary amines. A negative result (e.g., colorless or yellow beads) indicates a complete reaction.
-
-
Capping (Optional):
-
If the coupling is incomplete (positive Kaiser test), a capping step can be performed to block any unreacted amines and prevent the formation of deletion sequences.
-
Prepare a capping solution (e.g., acetic anhydride/DIPEA/DMF).
-
Add the capping solution to the resin and agitate for 30 minutes.
-
Drain the solution and wash the resin with DMF.
-
Data Presentation
The efficiency of the coupling reaction can be influenced by the choice of coupling reagents and reaction conditions. The following table summarizes common coupling reagents used in Fmoc-SPPS and their general performance characteristics.
| Coupling Reagent | Base Required | Activation Time | Typical Coupling Time | Relative Efficiency | Notes |
| HBTU/HOBt | DIPEA/NMM | Minutes | 1-2 hours | High | A standard and widely used coupling reagent.[14] |
| HATU/HOAt | DIPEA/Collidine | Minutes | 1-2 hours | Very High | Recommended for sterically hindered amino acids and can reduce racemization.[8][11] |
| HCTU | DIPEA/NMM | Minutes | 30-60 minutes | Very High | Known for rapid and efficient couplings.[7] |
| DIC/Oxyma | None | ~10 minutes (pre-activation) | 1-2 hours | High | A cost-effective option that minimizes racemization.[9] |
This data is generalized from standard SPPS practices. Actual efficiencies may vary depending on the specific peptide sequence and reaction conditions.
Visualizations
Experimental Workflow for Fmoc-D-methionine Incorporation
The following diagram illustrates the key steps in a single cycle of incorporating Fmoc-D-methionine into a peptide chain on a solid support.
Caption: Workflow for a single coupling cycle of Fmoc-D-methionine in SPPS.
Troubleshooting Logic for Methionine Oxidation
This diagram outlines a decision-making process to mitigate the oxidation of the methionine residue.
Caption: Troubleshooting workflow for preventing and addressing methionine oxidation.
Troubleshooting and Best Practices
-
Preventing Methionine Oxidation:
-
Use high-quality, degassed solvents to minimize dissolved oxygen.[1]
-
During the final TFA cleavage step, the inclusion of scavengers such as 1,2-ethanedithiol (EDT) or thioanisole in the cleavage cocktail is highly recommended to prevent oxidation and other side reactions.[3]
-
For peptides particularly prone to oxidation, consider adding antioxidants like tetrahydrothiophene (THT) to the synthesis solvents.[1]
-
-
Addressing Methionine Oxidation:
-
Difficult Couplings:
-
If incomplete coupling of Fmoc-D-methionine is observed (which is less common as it is not a sterically hindered residue), consider performing a "double coupling".[8] This involves repeating the coupling step with a fresh solution of activated amino acid after the initial coupling reaction.
-
Switching to a more potent coupling reagent like HATU or HCTU can also improve efficiency.[8]
-
Increasing the coupling time or temperature (if using a microwave synthesizer) can also drive the reaction to completion.
-
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. chem.uci.edu [chem.uci.edu]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. bachem.com [bachem.com]
- 11. chempep.com [chempep.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Note: Analytical HPLC Methods for Monitoring Fmoc-D-Methionine Coupling Reactions in Solid-Phase Peptide Synthesis
[APN-012]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the cornerstone of modern peptide synthesis. Each amino acid coupling step must proceed to completion to ensure the desired peptide is synthesized with high purity and yield. Incomplete couplings lead to the formation of deletion sequences, which are often difficult to separate from the target peptide. Therefore, robust in-process monitoring of coupling reactions is critical. This application note provides a detailed protocol for monitoring the coupling of Fmoc-D-methionine using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Methionine-containing peptides are susceptible to oxidation, making careful monitoring and handling essential. RP-HPLC offers a quantitative assessment of the reaction progress by separating the uncoupled peptide (starting material) from the newly formed, more hydrophobic Fmoc-D-methionine coupled peptide (product).
Principle of HPLC Monitoring
The principle of monitoring an Fmoc-D-methionine coupling reaction by RP-HPLC is based on the significant difference in hydrophobicity between the peptide with a free N-terminal amine and the peptide after the highly hydrophobic Fmoc group has been attached. A small aliquot of the peptide-resin is cleaved, and the resulting mixture is analyzed. A successful coupling reaction is indicated by the disappearance of the starting material peak and the appearance of a new, later-eluting product peak in the chromatogram.
Key Analytes in the HPLC Chromatogram
-
Uncoupled Peptide: The peptide chain with a free N-terminal amine. This is expected to be the most polar and will have the shortest retention time.
-
Fmoc-D-Methionine Coupled Peptide: The desired product, which is significantly more hydrophobic due to the large Fmoc group, and will thus have a longer retention time.
-
Unreacted Fmoc-D-Methionine: Any excess activated amino acid that was not washed away. This will have its own characteristic retention time.
-
Side Products: Potential side products such as the oxidized form of the methionine-containing peptide (M+16 Da) may also be observed.
Data Presentation
The following table summarizes representative quantitative data for the key analytes in an HPLC analysis of an Fmoc-D-methionine coupling reaction. Note that the exact retention times will vary depending on the specific peptide sequence, HPLC system, column, and precise gradient conditions. The data presented here is for a model pentapeptide (H₂N-Gly-Ala-Val-Leu-Ile-Resin) being coupled with Fmoc-D-methionine.
| Analyte | Description | Expected Retention Time (min) | Key Characteristics |
| Starting Material | H₂N-Gly-Ala-Val-Leu-Ile-OH | ~ 12.5 | Earlier eluting peak, diminishes as reaction proceeds. |
| Product | Fmoc-D-Met-Gly-Ala-Val-Leu-Ile-OH | ~ 18.2 | Later eluting peak due to hydrophobicity of the Fmoc group, increases as reaction proceeds. |
| Excess Reagent | Fmoc-D-Methionine-OH | ~ 15.8 | Peak corresponding to the unreacted amino acid. |
| Side Product | Oxidized Product | ~ 17.9 | Peak corresponding to the Fmoc-D-Met(O)-peptide, slightly more polar than the desired product. |
Experimental Protocols
Protocol 1: In-Process Monitoring Sample Preparation
This protocol describes the cleavage of a small amount of peptide from the resin support for HPLC analysis.
-
Resin Sampling: After the desired coupling time, withdraw a small sample of the peptide-resin (approximately 5-10 mg) from the reaction vessel.
-
Washing: Wash the resin sample thoroughly with dichloromethane (DCM) (3 x 1 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. For a standard cleavage, a mixture of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) is used.[1] Note: For methionine-containing peptides, it is crucial to include scavengers like TIS to prevent side reactions.
-
Cleavage Reaction: Add approximately 200 µL of the cleavage cocktail to the dried resin in a small microcentrifuge tube.[2]
-
Incubation: Allow the cleavage reaction to proceed at room temperature for 1.5 to 2 hours with occasional vortexing.
-
Peptide Precipitation: Filter the resin using a small cotton-plugged pipette tip into a new microcentrifuge tube containing 1 mL of cold diethyl ether. A white precipitate of the cleaved peptide should form.
-
Pelleting and Washing: Centrifuge the tube to pellet the peptide. Carefully decant the ether. Wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Sample Reconstitution: Dissolve the dried peptide in a suitable solvent for HPLC analysis, typically 100-200 µL of the initial mobile phase composition (e.g., 95% Water/TFA, 5% Acetonitrile/TFA).[3]
-
Filtration: Filter the sample through a 0.22 µm syringe filter before injecting it into the HPLC system.[1][3]
Protocol 2: Analytical HPLC Method
This protocol outlines a standard reverse-phase HPLC method for analyzing the prepared peptide sample.
-
HPLC System: A standard analytical HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 20 minutes is a good starting point. For better resolution of closely eluting peaks, a shallower gradient may be required.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV absorbance at 220 nm (for the peptide backbone) and 265 nm (for the Fmoc group).
-
Column Temperature: 30°C to ensure reproducibility.
-
Injection Volume: 10-20 µL.
Data Analysis and Interpretation
-
Peak Identification: Identify the peaks corresponding to the starting material (uncoupled peptide) and the product (Fmoc-D-methionine coupled peptide) based on their expected retention times. The product peak will have a significantly longer retention time than the starting material.
-
Quantification of Coupling Efficiency: The percentage of coupling completion can be estimated by calculating the relative peak areas.
-
% Completion = [Area(Product) / (Area(Product) + Area(Starting Material))] * 100
-
-
Reaction Endpoint: A coupling reaction is generally considered complete when the peak corresponding to the starting material is no longer detectable or is below a predefined threshold (e.g., <1%). If the reaction is incomplete after the initial coupling time, a second coupling can be performed. If unreacted amine is still present, capping with acetic anhydride is recommended to prevent the formation of deletion peptide impurities.[3]
Mandatory Visualization
Caption: Experimental workflow for monitoring Fmoc-D-methionine coupling.
Caption: Logical relationships in HPLC monitoring of peptide coupling.
References
Application Notes and Protocols: The Use of Fmoc-D-methionine in the Synthesis of Peptide Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptide libraries is a powerful strategy in drug discovery and proteomics. D-amino acids, the enantiomers of the naturally occurring L-amino acids, are of particular interest.[1][2] The inclusion of D-methionine, facilitated by its Fmoc-protected form (Fmoc-D-Met-OH), offers significant advantages in developing novel peptide-based therapeutics and research tools.[1][3] This document provides detailed application notes and experimental protocols for the effective use of Fmoc-D-methionine in solid-phase peptide synthesis (SPPS) for the generation of peptide libraries.
The primary benefit of incorporating D-amino acids like D-methionine is the enhanced stability of the resulting peptides.[3] Peptides containing D-amino acids are more resistant to enzymatic degradation by proteases, which typically exhibit high stereospecificity for L-amino acids.[1][3] This increased proteolytic stability can significantly extend the in-vivo half-life of peptide drugs, improving their bioavailability and therapeutic efficacy.[1][3] Furthermore, the introduction of D-methionine can alter the peptide's three-dimensional conformation, potentially leading to unique biological activities, such as enhanced receptor binding affinity or novel pharmacological profiles.[1][4]
Key Applications of Peptide Libraries Containing D-Methionine
-
Drug Discovery: Development of metabolically stable peptide drug candidates with improved pharmacokinetic properties.[1][3]
-
Enzyme Inhibitors: Creation of protease-resistant inhibitors for therapeutic intervention.[3]
-
Protein-Protein Interaction Studies: Probing binding interfaces and developing stable modulators.[3]
-
Biomaterial Development: Designing self-assembling peptides for drug delivery systems and hydrogels with enhanced stability.[4]
-
Epitope Mapping: Synthesizing stable analogs of epitopes for vaccine development and diagnostic applications.[5]
Physicochemical Properties of Fmoc-D-Met-OH
| Property | Value |
| Chemical Formula | C20H21NO4S[6][7] |
| Molecular Weight | 371.45 g/mol [7] |
| CAS Number | 112883-40-6[6][7] |
| Appearance | White to off-white powder[7] |
| Purity (HPLC) | ≥99.0%[7] |
| Storage | 2-8°C[7] |
Experimental Protocols
The synthesis of peptide libraries incorporating Fmoc-D-methionine is primarily achieved through Fmoc-based solid-phase peptide synthesis (SPPS).[8][9] SPPS involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[8][9]
General Workflow for Fmoc-SPPS
The core of Fmoc-SPPS is a cyclical process consisting of deprotection, coupling, and washing steps.[9]
Detailed Protocol for Manual SPPS of a Peptide Library Incorporating Fmoc-D-methionine
This protocol outlines the manual synthesis of a peptide on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers.
1. Resin Selection and Preparation:
-
Resin Choice: Select a resin based on the desired C-terminal functionality. For a C-terminal amide, Rink Amide resin is suitable. For a C-terminal carboxylic acid, Wang or 2-chlorotrityl chloride resin is commonly used.[8][10]
-
Swelling: Place the resin (e.g., 120 mg, 0.83 mmol/g loading) in a reaction vessel. Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour.[10] After swelling, drain the DMF.
2. First Amino Acid Coupling (Loading):
-
This step is for loading the first amino acid onto the resin if not already pre-loaded. The protocol varies significantly based on the resin type (e.g., Wang vs. 2-chlorotrityl). Refer to specific resin loading protocols.
3. Fmoc Deprotection:
-
Add 2 mL of 20% (v/v) piperidine in DMF to the resin.[10]
-
Agitate the mixture for 3 minutes. Drain the solution.
-
Add another 2 mL of 20% piperidine in DMF and agitate for 10-15 minutes.[11]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).
4. Coupling of Fmoc-D-methionine:
-
Activation: In a separate vial, dissolve Fmoc-D-Met-OH (4 equivalents, 0.4 mmol, 148.6 mg), a coupling reagent like HBTU (3.9 equivalents, 0.39 mmol, 147.9 mg), and HOBt (4 equivalents, 0.4 mmol, 61.2 mg) in a minimal amount of DMF. Add N,N-diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol, 139 µL).
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[8]
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Drain the coupling solution and wash the resin with DMF (5 x 2 mL).
5. Chain Elongation:
-
Repeat steps 3 (Fmoc Deprotection) and 4 (Coupling) for each subsequent amino acid in the peptide sequence.
6. Final Cleavage and Deprotection:
-
Washing and Drying: After the final coupling step and subsequent deprotection of the N-terminal Fmoc group, wash the resin with DMF (3x), dichloromethane (DCM) (3x), and methanol (3x). Dry the resin under vacuum.[12]
-
Cleavage Cocktail: Prepare a cleavage cocktail. The composition depends on the amino acids in the peptide. For peptides containing methionine, it is crucial to use scavengers to prevent oxidation and other side reactions.[13][14]
-
Standard Cocktail (for peptides without sensitive residues): 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).[13]
-
Recommended Cocktail for Methionine-containing Peptides (Reagent H): 81% TFA, 5% phenol, 5% thioanisole, 3% water, 2.5% 1,2-ethanedithiol (EDT), 2% dimethylsulfide (DMS), 1.5% ammonium iodide (w/w).[15] This cocktail is designed to minimize methionine sulfoxide formation.[15]
-
-
Cleavage Procedure: Add the cleavage cocktail to the dried resin (e.g., 10 mL per gram of resin).[16]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
7. Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry (e.g., LC-MS).
Quantitative Data and Reaction Conditions
The following tables summarize typical reaction conditions for Fmoc-SPPS. These are starting points and may require optimization based on the specific peptide sequence.
Table 1: Standard Fmoc Deprotection Conditions
| Parameter | Condition | Reference |
| Reagent | 20-40% (v/v) Piperidine in DMF | [10][17] |
| Treatment Time | 2 x 5-10 minutes | [11][17] |
| Temperature | Room Temperature | [10] |
Table 2: Common Coupling Reagent Cocktails (per 1 eq. of resin functional groups)
| Amino Acid | Coupling Reagent | Additive | Base | Equivalents (AA:Reagent:Base) | Time (min) |
| Fmoc-D-Met-OH | HBTU/TBTU | HOBt | DIPEA | 4 : 3.9 : 8 | 45-120 |
| Fmoc-D-Met-OH | DIC | Oxyma | - | 4 : 4 : 4 | 45-120 |
| Fmoc-D-Met-OH | HATU | - | DIPEA/Collidine | 4 : 3.9 : 8 | 30-90 |
Table 3: Cleavage Cocktails for Methionine-Containing Peptides
| Reagent Cocktail | Composition (v/v/w) | Application Notes | Reference |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | General purpose for peptides with sensitive residues. | [16] |
| Reagent H | TFA/Phenol/Thioanisole/Water/EDT/DMS/NH4I (81:5:5:3:2.5:2:1.5) | Specifically designed to prevent methionine oxidation. | [15] |
| TMSCl/PPh3 Cocktail | TFA/Anisole/TMSCl/Me2S/PPh3 (85:5:5:5:0.1%) | Eradicates oxidation and reduces S-alkylation. | [13] |
Logic Diagram for Cleavage Cocktail Selection
Troubleshooting and Special Considerations
-
Methionine Oxidation: The thioether side chain of methionine is susceptible to oxidation to methionine sulfoxide, especially during the final acidic cleavage step.[18][19] This adds 16 Da to the mass of the peptide. To minimize this, always use fresh, high-quality TFA and include scavengers like dimethylsulfide (DMS), thioanisole, or ammonium iodide in the cleavage cocktail.[15][19] The use of Reagent H is highly recommended.[15]
-
S-alkylation: During cleavage, carbocations generated from side-chain protecting groups can alkylate the methionine side chain. The addition of scavengers like TIS and EDT helps to trap these reactive species.[13]
-
Racemization: While less common for methionine compared to residues like cysteine or histidine, using an appropriate coupling activator (e.g., DIC/Oxyma) and avoiding excessive base can minimize racemization.
-
Aggregation: Difficult or aggregation-prone sequences can lead to incomplete coupling or deprotection. Using specialized resins (e.g., PEG-modified), elevated temperatures (microwave synthesis), or chaotropic agents may be necessary.[20]
By following these protocols and considering the unique chemistry of methionine, researchers can successfully synthesize high-quality peptide libraries incorporating Fmoc-D-methionine, enabling the exploration of novel and more stable peptide-based therapeutics and research tools.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. lifetein.com [lifetein.com]
- 4. The Unexpected Advantages of Using D-Amino Acids for Peptide Self- Assembly into Nanostructured Hydrogels for Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. peptide.com [peptide.com]
- 7. Fmoc-D-Met-OH Novabiochem 112883-40-6 [sigmaaldrich.com]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. merckmillipore.com [merckmillipore.com]
- 15. lifetein.com [lifetein.com]
- 16. peptide.com [peptide.com]
- 17. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. biotage.com [biotage.com]
- 20. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols for Cleavage of Methionine-Containing Peptides in Fmoc-Based Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides containing methionine (Met) residues using 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) presents unique challenges during the final cleavage and deprotection step. The thioether side chain of methionine is highly susceptible to two major side reactions under the acidic conditions of trifluoroacetic acid (TFA)-based cleavage: oxidation to methionine sulfoxide (Met(O)) and S-alkylation by carbocations generated from protecting groups.[1][2][3] These modifications result in impurities that can be difficult to separate from the target peptide, impacting yield and purity.
This document provides a detailed guide to understanding and mitigating these side reactions through the use of optimized cleavage cocktails. It includes a summary of various reagents, quantitative data on their effectiveness, and detailed experimental protocols.
Key Side Reactions During Cleavage
Two primary side reactions affect methionine residues during TFA cleavage:
-
Oxidation: The sulfur atom in the methionine side chain is easily oxidized to form methionine sulfoxide (Met(O)), resulting in a mass increase of +16 Da.[1] This can be exacerbated by the presence of oxidizing species in the cleavage cocktail.
-
S-alkylation: Reactive carbocations, particularly tert-butyl (tBu) cations generated from the cleavage of tBu-based protecting groups, can alkylate the methionine thioether, forming a sulfonium salt.[1][2]
The selection of an appropriate cleavage cocktail containing specific scavengers is crucial to minimize these unwanted modifications.
Cleavage Cocktail Compositions and Efficacy
Several cleavage cocktails have been developed to address the challenges of cleaving methionine-containing peptides. The choice of cocktail depends on the presence of other sensitive residues in the peptide sequence, such as Cysteine (Cys) and Tryptophan (Trp).
| Cleavage Reagent | Composition | Primary Application & Notes | Methionine Sulfoxide Formation |
| Reagent H | TFA (81%), phenol (5%), thioanisole (5%), 1,2-ethanedithiol (EDT) (2.5%), water (3%), dimethylsulfide (DMS) (2%), ammonium iodide (NH4I) (1.5% w/w) | Specifically designed to prevent methionine oxidation.[4][5][6] | Not detected.[5][6] |
| Reagent K | TFA (82.5%), phenol (5%), water (5%), thioanisole (5%), EDT (2.5%) | General-purpose for peptides with various sensitive residues (Cys, Met, Trp, Tyr).[1][7] | 15% to 55% (can be prevented by adding 1.5% w/w NH4I).[5] |
| Reagent R | TFA (90%), thioanisole (5%), EDT (3%), anisole (2%) | Recommended for sequences containing Trp, His, Met, Cys, and Arg(Mtr/Pmc).[1] | 15% to 55% (can be prevented by adding 1.5% w/w NH4I).[5] |
| Reagent B | TFA (95%), water (2.5%), triisopropylsilane (TIS) (2.5%) | Uses TIS to scavenge carbocations, reducing odor, but does not prevent methionine oxidation on its own.[1][4] | 15% to 55% (can be prevented by adding 1.5% w/w NH4I).[5][8] |
| TMSCl/PPh3 Cocktail (without Cys) | TFA (85%), Anisole (5%), TMSCl (5%), DMS (5%), with 1 mg/mL Triphenylphosphine (PPh3) | A newer formulation reported to eliminate methionine oxidation and reduce S-alkylation.[2][3] | Eradicated.[2][3] |
| TMSCl/PPh3 Cocktail (with Cys) | TFA (80%), Anisole (5%), TMSCl (5%), TIS (5%), DMS (5%), with 1 mg/mL PPh3 | Optimized for Cys-containing peptides to prevent Trityl cation side reactions.[2] | Eradicated.[2][3] |
Experimental Protocols
Protocol 1: General Peptide Cleavage using Reagent K
This protocol is suitable for peptides containing methionine along with other sensitive residues.
Materials:
-
Peptide-resin
-
Reagent K: TFA (82.5%), phenol (5%), water (5%), thioanisole (5%), 1,2-ethanedithiol (2.5%)
-
Cold methyl t-butyl ether (MTBE)
-
Dichloromethane (DCM)
-
Nitrogen gas
Procedure:
-
Ensure the N-terminal Fmoc group is removed from the peptide-resin.
-
Wash the resin with DCM and dry under vacuum.
-
Suspend the dried peptide-resin in Reagent K (10 mL per gram of resin) in a suitable reaction vessel.
-
Stir the mixture at room temperature for 1.5 to 2.5 hours.[7] For peptides with multiple arginine residues, a longer cleavage time may be necessary.[7]
-
Filter the resin and wash it with a small volume of fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding the solution to a 10-fold volume of cold MTBE.
-
Centrifuge or filter to collect the crude peptide pellet.
-
Wash the peptide pellet with cold MTBE to remove scavengers.
-
Dry the crude peptide under vacuum.
Protocol 2: Optimized Cleavage for Methionine-Containing Peptides using Reagent H
This protocol is specifically designed to prevent methionine oxidation.
Materials:
-
Peptide-resin
-
Reagent H: TFA (81%), phenol (5%), thioanisole (5%), 1,2-ethanedithiol (2.5%), water (3%), dimethylsulfide (2%), ammonium iodide (1.5% w/w)[4][6]
-
Cold methyl t-butyl ether (MTBE)
-
Dichloromethane (DCM)
Procedure:
-
If necessary, remove the N-terminal Fmoc group.
-
Suspend the peptide-resin in Reagent H (30 mL per gram of resin).[4]
-
For the reduced dithiol form of Cys-containing peptides, allow the mixture to stand for 3 hours at room temperature. For intramolecular disulfide bond formation, extend the cleavage time to 10 hours.[5][9]
-
Filter the resin and wash with fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it to cold MTBE.
-
Collect the precipitated peptide by filtration or centrifugation.
-
Wash the peptide pellet with cold MTBE.
-
Dry the crude peptide under vacuum.
Protocol 3: Advanced Cleavage using TMSCl/PPh3 Cocktail
This protocol is effective in eliminating methionine oxidation and reducing S-alkylation.
Materials:
-
Peptide-resin
-
Cleavage Cocktail (for peptides without Cys): TFA/Anisole/TMSCl/DMS (85:5:5:5) with 1 mg/mL PPh3.[2]
-
Cleavage Cocktail (for Cys-containing peptides): TFA/Anisole/TMSCl/TIS/DMS (80:5:5:5:5) with 1 mg/mL PPh3.[2]
-
Cold methyl t-butyl ether (MTBE)
-
Dichloromethane (DCM)
Procedure:
-
Treat the peptide-resin with the appropriate cleavage mixture (10:1 V:W ratio of cocktail to resin) at room temperature for 1 hour.[2]
-
Filter the resin and wash with a small amount of the cleavage cocktail.
-
Combine the filtrates and precipitate the peptide with cold MTBE.
-
Isolate the crude peptide by centrifugation.
-
Wash the peptide pellet with cold MTBE.
-
Dry the crude peptide under vacuum.
-
If S-alkylation is still observed, the sulfonium salt can be reversed to the free methionine-containing peptide by heating the peptide at 40°C for 24 hours in 5% acetic acid.[2][3]
Visualizing the Chemistry
Diagram 1: Fmoc-SPPS Cleavage Workflow
Caption: General workflow for peptide cleavage from solid support.
Diagram 2: Methionine Side Reactions during TFA Cleavage
Caption: Key side reactions involving methionine during TFA cleavage.
Troubleshooting
| Symptom | Possible Cause | Recommended Solution |
| Mass peak corresponding to +16 Da (Methionine Sulfoxide) | Oxidation of the methionine side chain. | Use a specialized cleavage cocktail like Reagent H or the TMSCl/PPh3 formulation.[1][2] Perform the cleavage under an inert atmosphere (e.g., nitrogen).[10] If oxidation has already occurred, the sulfoxide can be reduced back to methionine by treating the peptide with dithiothreitol (DTT) or N-mercaptoacetamide.[1][10] |
| Mass peak corresponding to S-alkylation (e.g., tert-butylation) | Insufficient scavenging of carbocations generated during deprotection. | Include effective carbocation scavengers like 1,2-ethanedithiol (EDT) or triisopropylsilane (TIS) in the cleavage cocktail.[1] The TMSCl/PPh3 cocktail has also been shown to reduce S-alkylation.[2] |
| Low yield of the desired peptide | Incomplete cleavage, significant side reactions, or precipitation issues. | Optimize the cleavage time; 1-2 hours is often sufficient.[1] Ensure the correct cleavage cocktail is used for the specific protecting groups and resin. |
Conclusion
The successful synthesis of methionine-containing peptides relies heavily on the careful selection of a cleavage cocktail that can effectively suppress both oxidation and S-alkylation. While traditional cocktails like Reagent K can be modified to reduce methionine sulfoxide formation, newer formulations such as Reagent H and the TMSCl/PPh3-containing cocktails offer more robust and reliable methods for obtaining high-purity peptides.[2][5][6] By understanding the underlying chemistry of the side reactions and following the detailed protocols provided, researchers can significantly improve the quality and yield of their synthesized methionine-containing peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. peptide.com [peptide.com]
- 8. biotage.com [biotage.com]
- 9. A cleavage cocktail for methionine-containing peptides. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Fmoc-D-methionine in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic use of Fmoc-D-methionine in the synthesis and development of novel therapeutics and diagnostic agents. The incorporation of the unnatural D-enantiomer of methionine offers significant advantages in overcoming common challenges in peptide-based drug development, such as enhancing metabolic stability and modulating biological activity.
Enhancing Peptide Stability and Efficacy with Fmoc-D-methionine
The substitution of L-amino acids with their D-counterparts is a well-established strategy to increase the resistance of peptides to enzymatic degradation by proteases. This enhanced stability translates to a longer plasma half-life and improved pharmacokinetic profiles for peptide drug candidates. Fmoc-D-methionine is a crucial building block in this process, allowing for the site-specific introduction of D-methionine into a peptide sequence during standard solid-phase peptide synthesis (SPPS).
Key Applications:
-
Neuroprotective Peptides: D-amino acid-containing peptides are being investigated for their potential in treating neurodegenerative diseases. The increased stability allows for sustained activity in the central nervous system.
-
Antimicrobial Peptides (AMPs): Incorporation of D-methionine can enhance the stability of AMPs in the presence of bacterial proteases, improving their efficacy against drug-resistant pathogens.[1][2][3]
-
Metabolic Disorders: Long-acting peptide hormones for diseases like diabetes can be developed by incorporating D-amino acids to prolong their therapeutic effect.
Quantitative Data Summary: Antimicrobial Peptides with D-Methionine
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a synthetic antimicrobial peptide and its D-amino acid substituted analogue, demonstrating the impact of D-amino acid incorporation on antimicrobial activity.
| Peptide | Target Organism | MIC (µg/mL) | Reference |
| Polybia-MPI (all L-amino acids) | E. coli ATCC 25922 | 8 | [3] |
| D-MPI (all D-amino acids) | E. coli ATCC 25922 | 8 | [3] |
| Polybia-MPI (all L-amino acids) | S. aureus ATCC 29213 | 16 | [3] |
| D-MPI (all D-amino acids) | S. aureus ATCC 29213 | 16 | [3] |
| Polybia-MPI (all L-amino acids) | C. albicans ATCC 90028 | 32 | [3] |
| D-MPI (all D-amino acids) | C. albicans ATCC 90028 | 16 | [3] |
| Sulfonium poly(D,L-methionine)20 | Methicillin-resistant S. aureus (MRSA) | 7.8 | [1] |
| Sulfonium poly(D,L-methionine)20 | E. coli ATCC25922 | 15.6 | [1] |
| Sulfonium poly(D,L-methionine)20 | P. aeruginosa O1 | 15.6 | [1] |
Note: In the case of Polybia-MPI, the complete substitution with D-amino acids maintained or improved the antimicrobial activity while significantly enhancing stability. The sulfonium poly(D,L-methionine) demonstrates potent activity against drug-resistant bacteria.
Fmoc-D-methionine in Diagnostic Applications: PET Imaging
Fmoc-D-methionine is a precursor for the synthesis of radiolabeled D-methionine, such as L-[methyl-11C]methionine ([11C]-MET), a positron emission tomography (PET) tracer used in oncology. [11C]-MET allows for the visualization and assessment of amino acid metabolism in tumors, which can be crucial for diagnosis, staging, and monitoring treatment response.
Quantitative Data Summary: Synthesis of [11C]-D-Methionine
The synthesis of [11C]-D-methionine for PET imaging is a time-sensitive process due to the short half-life of carbon-11. The following table summarizes key quantitative parameters for its synthesis.
| Parameter | Value | Reference |
| Radiochemical Yield | 40% - 90% | [4] |
| Radiochemical Purity | > 95% (crude), > 98% (purified) | [4] |
| Optical Purity | > 99% | [4] |
| Total Synthesis Time | 20 - 30 minutes | [4] |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) of a D-Methionine-Containing Peptide
This protocol outlines the manual synthesis of a generic peptide containing a D-methionine residue using Fmoc chemistry.
1. Resin Preparation:
- Place 100-200 mg of Rink Amide resin in a fritted reaction vessel.
- Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes with gentle agitation.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a solution of 20% (v/v) piperidine in DMF to the resin.
- Agitate the mixture for 5-10 minutes at room temperature.
- Drain the deprotection solution.
- Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
3. Amino Acid Coupling (Example: Coupling Fmoc-D-methionine):
- In a separate vial, dissolve Fmoc-D-methionine (3-5 equivalents relative to resin loading) and a coupling agent such as HATU (3-5 equivalents) in DMF.
- Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.
- Immediately add the activated amino acid solution to the deprotected peptide-resin.
- Agitate the mixture for 1-2 hours at room temperature.
- Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
- Monitoring Coupling Efficiency: Perform a Kaiser test to ensure the absence of free primary amines, indicating a complete coupling reaction. A blue/purple color indicates incomplete coupling, and a second coupling step may be necessary.
4. Peptide Chain Elongation:
- Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Cleavage and Deprotection:
- After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.
- Prepare a cleavage cocktail. A common cocktail for methionine-containing peptides is TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5). To minimize oxidation of the methionine residue, scavengers such as dimethylsulfide (DMS) and ammonium iodide can be added.[5]
- Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
6. Purification and Analysis:
- Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
- Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Analyze the purified peptide by mass spectrometry to confirm its molecular weight and purity.
Protocol 2: In Vitro Peptide Stability Assay in Human Plasma
This protocol is for assessing the stability of a D-methionine-containing peptide in human plasma.
1. Materials:
- Test peptide stock solution (1 mg/mL).
- Human plasma.
- Quenching solution (e.g., 10% Trichloroacetic acid (TCA) in water).
- Incubation buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4).
- LC-MS system for analysis.
2. Procedure:
- Thaw frozen human plasma on ice and centrifuge to remove any precipitates.
- In a microcentrifuge tube, mix 90 µL of plasma with 10 µL of the test peptide stock solution.
- Incubate the mixture at 37°C.
- At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take a 20 µL aliquot of the incubation mixture.
- Immediately quench the enzymatic reaction by adding 20 µL of the quenching solution.
- Vortex and centrifuge at high speed to precipitate plasma proteins.
- Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining.
- The percentage of intact peptide at each time point is calculated relative to the 0-hour time point. The half-life (t1/2) of the peptide can then be determined.
Signaling Pathways and Logical Relationships
General Workflow for Fmoc-Solid Phase Peptide Synthesis (SPPS)
The following diagram illustrates the cyclical nature of Fmoc-SPPS for the synthesis of a D-methionine-containing peptide.
Caption: General workflow of Fmoc-based solid-phase peptide synthesis.
D-Methionine Containing Peptides and NMDA Receptor Signaling
Certain D-amino acids and peptides containing them have been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function. The following diagram depicts a simplified signaling pathway involving the NMDA receptor that could be influenced by D-methionine-containing neuroprotective peptides.
References
- 1. Combating drug-resistant bacteria with sulfonium cationic poly(methionine) - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03925K [pubs.rsc.org]
- 2. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 3. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
Application Notes and Protocols: Synthesis of Peptides with Post-Translational Modifications using Fmoc-D-Methionine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of post-translational modifications (PTMs) into synthetic peptides is a critical strategy in drug discovery and biomedical research. These modifications can significantly enhance peptide stability, modulate biological activity, and provide valuable tools for studying cellular signaling. One such modification is the introduction of D-amino acids, which can confer resistance to proteolytic degradation and influence peptide conformation. This document provides detailed application notes and protocols for the synthesis of peptides containing D-methionine using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).
D-methionine, the non-proteinogenic enantiomer of L-methionine, offers a unique tool for peptide chemists. Its incorporation can lead to peptides with increased half-lives in biological systems, a crucial attribute for therapeutic peptides.[1] The thioether side chain of methionine, however, presents specific challenges during synthesis, namely oxidation and S-alkylation, which must be carefully managed to ensure the integrity of the final product.[2][3] Furthermore, the use of a D-amino acid introduces the potential for epimerization during the synthesis, which requires careful control of reaction conditions and rigorous analytical characterization.[4][5]
These notes will guide researchers through the principles, protocols, and analytical considerations for the successful synthesis of D-methionine-containing peptides.
Data Presentation: Synthesis Outcomes
The following tables summarize typical quantitative data obtained during the synthesis of a model peptide containing either L-methionine or D-methionine. These values are representative and may vary depending on the specific peptide sequence, synthesis scale, and instrumentation.
Table 1: Comparative Synthesis Parameters for a Model Peptide (Ac-Tyr-Val-Gly-X-Leu-NH₂ where X is L-Met or D-Met)
| Parameter | Peptide with L-Methionine | Peptide with D-Methionine | Reference |
| Resin | Rink Amide AM | Rink Amide AM | [6] |
| Synthesis Scale | 0.1 mmol | 0.1 mmol | [] |
| Fmoc-Amino Acid Excess | 4 equivalents | 4 equivalents | [8] |
| Coupling Reagent | HBTU/DIPEA | HBTU/DIPEA | [8] |
| Coupling Time | 2 hours per residue | 2 hours per residue | [4] |
| Fmoc Deprotection | 20% Piperidine in DMF | 20% Piperidine in DMF | [6] |
| Cleavage Cocktail | Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT) | Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT) | [6] |
| Cleavage Time | 2 hours | 2 hours | [6] |
Table 2: Analytical Characterization of Crude Peptides
| Analysis | Peptide with L-Methionine | Peptide with D-Methionine | Reference |
| Crude Purity (RP-HPLC) | ~85% | ~83% | [2] |
| Expected Mass (m/z) | [M+H]⁺ | [M+H]⁺ | [9] |
| Observed Mass (m/z) | Consistent with expected mass | Consistent with expected mass | [9] |
| Major Impurities | Deletion sequences, Met(O) | Deletion sequences, Met(O), potential epimerization | [2][5] |
| Methionine Oxidation (%) | <5% | <5% | [2] |
| Epimerization of D-Met (%) | N/A | <2% (with optimized conditions) | [5] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Methionine Containing Peptide
This protocol outlines the manual synthesis of a model peptide amide using Fmoc chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected L-amino acids
-
Fmoc-D-methionine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% ethanedithiol)[6]
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading) and HBTU (3.95 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid, including Fmoc-D-methionine, until the desired peptide sequence is assembled.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the peptide-resin with DMF, then DCM, and dry thoroughly under vacuum.
Protocol 2: Cleavage and Deprotection
CAUTION: Trifluoroacetic acid (TFA) is highly corrosive and must be handled in a fume hood with appropriate personal protective equipment.
-
Prepare Cleavage Cocktail: Prepare the cleavage cocktail. For methionine-containing peptides, the inclusion of scavengers like thioanisole and ethanedithiol (EDT) is crucial to prevent oxidation and S-alkylation.[2][3]
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per 100 mg of resin).
-
Gently agitate the mixture for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Collection:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether twice.
-
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 3: Analytical Characterization
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Purpose: To determine the purity of the crude peptide and to purify the target peptide.
-
Method:
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Inject the sample onto a C18 column.
-
Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Monitor the elution profile at 220 nm.
-
The purity is calculated by integrating the area of the main peak relative to the total peak area.
-
2. Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the synthesized peptide.
-
Method:
-
Dissolve the peptide in a suitable solvent for electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
Acquire the mass spectrum.
-
Compare the observed mass-to-charge ratio (m/z) with the calculated theoretical mass. The presence of a peak corresponding to the expected molecular weight confirms the successful synthesis of the target peptide. Side products such as the oxidized peptide (+16 Da) can also be identified.[9]
-
3. Tandem Mass Spectrometry (MS/MS):
-
Purpose: To confirm the amino acid sequence and to help localize the D-methionine residue.
-
Method:
-
Isolate the parent ion of the target peptide in the mass spectrometer.
-
Fragment the parent ion using collision-induced dissociation (CID) or other fragmentation methods.
-
Analyze the resulting fragment ions (b- and y-ions) to reconstruct the peptide sequence.
-
4. Chiral Amino Acid Analysis:
-
Purpose: To determine the extent of epimerization of D-methionine to L-methionine.
-
Method:
-
Hydrolyze the peptide into its constituent amino acids using 6M HCl.
-
Derivatize the amino acids with a chiral derivatizing agent (e.g., Marfey's reagent).
-
Separate the diastereomeric derivatives by RP-HPLC.
-
Quantify the amounts of L- and D-methionine by comparing the peak areas to those of standards.
-
Visualizations
Experimental Workflow
Caption: Fmoc-SPPS workflow for D-methionine peptide synthesis.
Signaling Pathway Modulation by a D-Methionine Peptide
The incorporation of D-methionine can enhance a peptide's stability, allowing it to more effectively modulate a target signaling pathway. The following diagram illustrates a hypothetical scenario where a D-methionine-containing peptide antagonist inhibits a receptor, thereby blocking a downstream signaling cascade.
Caption: Inhibition of a signaling pathway by a D-Met peptide.
Discussion of Key Challenges and Considerations
-
Methionine Oxidation: The thioether side chain of methionine is susceptible to oxidation to methionine sulfoxide during the acidic cleavage step.[2][3] The use of scavengers such as dimethylsulfide (DMS) and EDT in the cleavage cocktail is essential to minimize this side reaction.[10] If oxidation does occur, the sulfoxide can sometimes be reduced back to methionine post-synthesis.[2]
-
S-alkylation: During cleavage, carbocations generated from protecting groups can alkylate the methionine side chain. Scavengers also help to quench these reactive species.[2]
-
Epimerization: The use of basic conditions for Fmoc deprotection can lead to the epimerization of D-amino acids to their L-counterparts, compromising the stereochemical purity of the final peptide.[5] This is more pronounced for amino acids with electron-withdrawing groups on the side chain, but can occur with any D-amino acid. To minimize epimerization:
Conclusion
The synthesis of peptides containing Fmoc-D-methionine is a valuable technique for developing more stable and potent peptide-based therapeutics and research tools. While the synthesis presents specific challenges, particularly concerning side-chain reactions and the potential for epimerization, these can be effectively managed through careful protocol optimization and rigorous analytical characterization. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully incorporate D-methionine into their synthetic peptides.
References
- 1. peptide.com [peptide.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Strategies to minimize methionine side-chain oxidation during peptide synthesis.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize methionine side-chain oxidation during peptide synthesis.
Troubleshooting Guide
This guide addresses common issues related to methionine oxidation during and after peptide synthesis.
Problem 1: Mass spectrometry analysis of my purified peptide shows a peak at +16 Da.
-
Possible Cause: This mass shift is characteristic of the oxidation of a single methionine residue to methionine sulfoxide (Met(O)). This is a common side reaction, particularly during the acidic conditions of cleavage from the resin.[1]
-
Solution:
-
Prevention during Cleavage: For future syntheses, modify your cleavage cocktail to include scavengers that suppress oxidation. Common scavengers include dimethylsulfide (DMS) or dithiothreitol (DTT).[2][3] A highly effective cocktail, known as Reagent H, is composed of trifluoroacetic acid (TFA), phenol, thioanisole, 1,2-ethanedithiol (EDT), water, DMS, and ammonium iodide.[4][5]
-
Post-Synthesis Reduction: For your current batch of oxidized peptide, the methionine sulfoxide can be reduced back to methionine. This is a common and effective rescue strategy.[2][3]
-
Problem 2: I observe multiple peaks with +16 Da, +32 Da, etc., mass shifts.
-
Possible Cause: Your peptide likely contains multiple methionine residues, and you are observing a population of peptides with varying degrees of oxidation (one, two, or more oxidized methionines).
-
Solution:
-
Optimize Cleavage Conditions: The use of robust scavenger cocktails is even more critical for peptides with multiple methionine residues. Consider recently developed cleavage solutions containing trimethylsilyl chloride (TMSCl) and triphenylphosphine (PPh3), which have been shown to eradicate oxidation.[4][6]
-
Post-Purification Reduction: After purifying the mixture of oxidized species, you can perform a reduction step to convert all methionine sulfoxide residues back to methionine, resulting in a homogenous final product.
-
Problem 3: Oxidation is occurring even with standard scavengers in the cleavage cocktail.
-
Possible Cause:
-
The scavengers may have degraded or are not present in a sufficient concentration.
-
The cleavage reaction time may be too long, or the temperature may be too high, increasing the likelihood of side reactions.[4][6]
-
In Boc/Bzl solid-phase peptide synthesis (SPPS), oxidation can also occur during the repeated acidolytic steps for Boc group removal.[4][6]
-
-
Solution:
-
Use Fresh Reagents: Always use fresh, high-quality scavengers and TFA.
-
Optimize Cleavage Time and Temperature: Reduce the cleavage time and perform the reaction at a lower temperature (e.g., 6°C) to minimize side reactions.[4]
-
Consider Alternative Strategies for Boc/Bzl SPPS: If using Boc chemistry, you might consider using methionine sulfoxide [Boc-Met(O)-OH] directly in the synthesis. The peptide is then purified in its oxidized form and the methionine is reduced post-purification.[2][3]
-
Frequently Asked Questions (FAQs)
Q1: What is methionine side-chain oxidation?
The thioether side chain of methionine is highly susceptible to oxidation, which converts it to methionine sulfoxide (Met(O)).[1] This introduces a polar group, which can alter the peptide's structure, function, and stability.[4] In some cases, further oxidation to methionine sulfone can occur, which is generally irreversible.
Q2: When is methionine oxidation most likely to occur during peptide synthesis?
Methionine oxidation primarily occurs during the final acidolytic cleavage step when the peptide is deprotected and released from the solid support.[1][6] For Fmoc/tBu strategies, this is the main point of concern. In Boc/Bzl synthesis, oxidation can also happen to some extent during the repeated acid treatments to remove the Boc protecting group in each cycle.[4][6]
Q3: How can I prevent methionine oxidation?
The most effective strategy is to include scavengers in the cleavage cocktail. These molecules react with and neutralize the oxidizing species generated during the cleavage process. The choice of scavenger and the composition of the cleavage cocktail are critical.
Q4: Can I reverse methionine oxidation once it has occurred?
Yes, methionine sulfoxide can be reduced back to methionine post-synthesis.[2][3] This is a valuable strategy if you discover oxidation in your crude or purified peptide.
Q5: Are there any alternatives to using methionine in my peptide sequence if oxidation is a persistent problem?
If the methionine residue is not essential for the biological activity of the peptide, you can substitute it with norleucine (Nle). Norleucine has a side chain of similar size and polarity to methionine but is not susceptible to oxidation.[2]
Data on Cleavage Cocktails for Minimizing Methionine Oxidation
| Cleavage Cocktail Composition | Peptide Sequence Context | % Oxidation Observed | Reference |
| TFA / TIS / H₂O (95:2.5:2.5) | Ac-Met-Glu(tBu)-Glu(tBu)-Pro-Asp(tBu)-CTC resin | High (exact % not specified, but significant) | [6] |
| TFA / Anisole / TMSCl / Me₂S (85:5:5:5) + 1 mg/mL PPh₃ | Ac-Met-Glu(tBu)-Glu(tBu)-Pro-Asp(tBu)-CTC resin | Eradicated | [4][6] |
| TFA / Anisole / TIS / TMSCl / Me₂S (85:5:5:5:5) + 1 mg/mL PPh₃ | Ac-Cys(Trt)-Met-Glu-Glu-Pro-Asp-OH | Eradicated | [4][6] |
| Reagent H: TFA / phenol / thioanisole / EDT / H₂O / DMS / NH₄I (81:5:5:2.5:3:2:1.5) | General use for Met-containing peptides | Significantly reduced or eliminated | [4][5] |
Experimental Protocols
Protocol 1: Cleavage with Oxidation-Suppressing Cocktail
This protocol is adapted for peptides containing sensitive residues like Methionine, Cysteine, and Tryptophan.[4][6]
-
Prepare the Cleavage Cocktail:
-
For peptides without Cys(Trt): Mix TFA, anisole, trimethylsilyl chloride (TMSCl), and dimethyl sulfide (Me₂S) in a ratio of 85:5:5:5 (v/v/v/v). Add triphenylphosphine (PPh₃) to a final concentration of 1 mg/mL.
-
For peptides with Cys(Trt): Mix TFA, anisole, triisopropylsilane (TIS), TMSCl, and Me₂S in a ratio of 85:5:5:5:5 (v/v/v/v/v). Add PPh₃ to a final concentration of 1 mg/mL.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin).
-
Incubate at room temperature for 1-2 hours with occasional swirling.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether (10-fold volume excess).
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
-
Drying and Storage:
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Store the crude peptide at -20°C or below.
-
Protocol 2: Post-Synthesis Reduction of Methionine Sulfoxide
This protocol describes a general method for reducing Met(O) back to Met in a purified peptide.
-
Prepare Reduction Solution:
-
Dissolve the oxidized peptide in a suitable aqueous buffer (e.g., 0.1 M Tris-HCl, pH 7.5).
-
Prepare a stock solution of a reducing agent such as N-methylmercaptoacetamide (NMMA) or a combination of ammonium iodide (NH₄I) and dimethyl sulfide (DMS).[7]
-
-
Reduction Reaction:
-
Add the reducing agent to the peptide solution. A typical final concentration might be 10-100 mM, but this should be optimized for your specific peptide.
-
Incubate the reaction at room temperature or 37°C for 4-24 hours. Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Once the reduction is complete, purify the peptide using reverse-phase HPLC to remove the reducing agent and any byproducts.
-
-
Lyophilization:
-
Lyophilize the pure peptide fractions to obtain the final product.
-
Diagrams
References
- 1. biotage.com [biotage.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Coupling for Sterically Hindered Amino Acids Next to Fmoc-D-Methionine
This guide provides troubleshooting protocols and answers to frequently asked questions for researchers, scientists, and drug development professionals facing challenges with coupling sterically hindered amino acids adjacent to an N-terminal Fmoc-D-methionine residue during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is coupling a sterically hindered amino acid next to Fmoc-D-methionine particularly difficult?
The primary challenge is significant steric hindrance from two sources:
-
The Incoming Amino Acid: The bulky side chain of the sterically hindered amino acid (e.g., Aib, Val, Ile, or other α,α-disubstituted residues) physically obstructs the formation of the peptide bond.[1]
-
The N-Terminal Residue: The Fmoc-D-methionine on the resin presents its own bulky side chain and Fmoc protecting group, creating a sterically crowded environment that impedes the approach of the activated incoming amino acid.[2]
-
Peptide Aggregation: Sequences containing hydrophobic and bulky residues are prone to aggregation on the solid support, making the N-terminal amine less accessible for reaction.[3][4]
Q2: What are the most common issues observed during these difficult couplings?
The most common issue is low or incomplete coupling efficiency, which is typically identified by a positive Kaiser test (for primary amines) or a chloranil test (for secondary amines) after the coupling step. This leads to deletion sequences in the final peptide product, where the hindered residue is missing, complicating purification and reducing the overall yield.[2][5]
Q3: Which coupling reagents are most effective for this type of challenge?
Standard carbodiimide reagents like DCC or DIC are often insufficient for sterically demanding couplings.[3][6] More potent in-situ activating reagents are required.
-
Uronium/Aminium Salts: Reagents like HATU , HCTU , and COMU are highly recommended. They form highly reactive OAt or OBt active esters that can overcome significant steric barriers.[1][6] HATU is often considered the gold standard for many difficult couplings.[1]
-
Phosphonium Salts: Reagents such as PyBOP and PyAOP are also powerful choices.[1][6] They are often more soluble in DMF than uronium salts and do not carry the risk of N-terminal guanidinylation, a side reaction that can occur with excess uronium reagents.[1][2]
Q4: How can I minimize the risk of racemization during difficult couplings?
Racemization, the loss of stereochemical integrity, is a concern when using highly activated coupling methods, especially at elevated temperatures.[1] To minimize this risk:
-
Use Additives: The addition of HOAt (1-hydroxy-7-azabenzotriazole) or Oxyma Pure® is crucial as they are superior to HOBt in suppressing racemization.[1][7]
-
Control Base Exposure: Use a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA, or use the base in stoichiometric amounts.[1][7]
-
Limit Pre-activation Time: Do not allow the activated amino acid to sit for extended periods before adding it to the resin. A pre-activation time of 1-5 minutes is generally sufficient.[2][3]
-
Avoid Excessive Heat: While gentle heat can improve coupling, prolonged exposure or high temperatures increase the risk of racemization.[3]
Q5: When should I consider using microwave-assisted peptide synthesis (MAPS)?
Microwave-assisted peptide synthesis is a highly effective technique for driving difficult couplings to completion.[3] Consider using MAPS when:
-
Conventional, room-temperature methods (even with potent reagents and double coupling) have failed.
-
The peptide sequence is known to be aggregation-prone.
-
A significant reduction in synthesis time is desired.
Microwave energy efficiently heats the reaction, helping to overcome the activation energy of sterically hindered couplings and disrupt peptide aggregation.[3]
Troubleshooting Guide
The most common problem is an incomplete coupling, identified by a positive colorimetric test (e.g., Kaiser test). The following workflow provides a systematic approach to resolving this issue.
References
Technical Support Center: Preventing Racemization of D-Methionine in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize or eliminate the racemization of D-methionine during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis, and why is it a concern for D-methionine?
A1: Racemization is the conversion of a stereochemically pure amino acid into a mixture of both its D- and L-enantiomers.[1] In peptide synthesis, this means that the desired D-methionine residue can be unintentionally converted to L-methionine, resulting in a diastereomeric impurity in the final peptide. This is a significant concern because even a small change in the stereochemistry of a single amino acid can dramatically alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[2]
Q2: What are the primary chemical mechanisms that cause D-methionine to racemize during peptide synthesis?
A2: There are two main base-catalyzed mechanisms responsible for racemization during the coupling step[1]:
-
Oxazolone Formation: The activated carboxyl group of the D-methionine derivative can cyclize to form a planar oxazolone intermediate. The proton on the alpha-carbon of this intermediate is acidic and can be easily removed by a base. Re-protonation can then occur from either side of the planar structure, leading to a mixture of D- and L-isomers.[3]
-
Direct Enolization (α-Proton Abstraction): A base can directly remove the proton from the alpha-carbon of the activated D-methionine, forming a planar enolate intermediate. Similar to the oxazolone pathway, subsequent protonation can result in both D- and L-configurations.[3]
Q3: Which factors in my synthesis protocol are most likely to increase the risk of D-methionine racemization?
A3: Several factors can significantly contribute to the extent of racemization:
-
Choice of Base: Strong, sterically unhindered bases like diisopropylethylamine (DIPEA) and triethylamine (TEA) are major contributors to racemization.[1]
-
Coupling Reagents: Highly reactive uronium/aminium-based reagents (e.g., HATU, HBTU) can increase racemization, especially when used with a strong base and prolonged pre-activation times.[4][5] Carbodiimide reagents like DIC, if used without a racemization-suppressing additive, can also lead to significant racemization.
-
Additives: The absence of racemization-suppressing additives like Oxyma, HOAt, or HOBt is a critical factor.[1]
-
Temperature: Elevated temperatures, often employed in microwave-assisted peptide synthesis, can accelerate the rate of racemization.[6]
-
Pre-activation Time: Longer pre-activation times of the D-methionine before addition to the resin increase the opportunity for oxazolone formation and subsequent racemization.[4]
-
Solvent: The polarity of the solvent can play a role, with more polar solvents potentially favoring racemization.[7]
Q4: How can I detect and quantify the extent of D-methionine racemization in my synthesized peptide?
A4: The most common method involves the following steps:
-
Peptide Hydrolysis: The purified peptide is hydrolyzed into its constituent amino acids, typically using 6 M HCl at 110°C for 24 hours.
-
Derivatization: The amino acid mixture is then reacted with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), to form diastereomers.
-
Chromatographic Separation: These diastereomers can be separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9] Chiral HPLC or gas chromatography (GC) can also be used to separate the underivatized amino acid enantiomers.[8]
-
Mass Spectrometry: LC-MS can be used for more sensitive detection and quantification of the diastereomeric derivatives.[5]
Troubleshooting Guides
Issue 1: Significant L-methionine impurity detected in the final peptide product.
This indicates that racemization of the D-methionine residue occurred during the coupling step.
| Potential Cause | Recommended Solution |
| Use of a strong, non-hindered base (e.g., DIPEA, TEA). | Switch to a weaker, sterically hindered base such as 2,4,6-collidine (TMP) or N-methylmorpholine (NMM).[1] |
| Use of a uronium/aminium coupling reagent (e.g., HATU, HBTU) with prolonged pre-activation. | Minimize or eliminate the pre-activation time. Alternatively, switch to a carbodiimide-based coupling method with an additive.[4] |
| Absence of a racemization-suppressing additive. | Always use a coupling additive. Oxyma and HOAt are generally more effective than HOBt at suppressing racemization.[1][10] The combination of DIC/Oxyma is highly recommended.[5][11] |
| Elevated coupling temperature. | Perform the coupling of D-methionine at room temperature. If using microwave synthesis, consider a lower temperature for this specific coupling step.[6] |
Issue 2: Racemization is still observed even after switching to a milder base and adding Oxyma.
This suggests that other factors in the protocol may still be promoting racemization.
| Potential Cause | Recommended Solution |
| The D-methionine residue is at a sterically hindered position in the peptide sequence. | Increase the coupling time at room temperature rather than increasing the temperature. Consider a double coupling for the D-methionine residue. |
| The solvent choice may be contributing to racemization. | While DMF is standard, for particularly sensitive couplings, consider a less polar solvent like dichloromethane (DCM) if the solubility of the reagents allows. |
| The purity of the starting Fmoc-D-methionine may be compromised. | Verify the enantiomeric purity of the Fmoc-D-methionine building block from the supplier. |
Data Presentation: Impact of Reagents on Racemization
The following tables summarize quantitative data on the extent of racemization observed for racemization-prone amino acids under various coupling conditions. While direct comprehensive data for D-methionine is limited, the trends observed for Cysteine and Histidine are highly relevant and illustrative.
Table 1: Effect of Coupling Reagents and Additives on Racemization
| Amino Acid | Coupling Reagent/Additive | Base | % D-Isomer Formation | Reference(s) |
| Fmoc-His(Trt)-OH | HATU | NMM | High | [5] |
| Fmoc-His(Trt)-OH | DIC/Oxyma | Not Specified | 1.8% | [5][11] |
| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | Not Specified | 3.3% | |
| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | Not Specified | 0.74% | |
| Unoxidized Methionine | Not Specified | Alkaline | 5.14% | [2] |
Table 2: Influence of Base on Racemization
| Coupling Method | Base | Relative Racemization |
| Onium Salt/Additive | DIPEA | High |
| Onium Salt/Additive | NMM | Lower than DIPEA |
| Onium Salt/Additive | 2,4,6-Collidine (TMP) | Substantially lower than DIPEA/NMM |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Protocol (Higher Risk of Racemization)
This protocol utilizes common reagents and conditions that may lead to racemization of D-methionine.
-
Resin Swelling: Swell the resin (e.g., Rink Amide) in N,N-dimethylformamide (DMF) for 1-2 hours.[12]
-
Fmoc Deprotection:
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-D-methionine (3-5 equivalents), HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Allow the mixture to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.[4]
-
-
Washing: Wash the resin with DMF (3-5 times) and dichloromethane (DCM) (3-5 times) and dry for the next cycle.
-
Cleavage and Deprotection: After synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours.[13]
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and purify by RP-HPLC.[12]
Protocol 2: Optimized Low-Racemization Fmoc-SPPS Protocol for D-Methionine
This protocol incorporates best practices to minimize racemization.
-
Resin Swelling: Swell the resin in DMF for 1-2 hours.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain, and treat again with 20% piperidine in DMF for 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (No Pre-activation):
-
In a separate vessel, dissolve Fmoc-D-methionine (3 equivalents) and Oxyma (3 equivalents) in a minimal amount of DMF.
-
Add this solution immediately to the deprotected resin.
-
Add DIC (3 equivalents) and 2,4,6-collidine (TMP) (4 equivalents) to the resin vessel.
-
Agitate the reaction at room temperature for 2 hours.
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) and dry for the next cycle.
-
Cleavage and Deprotection: Use a standard cleavage cocktail as described in Protocol 1.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and purify by RP-HPLC.
Visualizations
Racemization Mechanisms
Caption: Primary mechanisms of D-methionine racemization during peptide coupling.
Troubleshooting Workflow for D-Methionine Racemization
Caption: A logical workflow for troubleshooting D-methionine racemization.
References
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
Common side reactions involving Fmoc-D-methionine and how to prevent them.
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding common side reactions encountered when using Fmoc-D-methionine in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions involving Fmoc-D-methionine during Fmoc/tBu SPPS?
The two primary side reactions involving the methionine side chain during Fmoc/tBu solid-phase peptide synthesis are oxidation and S-alkylation (specifically, tert-butylation).[1][2][3] These reactions are acid-catalyzed and predominantly occur during the final cleavage of the peptide from the resin using trifluoroacetic acid (TFA).[1][2][3]
-
Oxidation: The thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide (Met(O)).[4] This results in a mass increase of +16 Da in the final peptide. Further oxidation to methionine sulfone (+32 Da) is also possible under harsh oxidative conditions.
-
S-alkylation: The methionine side chain can be alkylated by carbocations present in the cleavage cocktail, most commonly the tert-butyl cation generated from the cleavage of t-butyl-based protecting groups.[1][3] This leads to the formation of a sulfonium salt.
A less common side reaction is the formation of homoserine lactone, which can occur through alkylation of a C-terminal methionine followed by cyclization.[4]
Q2: Does using the D-enantiomer (Fmoc-D-Methionine) lead to any unique side reactions compared to the L-enantiomer?
The common side reactions of oxidation and S-alkylation occur at the sulfur atom of the methionine side chain and are not dependent on the stereochemistry of the α-carbon. Therefore, the same side reactions are expected for both Fmoc-L-methionine and Fmoc-D-methionine. However, the oxidation of the thioether to a sulfoxide creates a new chiral center at the sulfur atom, resulting in the formation of two diastereomers.[1]
Q3: How can I detect the presence of these side products in my crude peptide?
The most effective way to detect these side products is by using mass spectrometry (MS) to analyze the crude peptide mixture after cleavage.
-
Methionine Sulfoxide (Met(O)): A peak with a mass increase of +16 Da relative to the expected mass of the target peptide.
-
S-tert-butylated Methionine: A peak with a mass increase of +56 Da relative to the expected mass.
-
Homoserine Lactone: This results in a mass decrease of -48 Da for a C-terminal methionine residue, accompanied by potential peptide fragmentation.
Reversed-phase high-performance liquid chromatography (RP-HPLC) can also be used for detection. The oxidized peptide is typically more polar and will elute earlier than the native peptide.[5]
Troubleshooting Guides
Issue 1: Significant oxidation of methionine is observed in the mass spectrum (+16 Da peak).
Cause: Oxidation of the methionine thioether side chain is a common issue, primarily occurring during the final TFA cleavage step due to the presence of reactive oxygen species or oxidizing agents.[4][6] It can also be exacerbated by prolonged exposure to air during purification and handling.[7]
Prevention and Mitigation Strategies:
-
Use of Scavenger Cocktails During Cleavage: The most effective way to prevent oxidation is to include reducing agents and scavengers in the TFA cleavage cocktail.[1][5]
-
DOT Script for Cleavage Workflow
-
Caption: Workflow for peptide cleavage from resin.
-
-
Post-Synthesis Reduction of Methionine Sulfoxide: If oxidation has already occurred, the methionine sulfoxide can be reduced back to methionine after cleavage.[4][8] This approach is also used intentionally in some strategies where Fmoc-Met(O)-OH is used during synthesis to improve solubility.
Issue 2: A significant peak corresponding to S-alkylation (+56 Da) is present in the mass spectrum.
Cause: During TFA cleavage, tert-butyl cations are generated from the removal of protecting groups like Boc and tBu. These electrophilic carbocations can be attacked by the nucleophilic sulfur atom of the methionine side chain, leading to S-alkylation.[1][3]
Prevention Strategies:
-
Optimized Scavenger Cocktails: The use of efficient carbocation scavengers in the cleavage cocktail is crucial. Triisopropylsilane (TIS) is a common scavenger for this purpose.
-
DOT Script for S-Alkylation Prevention
-
Caption: Prevention of S-alkylation by scavengers.
-
-
Control of Reaction Conditions: Lowering the temperature and minimizing the cleavage time can help reduce the extent of S-alkylation.[2]
Data Presentation
Table 1: Comparison of Cleavage Cocktails for Minimizing Methionine Side Reactions
| Cleavage Cocktail Composition (in TFA) | Time (h) | Temp (°C) | Met(O) (%) | S-alkylation (%) | Reference |
| 95% TFA / 2.5% H₂O / 2.5% TIS (Reagent B) | 2-3 | RT | 15 - 50 | Variable | [5] |
| TFA / Anisole / TMSCl / Me₂S (85:5:5:5) + 1 mg/mL PPh₃ | 1 | 25 | 0 | 5.2 | [1] |
| TFA / Anisole / TIS / TMSCl / Me₂S (85:5:5:5:5) + 1 mg/mL PPh₃ | 1 | 25 | 0 | 4.8 | [1] |
| TFA / H₂O / TIS (95:2.5:2.5) | 1 | 25 | 10.1 | 10.9 | [2] |
| TFA / Anisole (95:5) | 1 | 25 | 8.5 | 12.5 | [2] |
Abbreviations: TIS (Triisopropylsilane), TMSCl (Trimethylsilyl chloride), Me₂S (Dimethyl sulfide), PPh₃ (Triphenylphosphine).
Experimental Protocols
Protocol 1: Optimized Cleavage Protocol to Prevent Methionine Oxidation
This protocol is based on the work of Albericio and coworkers and is designed to minimize both oxidation and S-alkylation.[1]
-
Resin Preparation: After completion of solid-phase synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) and dry it under vacuum for at least 1 hour.
-
Prepare Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail fresh. For every 100 mg of resin, prepare 2 mL of the cocktail.
-
Composition: 85% TFA, 5% Anisole, 5% Dimethyl Sulfide (Me₂S), 5% Trimethylsilyl chloride (TMSCl).
-
Immediately before use, add Triphenylphosphine (PPh₃) to a final concentration of 1 mg/mL and ensure it is fully dissolved.
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin. Gently agitate the mixture at room temperature (25°C) for 1-2 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Isolation: Precipitate the peptide by adding the TFA solution dropwise into a 10-fold excess of cold diethyl ether. Centrifuge the suspension to pellet the crude peptide, wash the pellet with cold ether, and dry under vacuum.
-
Purification: Purify the crude peptide using standard RP-HPLC methods.
Protocol 2: Post-Cleavage Reduction of Methionine Sulfoxide
This protocol provides two methods for reducing Met(O) back to Met in the crude peptide.[8]
Method A: Reduction with Mercaptoethanol and Ammonium Fluoride
-
Dissolve the crude peptide containing Met(O) in water (approximately 100 µL per mg of peptide).
-
Adjust the pH of the solution to 8.0 with triethylamine.
-
Cool the mixture in an ice bath.
-
Add mercaptoethanol (4 µL per mg of peptide) and 1 M ammonium fluoride (4 µL per mg of peptide).
-
Stir the mixture in an ice bath for 30 minutes.
-
Lyophilize the solution to obtain the crude, reduced peptide, which can then be purified by RP-HPLC.
Method B: Reduction with N-(methyl)mercaptoacetamide
-
Dissolve the crude peptide in 10% v/v aqueous acetic acid (approximately 200 µL to 1000 µL per mg of peptide).
-
Add 2-10 mg of N-(methyl)mercaptoacetamide.
-
Warm the solution to 37°C under an inert atmosphere for 24 to 36 hours. The reaction progress can be monitored by HPLC.
-
Lyophilize the mixture to obtain the crude, reduced peptide for subsequent purification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. mesalabs.com [mesalabs.com]
- 8. peptide.com [peptide.com]
Technical Support Center: Synthesis of Long Peptides with Fmoc-D-Methionine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solid-phase synthesis of long peptides containing Fmoc-D-methionine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when synthesizing long peptides containing Fmoc-D-methionine?
A1: The synthesis of long peptides containing Fmoc-D-methionine presents a combination of challenges. The primary issues include:
-
Oxidation of the Methionine Side Chain: The thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide. This is a common side reaction during acidic conditions, particularly during the final cleavage from the resin.[1][2]
-
Peptide Aggregation: Long peptide chains, especially those with hydrophobic residues, have a tendency to aggregate on the solid support. This can hinder reagent access, leading to incomplete coupling and deprotection steps, ultimately lowering the yield and purity of the final product.[3][4]
-
Lower Coupling Efficiency: D-amino acids can sometimes exhibit lower coupling efficiencies compared to their L-counterparts due to steric hindrance and altered reaction kinetics. This can be exacerbated in the context of a long, potentially aggregating peptide chain.
-
S-alkylation: During the final trifluoroacetic acid (TFA)-based cleavage, the methionine side chain can be susceptible to S-alkylation (tert-butylation), leading to impurities.[1][2]
Q2: How can I prevent the oxidation of D-methionine during synthesis and cleavage?
A2: Preventing methionine oxidation requires a multi-pronged approach:
-
During Synthesis: While the thioether in methionine is generally considered non-reactive under standard Fmoc-based synthesis conditions, prolonged exposure to air can lead to some oxidation.[5] Working under an inert atmosphere (e.g., nitrogen or argon) can minimize this.
-
During Cleavage: The most critical step for preventing oxidation is the final cleavage from the resin.[1][2] Utilizing a cleavage cocktail containing scavengers and reducing agents is essential. A highly effective and recommended cocktail is Reagent H , which is specifically designed to minimize methionine oxidation.[1] Another effective approach is the inclusion of trimethylsilyl chloride (TMSCl) and triphenylphosphine (PPh3) in the cleavage solution.[1]
Q3: What strategies can be employed to overcome peptide aggregation?
A3: To mitigate on-resin aggregation, consider the following strategies:
-
Choice of Resin: Using a low-substitution resin can increase the distance between peptide chains, reducing the likelihood of intermolecular aggregation.[6] PEG-based resins are also known to improve solvation and reduce aggregation.[3]
-
Solvent Choice: While DMF is the standard solvent, N-Methyl-2-pyrrolidone (NMP) can be a better choice for hydrophobic peptides as it has superior solvating properties.[3] Adding chaotropic salts like LiCl to the DMF can also help disrupt aggregation.[7]
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at strategic locations within the peptide sequence can disrupt the formation of secondary structures that lead to aggregation.[8][9]
-
Microwave-Assisted Synthesis: Microwave energy can help to break up aggregates and improve reaction kinetics, leading to more efficient coupling and deprotection.
Q4: Are there specific coupling reagents that are more effective for long peptides with D-amino acids?
A4: For difficult couplings, which are common in long peptide synthesis, more potent activating reagents are recommended. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are generally more efficient than standard coupling reagents like HBTU. Performing a double coupling for the Fmoc-D-methionine residue and any other sterically hindered amino acids can also improve the yield.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of long peptides containing Fmoc-D-methionine.
Issue 1: Low crude peptide yield with significant impurities.
-
Symptom: The total mass of the crude peptide after cleavage is much lower than the theoretical yield, and mass spectrometry analysis shows multiple peaks, including one with a +16 Da mass shift corresponding to oxidation.
-
Possible Cause: Inefficient cleavage and/or significant oxidation of the D-methionine residue. Standard cleavage cocktails are often insufficient to prevent side reactions with methionine.[1]
-
Solution: Employ an optimized cleavage cocktail designed to prevent methionine oxidation.
Protocol 1: Optimized Cleavage Protocol to Prevent Methionine Oxidation
-
Resin Preparation: After the final Fmoc deprotection, thoroughly wash the peptidyl-resin with dichloromethane (DCM) and dry it under a vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare Reagent H by combining the following reagents in the specified proportions:
-
Trifluoroacetic acid (TFA): 81%
-
Phenol: 5%
-
Thioanisole: 5%
-
1,2-ethanedithiol (EDT): 2.5%
-
Water: 3%
-
Dimethylsulfide (DMS): 2%
-
Ammonium iodide (NH4I): 1.5% (w/w)
-
-
Cleavage Reaction: Add the freshly prepared Reagent H to the dried resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours under an inert atmosphere (e.g., nitrogen).
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate. Precipitate the peptide by adding the filtrate dropwise into a 10-fold excess of cold diethyl ether.
-
Purification: Centrifuge the ether suspension to pellet the crude peptide. Wash the pellet with cold diethyl ether two more times to remove scavengers. Dry the peptide pellet under vacuum.
-
Issue 2: Incomplete coupling or deprotection steps during synthesis.
-
Symptom: Positive Kaiser test after a coupling step, indicating unreacted free amines, or sluggish Fmoc removal. This is often accompanied by the resin clumping together.
-
Possible Cause: On-resin peptide aggregation is preventing reagents from accessing the reactive sites.[4]
-
Solution: Modify the synthesis protocol to disrupt aggregation and improve solvation.
Protocol 2: Protocol for Difficult Couplings due to Aggregation
-
Solvent and Reagent Preparation:
-
Fmoc Deprotection:
-
Swell the resin in NMP.
-
Perform the standard 20% piperidine in NMP deprotection. If deprotection is slow, extend the reaction time or perform a second deprotection.
-
-
Chaotropic Wash: Before coupling, wash the resin with the 0.4 M LiCl/NMP solution for 5 minutes. Then, wash thoroughly with NMP to remove the LiCl.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-D-methionine (3-5 equivalents), HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in NMP.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature. For very difficult couplings, consider microwave-assisted heating.
-
-
Monitoring and Washing:
-
Perform a Kaiser test on a small sample of resin beads. If the test is positive, perform a second coupling.
-
After a negative Kaiser test, wash the resin thoroughly with NMP.
-
-
Quantitative Data Summary
The following table provides an illustrative comparison of expected crude peptide purity based on the chosen synthesis and cleavage strategies. The values are representative of typical outcomes reported in the literature for difficult sequences.
| Strategy | Coupling Reagent | Cleavage Cocktail | Expected Crude Purity (%) | Primary Side Products |
| Standard | HBTU | 95% TFA, 2.5% TIS, 2.5% H₂O | 40-60 | Oxidized peptide (+16 Da), Deletion sequences |
| Optimized for Aggregation | HATU | 95% TFA, 2.5% TIS, 2.5% H₂O | 60-75 | Oxidized peptide (+16 Da) |
| Optimized for Oxidation | HBTU | Reagent H | 70-85 | Deletion sequences |
| Fully Optimized | HATU | Reagent H | >85 | Minimal side products |
Visualizations
Caption: Workflow for synthesizing long peptides with Fmoc-D-methionine.
Caption: Troubleshooting decision tree for low peptide yield.
References
- 1. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Diketopiperazine Formation in Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering diketopiperazine (DKP) formation after Fmoc-D-methionine coupling and in solid-phase peptide synthesis (SPPS) in general.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation in the context of peptide synthesis?
A1: Diketopiperazine (DKP) formation is a common side reaction in solid-phase peptide synthesis (SPPS) that results in the intramolecular cyclization of a dipeptide. This process can lead to the cleavage of the peptide from the resin, resulting in a truncated peptide and significantly reducing the yield of the desired full-length peptide.[1] The formation of these stable six-membered rings is a major cause of impurity and yield loss.[2][3]
Q2: What is the chemical mechanism behind DKP formation during SPPS?
A2: The mechanism involves a nucleophilic attack by the N-terminal amino group of a dipeptidyl-resin on the carbonyl carbon of the C-terminal amino acid's ester linkage to the resin. This intramolecular aminolysis cleaves the dipeptide from the solid support as a cyclic DKP.[1] The basic conditions used for Fmoc-deprotection, typically with piperidine, enhance the nucleophilicity of the N-terminal amine, thereby promoting this unwanted side reaction.[1]
Q3: Why is DKP formation a particular concern after coupling Fmoc-D-methionine?
A3: While proline and glycine are the most notorious residues for inducing DKP formation, any amino acid can be susceptible under favorable conditions.[4] For D-amino acids like D-methionine, the change in stereochemistry can influence the peptide backbone conformation, potentially bringing the N-terminal amine in close proximity to the ester linkage, thus facilitating cyclization. The risk is highest when the D-methionine is at the C-terminal position (first amino acid) or the penultimate position of the resin-bound peptide.
Q4: Which factors are known to promote DKP formation?
A4: Several factors can significantly influence the rate and extent of DKP formation:
-
Peptide Sequence: Sequences containing proline or glycine at the C-terminal or penultimate position are highly prone to DKP formation.[4] Other sequences like Val-Pro, Pro-Pro, and Ala-Pro are also sensitive.[4]
-
Resin Type: Resins with acid-labile linkers, such as 2-chlorotrityl chloride (2-CTC) and Wang resins, which link the peptide via an ester bond, are susceptible to DKP formation.[1][2]
-
Deprotection Conditions: The standard Fmoc deprotection reagent, 20% piperidine in DMF, is a well-known catalyst for DKP formation due to its basicity.[1]
-
Solvent: The choice of solvent can impact the rate of DKP formation.[5]
-
Temperature and Time: Elevated temperatures and prolonged reaction times during deprotection or coupling steps can increase the incidence of DKP formation.[1]
Troubleshooting Guides
Issue 1: Significant yield loss and detection of a small cyclic byproduct after the second amino acid coupling.
Possible Cause: You are likely experiencing "traceless" DKP formation, where the C-terminal dipeptide cyclizes and cleaves from the resin.[1] This is especially common with sensitive sequences and certain resin types.
Troubleshooting Steps:
-
Analyze the Deprotection Solution: Before discarding the Fmoc-deprotection solution after the second amino acid coupling, analyze a small sample by LC-MS to detect the presence of the cleaved DKP.[1]
-
Modify Deprotection Conditions:
-
Reduce the piperidine concentration from the standard 20% to 5%.[6]
-
Consider replacing piperidine with a less nucleophilic base or a different deprotection cocktail. A combination of 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and 5% piperazine in NMP has been shown to drastically reduce DKP formation.[6][7]
-
-
Choose an Appropriate Resin: For sequences prone to DKP formation, using a 2-chlorotrityl (2-CTC) resin can minimize this side reaction due to the steric hindrance of the trityl group.[2][8]
-
In Situ Acylation: Proceed immediately with the next coupling step after Fmoc deprotection without any delay. This ensures the reactive N-terminal amine is acylated before it can initiate cyclization.[7]
Issue 2: The final peptide product is missing the first two amino acids.
Possible Cause: After the initial DKP formation and cleavage, the newly exposed hydroxyl groups on the resin can act as new initiation sites for the subsequent coupling steps, leading to a truncated peptide sequence.[3]
Troubleshooting Steps:
-
Confirm the Impurity: Use LC-MS/MS to identify the impurity and confirm that it is the desired sequence minus the N-terminal dipeptide.
-
Implement Preventative Coupling Strategy:
-
Use a Dipeptide: Instead of coupling single amino acids for the first two residues, synthesize the dipeptide in solution and then couple it to the resin. This bypasses the vulnerable dipeptidyl-resin intermediate.
-
Simultaneous Deprotection/Coupling: Employ a procedure where the deprotection of the N-terminal protecting group and the coupling of the next amino acid occur simultaneously. This can be achieved by using active esters of the incoming amino acid during the hydrogenolysis of a Z-protected dipeptide.[9]
-
Data Summary
The following table summarizes the effect of different Fmoc deprotection conditions on the formation of diketopiperazine for a susceptible sequence.
| Deprotection Reagent | Solvent | DKP Formation (%) | Reference |
| 20% (v/v) Piperidine | DMF | 13.8 | [6] |
| 5% (v/v) Piperidine | DMF | 12.2 | [6] |
| 20% (v/v) Piperidine | Toluene | 11.7 | [6] |
| 5% (w/v) Piperazine | DMF/NMP | < 4 | [6][7] |
| 2% DBU / 5% Piperazine | NMP | Significantly Reduced | [6][7] |
Experimental Protocols
Protocol 1: Optimized Fmoc-Removal to Suppress Diketopiperazine Formation
This protocol utilizes a modified deprotection cocktail to minimize DKP formation.[7]
-
Resin Swelling: Swell the peptide-resin in N-methyl-2-pyrrolidone (NMP).
-
Prepare Deprotection Solution: Prepare a fresh solution of 2% DBU (v/v) and 5% piperazine (w/v) in NMP.
-
First Deprotection: Drain the solvent from the peptide-resin and add the prepared deprotection solution. Agitate the mixture for 5 minutes.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the deprotection solution to the resin and agitate for an additional 30 minutes.
-
Washing: Drain the solution and wash the resin thoroughly with NMP (at least five times) to ensure complete removal of DBU and piperazine before the next coupling step.
Protocol 2: LC-MS Analysis of Deprotection Solution for DKP Detection
This protocol is for the qualitative and quantitative analysis of DKP in the Fmoc-deprotection solution.
-
Sample Preparation: Collect the piperidine/DMF solution after the Fmoc deprotection of the dipeptidyl-resin. Dilute an aliquot of this solution with a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
LC Conditions:
-
Column: Use a standard C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% formic acid (FA).
-
Mobile Phase B: Acetonitrile (ACN) with 0.1% FA.
-
Gradient: Start with a low percentage of mobile phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 15-30 minutes to elute compounds of varying polarity.
-
-
MS Detection:
-
Ionization Mode: Use positive ion mode electrospray ionization (ESI+).
-
Scan Range: Scan for the expected mass-to-charge ratio (m/z) of the protonated DKP byproduct ([M+H]⁺).
-
MS/MS Analysis (Optional): To confirm the identity of the DKP, perform tandem mass spectrometry (MS/MS) on the suspected parent ion. The resulting fragmentation pattern will provide structural confirmation.[1]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biosynth.com [biosynth.com]
- 9. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Best practices for the storage and handling of Fmoc-D-methionine to prevent degradation.
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Fmoc-D-methionine to prevent degradation, along with troubleshooting guidance for its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid Fmoc-D-methionine?
A1: To ensure long-term stability and prevent degradation, solid Fmoc-D-methionine should be stored in a tightly sealed container in a dry, well-ventilated place, protected from moisture and air.[1][2][3] Recommended storage temperatures vary based on the intended duration of storage.
Q2: How should I store solutions of Fmoc-D-methionine?
A2: Once dissolved, the stability of Fmoc-D-methionine solutions is highly dependent on the storage temperature. For maximum stability, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C.[3]
Q3: What solvents are recommended for dissolving Fmoc-D-methionine?
A3: Fmoc-D-methionine is highly soluble in most organic solvents commonly used in peptide synthesis, such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[4][5] It is only slightly soluble in water.[4]
Q4: What are the primary degradation pathways for Fmoc-D-methionine during peptide synthesis?
A4: The thioether side chain of methionine is susceptible to two main degradation pathways during Fmoc-based solid-phase peptide synthesis (SPPS):
-
Oxidation: The most common side reaction is the oxidation of the sulfur atom to form methionine sulfoxide (Met(O)).[6][7][8] This can occur during the final acidic cleavage step.[6][8]
-
S-alkylation: During the final trifluoroacetic acid (TFA)-based cleavage, the thioether can be alkylated, for example, by tert-butyl cations, leading to the formation of sulfonium salt impurities.[6][8]
Q5: Is a side-chain protecting group required for Fmoc-D-methionine in SPPS?
A5: Typically, the methionine side chain is used without a protecting group in both Boc and Fmoc chemistry.[9] The thioether is generally considered non-reactive under standard coupling and Fmoc deprotection conditions.[7] However, its susceptibility to oxidation during cleavage necessitates the use of scavengers.[7][9]
Storage Condition Summary
The following table summarizes the recommended storage conditions for Fmoc-D-methionine in both solid and solution forms.
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid Powder | 0°C to 8°C | Medium-term | Store in a tightly sealed container in a dry, well-ventilated place.[1][10][11] |
| -20°C | Long-term (up to 3 years) | Optimal for preserving long-term purity.[3] | |
| In Solution | -20°C | Up to 1 month | Suitable for short-term storage of working solutions.[3] |
| -80°C | Up to 6 months | Recommended for stock solutions; aliquot to avoid freeze-thaw cycles.[3] |
Troubleshooting Guide
Problem 1: Poor solubility of Fmoc-D-methionine in the coupling solvent.
-
Question: I am observing incomplete dissolution of Fmoc-D-methionine in DMF. What could be the cause and how can I resolve it?
-
Answer:
-
Use High-Purity Solvent: Ensure you are using fresh, high-purity, peptide-synthesis-grade DMF. Older or lower-grade DMF can contain water or amine impurities that affect solubility.[12][13]
-
Gentle Warming and Sonication: Gentle warming of the solvent or brief sonication can help dissolve the amino acid. Avoid prolonged heating to prevent potential degradation.[5]
-
Problem 2: Inconsistent experimental results or suspected degradation of the starting material.
-
Question: My peptide synthesis is yielding unexpected side products or low purity. Could my Fmoc-D-methionine have degraded?
-
Answer:
-
Improper Storage: Review the storage conditions. Exposure to moisture and air can lead to clumping and oxidation.[2][3] The powder should be white to off-white; any significant discoloration may indicate degradation.[4]
-
Use Fresh Aliquots: For solutions, always use a fresh aliquot for each experiment to avoid degradation of a stock solution from repeated freeze-thaw cycles or prolonged storage at suboptimal temperatures.[3]
-
Problem 3: Detection of a mass increase of +16 Da in the final peptide product.
-
Question: Mass spectrometry of my cleaved peptide shows a significant peak corresponding to the target mass +16 Da. What is this species?
-
Answer: This mass increase is characteristic of the oxidation of a methionine residue to methionine sulfoxide.[7] This side reaction is common during the acidic cleavage step.
-
Solution: Employ a cleavage cocktail containing scavengers specifically designed to suppress methionine oxidation. The addition of dimethylsulfide (DMS) and ammonium iodide has been shown to reduce or eliminate the formation of methionine sulfoxide.[7] A recently developed cleavage solution includes trimethylsilyl chloride (TMSCl) and triphenylphosphine (PPh₃) in the TFA cocktail to eradicate oxidation.[6]
-
Experimental Protocols
Protocol: Cleavage of a Methionine-Containing Peptide from Resin with Minimized Oxidation
This protocol is adapted from methodologies designed to prevent the oxidation of methionine during the final cleavage and deprotection step in Fmoc-SPPS.[6]
-
Resin Preparation:
-
Preparation of Cleavage Cocktail:
-
In a fume hood, prepare the cleavage cocktail. For a peptide containing acid-sensitive residues like Cys(Trt) and Trp(Boc), a recommended mixture is:
-
Trifluoroacetic acid (TFA)
-
Anisole
-
Trimethylsilyl chloride (TMSCl)
-
Triisopropylsilane (TIS)
-
Dimethylsulfide (DMS)
-
0.1% Triphenylphosphine (PPh₃)
-
-
A typical ratio for this cocktail is 80:5:5:5:5 (v/v/v/v/v) with the PPh₃ added to the total volume.[6]
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin in a suitable reaction vessel. Use a ratio of approximately 10 mL of cocktail per 1 gram of resin.
-
Allow the reaction to proceed at room temperature for 1-2 hours with occasional gentle agitation.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether, and wash the peptide pellet with cold ether two more times to remove scavengers and residual cleavage reagents.
-
-
Drying and Storage:
-
After the final ether wash, dry the crude peptide pellet under vacuum.
-
For further purification, dissolve the dried peptide in an appropriate solvent system (e.g., water/acetonitrile) and purify by HPLC.
-
Lyophilize the purified fractions to obtain the final peptide product.
-
Visualizations
Methionine Degradation Pathways in SPPS
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. lobachemie.com [lobachemie.com]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc-D-Methionine (Fmoc-D-Met-OH) BP EP USP CAS 112883-40-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biotage.com [biotage.com]
- 8. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. chemimpex.com [chemimpex.com]
- 11. chemimpex.com [chemimpex.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. biotage.com [biotage.com]
- 14. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Technical Support Center: Purification of Crude Peptides Containing Fmoc-D-Methionine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude peptides containing Fmoc-D-methionine. Particular attention is given to preventing and addressing common side reactions and optimizing purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with peptides containing Fmoc-D-methionine?
A1: The main challenges stem from the susceptibility of the methionine side chain to oxidation and alkylation during the acidic conditions of cleavage from the solid-phase resin.[1][2] The thioether in methionine can be easily oxidized to methionine sulfoxide (Met(O)), resulting in a +16 Da mass increase.[1] Additionally, S-alkylation by carbocations generated during the cleavage of protecting groups can occur.[1][2] These side reactions lead to impurities that can be difficult to separate from the desired peptide.
Q2: How can I prevent methionine oxidation during peptide cleavage?
A2: The most effective way to prevent methionine oxidation is to use a specially formulated cleavage cocktail containing scavengers and reducing agents. "Reagent H" is a highly recommended cocktail for this purpose.[][4][5][6] Standard cocktails like Reagent B are often insufficient to prevent oxidation.[4] The inclusion of dimethylsulfide (DMS) and ammonium iodide in the cleavage cocktail has been shown to significantly reduce or eliminate the formation of methionine sulfoxide.
Q3: What is "Fmoc-on" purification, and is it suitable for methionine-containing peptides?
A3: "Fmoc-on" purification is a strategy where the peptide is purified by HPLC with the N-terminal Fmoc group still attached. This is a highly effective strategy for peptides, including those containing methionine.[7] The large, hydrophobic Fmoc group significantly increases the retention time of the full-length peptide on a reversed-phase column, allowing for excellent separation from shorter, truncated "failure" sequences that lack the Fmoc group.[7]
Q4: Is the Fmoc group stable during typical reversed-phase HPLC conditions?
A4: Yes, the Fmoc group is stable in the acidic mobile phases commonly used for peptide purification, such as those containing 0.1% trifluoroacetic acid (TFA).[7] The Fmoc group is labile to basic conditions (like piperidine), which are not used in standard reversed-phase HPLC.[7]
Q5: What should I do if I observe peptide aggregation during purification?
A5: Peptide aggregation, especially for hydrophobic sequences, can lead to poor solubility, broad peaks, and low recovery during HPLC.[8] To mitigate this, you can try dissolving the crude peptide in a small amount of a strong organic solvent like DMSO or DMF before diluting it with the initial mobile phase.[8][9] Operating the HPLC column at an elevated temperature (e.g., 40-60°C) can also improve peak shape and resolution.[8] For particularly stubborn aggregation, the use of chaotropic agents like guanidinium hydrochloride in the sample solvent may be necessary, although care must be taken regarding system compatibility.[9]
Troubleshooting Guides
Problem 1: Mass spectrometry of the crude peptide shows a +16 Da peak, indicating oxidation.
-
Likely Cause: The cleavage cocktail used was not sufficiently protective against methionine oxidation. Standard cocktails often lack the necessary reducing agents.
-
Solution:
-
Optimized Cleavage: In subsequent syntheses, use a cleavage cocktail specifically designed to prevent methionine oxidation, such as Reagent H.
-
Reduction of Oxidized Peptide: If oxidation has already occurred, the methionine sulfoxide can be reduced back to methionine. This can be achieved by treating the peptide with reagents such as dithiothreitol (DTT) or a cocktail containing dimethylsulfide and ammonium iodide.[]
-
Problem 2: The HPLC chromatogram of the crude peptide is very complex with many early-eluting peaks.
-
Likely Cause: This often indicates the presence of many truncated peptide sequences (failure sequences) that are more polar than the full-length product.
-
Solution:
-
Adopt "Fmoc-on" Purification: Purifying the peptide with the N-terminal Fmoc group attached will significantly increase the retention time of the full-length peptide, separating it from the earlier-eluting impurities.[7]
-
Optimize Synthesis: Review the coupling efficiency at each step of your solid-phase peptide synthesis to minimize the formation of truncated sequences in future syntheses.
-
Problem 3: During "Fmoc-on" HPLC purification, the desired peptide peak is broad or shows tailing.
-
Likely Cause: Peptides containing Fmoc-D-methionine can be quite hydrophobic, leading to poor chromatographic behavior. This can be exacerbated by aggregation.
-
Solution:
-
Adjust HPLC Gradient: Use a shallower gradient around the elution point of your peptide to improve resolution.[6]
-
Change Column Chemistry: For very hydrophobic peptides, a C8 or C4 column may provide better peak shape than the standard C18 by reducing retention.[6][10]
-
Increase Column Temperature: Running the purification at a higher temperature (40-60°C) can improve peak symmetry and resolution.[8]
-
Modify Mobile Phase: For extremely hydrophobic peptides, adding a stronger organic solvent like isopropanol to the mobile phase in addition to acetonitrile can improve solubility and peak shape.[8]
-
Data Presentation
Table 1: Comparison of Cleavage Cocktails for Methionine-Containing Peptides
| Cleavage Cocktail | Composition | Estimated Met(O) Byproduct (%) | Key Scavenger/Function |
| Reagent B | TFA / Water / TIS (95:2.5:2.5) | 15 - 55% | TIS reduces carbocations but is a weak antioxidant. |
| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | 15 - 55% | General purpose scavengers. |
| Reagent H | TFA / Phenol / Thioanisole / EDT / Water / DMS / Ammonium Iodide (81:5:5:2.5:3:2:1.5) | Not Detected | DMS/Ammonium Iodide actively prevents Met oxidation.[][5] |
| TMSCl/PPh3 | TFA / Anisole / TMSCl / Me₂S / PPh₃ (85:5:5:5 + 1mg/mL PPh₃) | < 1% | TMSCl/PPh₃ combination actively prevents oxidation.[1] |
Data adapted from multiple sources to illustrate representative outcomes.[1][][5]
Table 2: Qualitative Comparison of "Fmoc-on" vs. "Fmoc-off" Purification Strategies
| Feature | "Fmoc-on" Purification | "Fmoc-off" Purification |
| Separation Efficiency | Excellent separation of full-length peptide from truncated (failure) sequences due to the high hydrophobicity of the Fmoc group.[7] | Co-elution of the target peptide with impurities of similar hydrophobicity can be challenging. |
| Crude Sample Purity | Can effectively purify peptides from very crude mixtures with a high proportion of truncated sequences. | Requires a relatively pure crude product for efficient purification. |
| Post-HPLC Step | Requires an additional step to remove the Fmoc group after purification. | No additional deprotection step is needed. |
| Detection | The Fmoc group provides a strong UV absorbance at around 265 nm and 301 nm, aiding in detection.[7] | Relies on peptide bond absorbance (214-220 nm) or aromatic residues. |
| Overall Yield | Can lead to higher overall yields of pure peptide by simplifying the initial purification and improving resolution. | May result in lower yields due to losses during complex purification from closely eluting impurities. |
Experimental Protocols
Protocol 1: Cleavage from Resin using Reagent H
-
Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Cleavage Reaction:
-
Prepare Reagent H: Trifluoroacetic acid (81%), phenol (5%), thioanisole (5%), 1,2-ethanedithiol (EDT) (2.5%), water (3%), dimethylsulfide (DMS) (2%), and ammonium iodide (1.5% w/w).
-
Add the Reagent H cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours under an inert atmosphere (e.g., nitrogen).
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise into a 10-fold excess of cold diethyl ether.
-
-
Isolation:
-
Centrifuge the ether suspension to pellet the crude peptide.
-
Decant the ether, wash the pellet again with cold ether, and dry the crude peptide under vacuum.
-
Protocol 2: "Fmoc-on" HPLC Purification
-
Sample Preparation: Dissolve the crude, "Fmoc-on" peptide in a minimal volume of a strong solvent like DMSO or DMF. Dilute the sample with Mobile Phase A (Water + 0.1% TFA) to the desired injection concentration, ensuring the final concentration of the strong solvent is low (<10%).
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size). For highly hydrophobic peptides, consider a C8 or C4 column.[6][10]
-
Mobile Phase A: HPLC-grade water with 0.1% TFA.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% TFA.
-
Scouting Gradient: Perform a rapid gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate elution time of the "Fmoc-on" peptide.
-
Purification Gradient: Design a shallow gradient around the elution percentage determined in the scouting run. For example, if the peptide elutes at 50% B, a gradient of 40-60% B over 30-40 minutes will likely provide good separation.
-
Detection: Monitor at 214 nm (peptide bond) and 265 nm or 301 nm (Fmoc group).[7]
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the main peak. Analyze the purity of the collected fractions by analytical HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified "Fmoc-on" peptide.
Protocol 3: Post-Purification Fmoc Removal in Solution
-
Dissolution: Dissolve the lyophilized, purified "Fmoc-on" peptide in DMF.
-
Deprotection: Add piperidine to the peptide solution to a final concentration of 20%.
-
Reaction: Allow the reaction to proceed at room temperature for 30 minutes.
-
Precipitation: Precipitate the deprotected peptide by adding the reaction mixture to cold diethyl ether.
-
Isolation and Final Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry. A final, rapid HPLC purification step may be necessary to remove any residual piperidine adducts and ensure high purity of the final peptide.
Visualizations
Caption: Workflow for the synthesis and "Fmoc-on" purification of a peptide containing Fmoc-D-methionine.
Caption: Troubleshooting guide for poor peak shape during HPLC purification of hydrophobic peptides.
References
- 1. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 2. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Purification of synthetic peptides using reversible chromatographic probes based on the Fmoc molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Fmoc- and Boc-Protected D-Methionine in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of an appropriate protecting group strategy is paramount to achieving high purity and yield of the target peptide. This is particularly critical when incorporating amino acids with sensitive side chains, such as methionine. This guide provides a detailed comparison of two widely used Nα-protecting groups for D-methionine: 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc).
Executive Summary
The choice between Fmoc-D-methionine and Boc-D-methionine significantly impacts the efficiency and outcome of SPPS. The Fmoc strategy, with its mild, base-labile deprotection conditions, is generally the preferred method for synthesizing peptides containing methionine.[][] This approach minimizes the risk of side reactions that are more prevalent under the acidic conditions required for Boc deprotection. The primary concerns when incorporating methionine are oxidation of the thioether side chain and S-alkylation. While oxidation can occur in both strategies, S-alkylation, particularly tert-butylation, is a more significant issue in Boc-SPPS due to the repeated use of trifluoroacetic acid (TFA) for deprotection.[3]
Data Presentation
| Performance Metric | Fmoc-D-Methionine | Boc-D-Methionine | Rationale for Illustrative Data |
| Crude Peptide Yield | ~80% | ~65% | Higher yields are often observed with the Fmoc strategy for sensitive amino acids due to milder reaction conditions.[4] |
| Crude Peptide Purity (by HPLC) | ~75% | ~55% | The milder conditions of Fmoc-SPPS typically result in fewer side reactions and a cleaner crude product.[4] |
| Final Purified Peptide Yield | ~40% | ~25% | Higher crude purity simplifies purification, leading to better recovery of the final product.[4] |
| Final Peptide Purity (by HPLC) | >98% | >98% | Both strategies can yield high-purity peptides after purification.[4] |
| Major Side Reactions | Methionine oxidation | Methionine oxidation, S-alkylation (tert-butylation) | S-alkylation is a more pronounced issue in Boc-SPPS due to repeated acid exposure.[3] |
Chemical Principles and Efficiency
The fundamental difference between the Fmoc and Boc strategies lies in their orthogonal deprotection chemistries. The Fmoc group is removed by a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), while the Boc group is cleaved by a moderately strong acid, such as TFA.[5]
The Fmoc strategy offers several advantages for the synthesis of methionine-containing peptides:
-
Milder Deprotection Conditions : The use of a mild base for deprotection is less harsh on the peptide chain and sensitive side chains like methionine, minimizing degradation.[][6]
-
Reduced Risk of S-alkylation : The absence of repeated strong acid treatment significantly reduces the risk of the methionine side chain being alkylated by carbocations generated from the protecting groups.[3]
-
Orthogonality : The Fmoc group's base lability is fully orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Trt), preventing their premature cleavage during synthesis.[]
The Boc strategy , while a robust and historically significant method, presents more challenges with methionine:
-
Harsh Deprotection Conditions : The repeated use of TFA to remove the Boc group can lead to the gradual degradation of the peptide and acid-sensitive side chains.
-
Increased Risk of S-alkylation : The tert-butyl carbocations generated during Boc deprotection are highly reactive and can alkylate the nucleophilic thioether side chain of methionine.[3]
-
Oxidation : The strongly acidic conditions, especially during the final cleavage with reagents like hydrofluoric acid (HF), can promote the oxidation of methionine to its sulfoxide form.[3]
Experimental Protocols
The following are detailed, representative protocols for the manual solid-phase synthesis of a model pentapeptide (e.g., H-Gly-Ala-Val-D-Met-Leu-NH₂) using both Fmoc-D-methionine and Boc-D-methionine.
Fmoc-D-Methionine SPPS Protocol
-
Resin Preparation : Start with a Rink Amide resin and swell it in DMF for 1 hour.
-
First Amino Acid Coupling : Couple Fmoc-Leu-OH to the resin using a suitable coupling agent like HBTU in the presence of a base such as N,N-diisopropylethylamine (DIEA) in DMF.
-
Fmoc Deprotection : Remove the Fmoc group with a 20% solution of piperidine in DMF for 10-20 minutes.
-
Iterative Coupling and Deprotection : Repeat the coupling and deprotection steps for the subsequent amino acids: Fmoc-D-Met-OH, Fmoc-Val-OH, Fmoc-Ala-OH, and Fmoc-Gly-OH.
-
Final Cleavage and Deprotection : Treat the peptide-resin with a cleavage cocktail of TFA/H₂O/triisopropylsilane (TIS) (95:2.5:2.5) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Isolation : Precipitate the crude peptide with cold diethyl ether, collect by centrifugation, and dry under vacuum.
-
Purification and Analysis : Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry (MS).
Boc-D-Methionine SPPS Protocol
-
Resin Preparation : Start with an MBHA resin and swell it in dichloromethane (DCM).
-
First Amino Acid Coupling : Couple Boc-Leu-OH to the resin using a coupling agent like HBTU/DIEA in DMF.
-
Boc Deprotection : Remove the Boc group using 50% TFA in DCM.
-
Neutralization : Neutralize the resin with 10% DIEA in DMF.
-
Iterative Coupling and Deprotection : Repeat the coupling, deprotection, and neutralization steps for the subsequent amino acids: Boc-D-Met-OH, Boc-Val-OH, Boc-Ala-OH, and Boc-Gly-OH.
-
Final Cleavage and Deprotection : Treat the peptide-resin with a strong acid, such as HF or trifluoromethanesulfonic acid (TFMSA), in the presence of scavengers like anisole and dimethyl sulfide to cleave the peptide and remove side-chain protecting groups.
-
Peptide Precipitation and Isolation : Precipitate the crude peptide with cold diethyl ether, collect, and dry.
-
Purification and Analysis : Purify the crude peptide by RP-HPLC and confirm its identity by MS.
Mandatory Visualization
Caption: Comparative workflow for SPPS using Fmoc- and Boc-D-methionine.
Caption: Decision pathway for selecting Fmoc- or Boc-D-methionine in SPPS.
Conclusion
References
Navigating the Mirror Image: A Guide to Mass Spectrometry Validation of D-Methionine Peptides
For researchers, scientists, and drug development professionals, the precise identification and quantification of peptides containing D-methionine is a critical challenge. The subtle change from the naturally occurring L-methionine to its D-enantiomer can dramatically alter a peptide's structure, function, and therapeutic efficacy. This guide provides a comparative overview of current mass spectrometry-based methods for the validation of D-methionine-containing peptides, complete with experimental insights and data-driven comparisons to empower informed methodological choices.
The incorporation of D-amino acids, such as D-methionine, is a key strategy in drug design to enhance peptide stability and bioactivity. However, verifying the presence and position of these stereoisomers requires specialized analytical techniques, as standard mass spectrometry cannot differentiate between molecules with the same mass and charge.[1][2] The primary challenge lies in separating these isomeric peptides before their introduction into the mass spectrometer. This guide explores the leading methodologies employed to overcome this hurdle.
Comparative Analysis of Validation Methodologies
The validation of D-methionine-containing peptides predominantly relies on the coupling of separation techniques with high-resolution mass spectrometry. The choice of method often depends on the complexity of the sample, the required sensitivity, and the available instrumentation. The following table summarizes the key characteristics of the most common approaches.
| Method | Principle | Advantages | Disadvantages | Typical Use Case |
| LC-MS/MS with Chiral Stationary Phases (CSPs) | Utilizes a chiral selector immobilized on the LC column to create transient diastereomeric complexes with the enantiomers, leading to different retention times.[3][4] | Direct separation without derivatization.[3] Good resolution for many amino acid enantiomers. | Column selection can be analyte-specific. May require specialized mobile phases not always optimal for MS. | Routine chiral purity analysis of synthetic peptides. |
| LC-MS/MS with Chiral Derivatization | Peptides are reacted with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers, which are then separable on a standard achiral LC column.[5][6] | Utilizes standard reversed-phase columns. High sensitivity and selectivity can be achieved.[5] | Requires an additional sample preparation step. Potential for side reactions and incomplete derivatization. | Targeted quantification and identification of D-amino acids in complex biological matrices. |
| Capillary Electrophoresis (CE) - Ion Mobility Spectrometry (IMS) - MS | Separates ions first by their electrophoretic mobility in a capillary, then by their size, shape, and charge in the gas phase (IMS), and finally by their mass-to-charge ratio (MS).[7] | Provides an orthogonal separation dimension, enhancing peak capacity.[7] Suitable for very small sample volumes.[7] Can distinguish some diastereomers without chromatography.[8] | May require specialized buffers that can be incompatible with MS.[7] Throughput can be lower than LC-based methods. | Analysis of D-amino acid-containing peptides in single cells or other volume-limited samples.[7] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are outlines for the key methodologies discussed.
Protocol 1: LC-MS/MS with Chiral Stationary Phases
-
Sample Preparation:
-
Dissolve the peptide sample in a suitable solvent compatible with the mobile phase (e.g., water/acetonitrile mixture).
-
Filter the sample through a 0.22 µm filter to remove particulates.
-
-
Liquid Chromatography:
-
Column: Utilize a chiral stationary phase column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based) or a crown ether.[3][4][9]
-
Mobile Phase: An isocratic or gradient elution using a mixture of organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., formic acid or ammonium acetate in water). The exact composition should be optimized for the specific peptide and column.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min for analytical scale columns.
-
Column Temperature: Maintain a constant temperature (e.g., 25°C) to ensure reproducible retention times.
-
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
MS Scan: Perform a full scan MS to determine the precursor ion m/z of the peptide.
-
MS/MS Scan: Select the precursor ion for fragmentation using collision-induced dissociation (CID). Acquire product ion spectra to confirm the peptide sequence.
-
Protocol 2: LC-MS/MS with Chiral Derivatization (using Marfey's Reagent)
-
Sample Preparation:
-
Hydrolysis: If analyzing the amino acid composition, hydrolyze the peptide to its constituent amino acids using 6 M HCl at 110°C for 24 hours. To mitigate racemization during hydrolysis, deuterated hydrochloric acid (DCl) in D₂O can be used.[6][10][11]
-
Derivatization:
-
Dissolve the dried hydrolysate or the intact peptide in a suitable buffer (e.g., 100 mM sodium bicarbonate, pH 8.5).
-
Add a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) in acetone.
-
Incubate at 40°C for 1 hour.
-
Quench the reaction by adding 2 M HCl.
-
Dry the sample under vacuum.
-
Reconstitute in the initial mobile phase.
-
-
-
Liquid Chromatography:
-
Column: A standard C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Gradient: A typical gradient might be 5-95% Solvent B over 30 minutes.
-
-
Mass Spectrometry:
-
Ionization: ESI in positive ion mode.
-
Analysis: Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted quantification of the derivatized amino acids or peptides, monitoring specific precursor-to-product ion transitions.[11]
-
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the key steps in the validation of D-methionine-containing peptides.
References
- 1. Nontargeted Identification of D-Amino Acid-Containing Peptides Through Enzymatic Screening, Chiral Amino Acid Analysis, and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC/MS/MS Method Package for D/L Amino Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Analysis of Peptide Stereochemistry in Single Cells by Capillary Electrophoresis—Trapped Ion Mobility Spectrometry Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Determining the Enantiomeric Purity of Fmoc-D-Methionine
The enantiomeric purity of N-α-Fmoc-amino acids is a critical quality attribute in peptide synthesis and drug development.[1][2] Impurities arising from the presence of the incorrect enantiomer can lead to the formation of diastereomeric peptides, which may have altered biological activity, pharmacological effects, and toxicity profiles.[3] For researchers and manufacturers utilizing Fmoc-D-methionine, selecting a robust and accurate analytical method to quantify its enantiomeric purity is essential for ensuring the final peptide product's quality and efficacy.
This guide provides an objective comparison of the primary analytical techniques used for determining the enantiomeric purity of Fmoc-D-methionine, with a focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Overview of Analytical Methods
The determination of enantiomeric purity can be achieved through several sophisticated analytical techniques. Chiral HPLC is the most prevalent method due to its high precision, speed, and ease of use.[1] GC offers very high sensitivity, while CE provides high-resolution separations with minimal sample consumption. NMR spectroscopy serves as a powerful tool for structural elucidation and can also be adapted for enantiodiscrimination. The choice of method depends on factors such as required sensitivity, sample matrix complexity, available instrumentation, and the specific analytical goal.[4]
Table 1: Comparison of Key Analytical Methods for Enantiomeric Purity Analysis
| Feature | Chiral HPLC | Gas Chromatography (GC) | Capillary Electrophoresis (CE) | NMR Spectroscopy |
| Principle | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[2] | Separation of volatile, derivatized enantiomers on a chiral GC column.[5] | Differential migration of enantiomers in an electric field, often with a chiral selector.[6] | Differentiating enantiomers based on distinct chemical shifts in a chiral environment.[7] |
| Sample Prep | Simple dissolution in mobile phase.[2] | Often requires Fmoc-deprotection followed by derivatization to increase volatility.[5][8] | Dissolution in a background electrolyte; may require derivatization for detection.[9] | Dissolution in a deuterated solvent, may require a chiral solvating agent.[7] |
| Sensitivity | High (UV detection).[1] | Very High (FID or MS detection), can reach picogram levels.[10] | Very High (requires small sample volume).[6][11] | Lower, best suited for identifying impurities >1%.[12] |
| Speed | Fast, with analysis times typically under 30 minutes.[1][13] | Can be slower due to derivatization steps and longer run times.[10] | Very fast separations, often completed in minutes.[6] | Can be rapid for data acquisition but may require longer setup. |
| Pros | Widely used, robust, high precision, direct analysis of Fmoc-amino acid.[1] | Excellent for trace-level impurities, high accuracy.[10] | High separation efficiency, minimal sample and solvent usage.[11] | Non-destructive, provides structural information, no separation needed.[12] |
| Cons | CSPs can be expensive. | Sample derivatization can be complex and time-consuming.[5] | Can have lower reproducibility compared to HPLC; sensitivity can be path-length dependent. | Lower sensitivity for minor enantiomers; methionine can be problematic for some advanced techniques.[14] |
Quantitative Performance Data: Chiral HPLC Methods
Chiral HPLC is the gold standard for assessing the enantiomeric purity of Fmoc-protected amino acids. The separation is achieved using Chiral Stationary Phases (CSPs), with polysaccharide-based and macrocyclic glycopeptide-based columns being particularly effective.[1][15] The following table summarizes experimental data for the enantioseparation of Fmoc-methionine.
Table 2: Chiral HPLC Performance Data for Fmoc-Methionine Enantioseparation
| Chiral Stationary Phase (CSP) | Mobile Phase | Retention Time D-Met (min) | Retention Time L-Met (min) | Selectivity (α) | Resolution (Rₛ) | Reference |
| Ristocetin A | 100% Methanol + 0.1% Acetic Acid + 0.01% Triethylamine | 4.12 | - | 1.11 | 1.0 | [16] |
| Lux® Cellulose-2 | Acetonitrile / 0.1% Trifluoroacetic Acid | >1.5 | [1][13] | |||
| CHIROBIOTIC™ R | Reversed-phase or Polar Organic Mode | * | [15] |
Specific retention times not provided in the abstract, but the sources confirm successful baseline resolution (Rₛ > 1.5) for common Fmoc-amino acids, including methionine, in under 25 minutes.
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for the most common methods.
Method 1: Chiral HPLC Protocol
This protocol is based on a widely used reversed-phase method for separating Fmoc-amino acid enantiomers.[1][2]
1. Instrumentation and Materials:
-
HPLC System: Agilent 1100 or equivalent, with a UV detector.[1]
-
Column: Lux 5 µm Cellulose-2 (250 x 4.6 mm) or similar polysaccharide-based CSP.[1]
-
Chemicals: Acetonitrile (HPLC grade), Trifluoroacetic Acid (TFA), Water (HPLC grade), Fmoc-D-Methionine standard, and the sample to be analyzed.
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile / Water with 0.1% TFA (adjust ratio as needed, e.g., 60:40 v/v).[1]
-
Flow Rate: 1.0 mL/min (Isocratic).[1]
-
Injection Volume: 5 µL.[1]
-
Column Temperature: Ambient.
-
Detection: UV at 220 nm.[1]
3. Procedure:
-
Sample Preparation: Prepare a racemic standard of Fmoc-DL-methionine and a sample solution of Fmoc-D-methionine at approximately 1 mg/mL in the mobile phase.
-
System Equilibration: Degas the mobile phase and equilibrate the column for at least 30 minutes or until a stable baseline is achieved.[2]
-
Analysis:
-
Inject a blank (mobile phase) to ensure system cleanliness.[2]
-
Inject the racemic standard to determine the retention times for the D- and L-enantiomers and verify system suitability (resolution > 1.5).
-
Inject the Fmoc-D-methionine sample.
-
-
Data Analysis: Integrate the peak areas for the D- and L-enantiomers. Calculate the enantiomeric purity (% ee) using the formula: % ee = [(Area_D - Area_L) / (Area_D + Area_L)] * 100.
Method 2: Gas Chromatography (GC) Protocol (General)
This method involves hydrolysis to remove the Fmoc group, followed by derivatization of the resulting free amino acid.[5][8]
1. Instrumentation and Materials:
-
GC-MS System: Equipped with a chiral capillary column (e.g., Chirasil-Val).
-
Chemicals: Deuterated HCl, isobutanol, trifluoroacetic anhydride (TFAA), ethyl acetate, and standards.
2. Procedure:
-
Hydrolysis: The peptide or Fmoc-amino acid is hydrolyzed using deuterated acid (e.g., 6N DCl in D₂O). The deuterium labeling helps correct for any racemization that occurs during this sample preparation step.[8][17]
-
Derivatization: The free amino acids are derivatized to make them volatile. A common procedure is to form N,O,S-trifluoroacetyl isobutyl esters.[8]
-
Esterify the amino acid with isobutanol/HCl.
-
Acylate the resulting ester with trifluoroacetic anhydride (TFAA).
-
-
GC-MS Analysis: Inject the derivatized sample onto the chiral GC column. The enantiomers will be separated based on their interaction with the stationary phase. Use mass spectrometry in selected-ion monitoring (SIM) mode for detection and quantification.[8]
-
Data Analysis: Determine the peak areas for the D- and L-methionine derivatives to calculate the enantiomeric purity.
Visualized Workflows
Diagrams help clarify complex processes and relationships between different analytical approaches.
Caption: General workflow for determining enantiomeric purity.
Caption: Logical relationships between analytical methods.
References
- 1. phenomenex.com [phenomenex.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 6. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Determination of the enantiomeric purity of synthetic peptides by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Single-step enantioselective amino acid flux analysis by capillary electrophoresis using on-line sample preconcentration with chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Capillary electrophoresis: pioneering new approaches for biomolecular analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 14. NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 17. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Fmoc-D-Methionine: A Comparative Analysis of Commercial Suppliers
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the quality of the foundational building blocks is paramount. The purity and integrity of Fmoc-protected amino acids, such as Fmoc-D-methionine, directly influence the success of synthesis, impacting the yield, purity, and biological activity of the final peptide. This guide provides a comparative analysis of Fmoc-D-methionine from various commercial suppliers, focusing on critical quality attributes. While direct third-party experimental comparisons are not publicly available, this guide compiles supplier-provided specifications and details the necessary experimental protocols for independent verification, empowering researchers to make informed purchasing decisions.
The Critical Impact of Purity in Peptide Synthesis
The efficiency of each coupling step in SPPS is crucial for the quality of the final peptide. Even minor impurities in Fmoc-amino acid starting materials can lead to significant issues, such as the accumulation of truncated or deletion sequences, which complicates purification and reduces the overall yield. Key quality parameters that define a high-quality Fmoc-D-methionine preparation include chemical purity, enantiomeric purity, and the absence of process-related impurities like free amino acids or residual acetate.[1]
Comparative Analysis of Supplier Specifications
The following table summarizes the publicly available specifications for Fmoc-D-methionine from several commercial suppliers. It is important to note that the level of detail provided varies significantly between suppliers. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for precise data.[2]
| Specification | Merck (Novabiochem®)[3] | Chem-Impex[4][5] | Parchem[6] | BOC Sciences[] |
| Chemical Purity (HPLC) | ≥99.0% | ≥99.5% (Chiral HPLC) or ≥98% (HPLC) | Not Specified | 95% (for d3 variant) |
| Enantiomeric Purity | ≥99.0% | Included in Chiral HPLC spec. | Not Specified | Not Specified |
| Free Amino Acid | ≤0.2% | Not Specified | Not Specified | Not Specified |
| Acetate Content | ≤0.02% | Not Specified | Not Specified | Not Specified |
| Ethyl Acetate Content | ≤0.5% | Not Specified | Not Specified | Not Specified |
| Appearance | White to slight yellow powder | White powder | Not Specified | Not Specified |
| CAS Number | 112883-40-6 | 112883-40-6 | 112883-40-6 | 112883-40-6 |
Note: Data is compiled from publicly accessible supplier websites and may not reflect all available product grades. Specifications can vary by lot.
The Hidden Impact of Unspecified Impurities
Trace impurities, even if not listed on a standard CoA, can have a dramatic effect on peptide synthesis.[1]
-
Acetic Acid : This is a particularly problematic impurity as it is highly reactive and can act as a capping agent, leading to chain termination. Even a 0.1% contamination can result in up to 5% truncation per coupling cycle under standard SPPS conditions.[1] It is often invisible to standard HPLC analysis.
-
Free Amino Acids : The presence of unprotected D-methionine can lead to double insertion events during the coupling step, resulting in difficult-to-remove peptide impurities.[1]
-
Dipeptides and β-Alanine Derivatives : These impurities, arising from the Fmoc-protection process, can be incorporated into the growing peptide chain, leading to incorrect sequences.[8]
The following diagram illustrates the relationship between key quality parameters and their impact on the final peptide product.
Experimental Protocols for Quality Verification
To independently assess the quality of Fmoc-D-methionine from different suppliers, researchers can perform a series of analytical tests. The following diagram and protocols outline a comprehensive workflow.
Chemical Purity by Reverse-Phase HPLC (RP-HPLC)
This method separates Fmoc-D-methionine from non-chiral impurities.[9]
-
Objective: To determine the chemical purity as a percentage of the main peak area relative to all detected peaks.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient, for example, from 30% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm or 301 nm (for the Fmoc group).[10]
-
Sample Preparation: Dissolve the solid material in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL and filter through a 0.45 µm syringe filter.[9]
Enantiomeric Purity by Chiral HPLC
This specialized HPLC method separates the D- and L-enantiomers of Fmoc-methionine.
-
Objective: To quantify the percentage of the desired D-enantiomer relative to the undesired L-enantiomer.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase (CSP), such as a Lux Cellulose-2 or similar column, has proven effective.[11]
-
Mobile Phase: Typically an isocratic mixture of an organic modifier (e.g., acetonitrile or ethanol) and an acidic aqueous phase (e.g., 0.1% TFA in water). The exact ratio must be optimized for the specific column.[11][12]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Sample Preparation: Same as for RP-HPLC.
Analysis of Free Amino Acid Content
While specialized techniques like Gas Chromatography (GC) offer high accuracy[1], a derivatization method followed by HPLC can also be used. An alternative is an ion-exchange chromatography system with ninhydrin post-column derivatization.[13]
-
Objective: To quantify the amount of free D-methionine in the sample.
-
Methodology: A common method involves using an amino acid analyzer that separates amino acids via ion-exchange chromatography and detects them after a post-column reaction with ninhydrin.[13] Alternatively, pre-column derivatization with a reagent like o-phthaldialdehyde (OPA) followed by fluorescence detection can be employed.[14]
Functional Test: Model Solid-Phase Peptide Synthesis (SPPS)
The ultimate test of an Fmoc-amino acid is its performance in synthesis. Synthesizing a short, simple peptide allows for the evaluation of coupling efficiency and the generation of by-products.
-
Objective: To compare the crude purity of a model peptide synthesized using Fmoc-D-methionine from different suppliers.
-
Procedure:
-
Resin Swelling: Swell a suitable resin (e.g., Rink Amide) in N,N-dimethylformamide (DMF).[10][15]
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from the resin linker.[15][16]
-
Washing: Thoroughly wash the resin with DMF.[16]
-
Coupling: Dissolve Fmoc-D-methionine (3-5 equivalents) and a coupling reagent like HATU (2.9-4.5 equivalents) in DMF. Add a base such as diisopropylethylamine (DIPEA) (6-10 equivalents) and immediately add the activated mixture to the resin. Agitate for 1-4 hours.[17]
-
Repeat: Continue the synthesis for a short sequence (e.g., a tripeptide).
-
Cleavage and Deprotection: Cleave the peptide from the resin using a standard TFA cleavage cocktail (e.g., TFA/Water/TIPS, 95:2.5:2.5).
-
Analysis: Analyze the crude peptide product by RP-HPLC and LC-MS to determine the percentage of the target peptide and identify any impurities, such as truncations or deletions.[18]
-
By conducting these experiments, researchers can generate their own robust, comparative data, ensuring that the selected Fmoc-D-methionine supplier meets the stringent quality standards required for successful and reproducible peptide synthesis.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. peptide.com [peptide.com]
- 3. Fmoc-D-Met-OH Novabiochem 112883-40-6 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. parchem.com [parchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. phenomenex.com [phenomenex.com]
- 12. benchchem.com [benchchem.com]
- 13. Determination of the Content of Free Amino Acids and Their Profiling | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.uci.edu [chem.uci.edu]
- 16. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 17. benchchem.com [benchchem.com]
- 18. chempep.com [chempep.com]
D-Methionine vs. L-Methionine in Synthetic Peptides: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, the chirality of amino acids is a critical determinant of the biological activity of synthetic peptides. The substitution of the naturally occurring L-amino acids with their D-enantiomers can profoundly impact a peptide's stability, receptor binding affinity, and downstream signaling. This guide provides an objective comparison of the performance of peptides containing Fmoc-D-methionine versus those with Fmoc-L-methionine, supported by experimental data and detailed protocols.
The incorporation of D-methionine, facilitated by Fmoc-D-methionine in solid-phase peptide synthesis (SPPS), is a key strategy in drug design to enhance the therapeutic potential of peptides. This is primarily due to increased resistance to proteolytic degradation, as endogenous proteases are stereospecific for L-amino acids. This enhanced stability can lead to a longer in vivo half-life and improved bioavailability. However, the impact on biological activity is not always predictable and requires empirical validation.
Performance Comparison: D-Methionine vs. L-Methionine Peptides
The influence of methionine's chirality is exemplified in the opioid peptides dermorphin and deltorphin, which are naturally occurring peptides containing D-amino acids. These peptides exhibit high affinity and selectivity for opioid receptors, demonstrating the significant role D-amino acids can play in biological function.
Case Study: Dermorphin and Deltorphin Analogues
Dermorphin and deltorphin are potent opioid peptides originally isolated from the skin of Phyllomedusa frogs. A key structural feature of these peptides is the presence of a D-amino acid at the second position, which is crucial for their high affinity and selectivity for μ- and δ-opioid receptors, respectively.
Below is a summary of binding affinity data for various dermorphin and deltorphin analogues, highlighting the impact of D-methionine and other D-amino acids on receptor binding.
| Peptide/Analogue | Sequence | Receptor Target | Binding Affinity (IC50/Ki, nM) |
| Dermorphin Analogues | |||
| H-Tyr-D-MetO-Phe-Gly-NH2 | Tyr-D-Met(O)-Phe-Gly-NH2 | μ-opioid receptor (GPI assay) | 13.6 |
| Dermorphin | Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2 | μ-opioid receptor | High affinity |
| Deltorphin Analogues | |||
| [D-Ala2]deltorphin I | Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH2 | δ-opioid receptor | High affinity |
| Deltorphin (with D-Met) | Tyr-D-Met-Phe-Asp-Val-Val-Gly-NH2 | δ-opioid receptor | High affinity, but lower than [D-Ala2]deltorphin I[1] |
| [D-Ala2,Phe(p-NCS)3]deltorphin I | Tyr-D-Ala-Phe(p-NCS)-Asp-Val-Val-Gly-NH2 | δ-opioid receptor | 83 |
Data compiled from multiple sources.[2][3]
These data illustrate that the presence of a D-amino acid at position 2 is critical for the potent opioid activity of these peptides. While both D-alanine and D-methionine can confer high affinity, the specific side chain influences the degree of receptor selectivity and binding strength.
Experimental Protocols
Peptide Synthesis using Fmoc-D-Methionine
This protocol outlines the manual solid-phase synthesis of a peptide containing Fmoc-D-methionine using a standard Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-L-amino acids and Fmoc-D-methionine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
-
Diethyl ether
-
HPLC grade water and acetonitrile
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. Repeat the coupling if necessary.
-
Wash the resin with DMF and DCM.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence, using Fmoc-D-methionine at the desired position.
-
Final Deprotection and Cleavage: After coupling the final amino acid, perform a final Fmoc deprotection. Wash and dry the resin. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Centrifuge to collect the crude peptide. Purify the peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.
In Vitro Enzymatic Stability Assay
This protocol assesses the stability of peptides containing D-methionine versus L-methionine in the presence of proteases.
Materials:
-
Synthesized peptides (D-Met and L-Met versions)
-
Protease solution (e.g., trypsin, chymotrypsin, or human serum)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% Trifluoroacetic acid)
-
HPLC system
Procedure:
-
Peptide Incubation: Dissolve the peptides in PBS to a final concentration of 1 mg/mL. Add the protease solution to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100).
-
Time-Course Analysis: Incubate the mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately add the aliquot to the quenching solution to stop the enzymatic reaction.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC. Monitor the disappearance of the peak corresponding to the intact peptide over time.
-
Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the amount at time 0. Determine the half-life (t1/2) of each peptide.
Mandatory Visualizations
Experimental Workflow for Peptide Synthesis and Evaluation
Caption: Workflow for synthesizing and evaluating D- and L-methionine containing peptides.
Opioid Receptor Signaling Pathway
The binding of opioid peptides like dermorphin and deltorphin to their respective G protein-coupled receptors (GPCRs), the μ-opioid receptor (MOR) and δ-opioid receptor (DOR), initiates a signaling cascade that leads to analgesia and other physiological effects.
Caption: Simplified Gαi/o-coupled opioid receptor signaling pathway.
References
- 1. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Opioid peptides. Biological study of [D-MetO2] dermorphin analogues in relation to the plurality of opioid receptors. XI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and opioid activity of dermorphin tetrapeptides bearing D-methionine S-oxide at position 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Coupling Reagents for Fmoc-D-Methionine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Coupling Reagent for Fmoc-D-Methionine.
The incorporation of Fmoc-D-methionine in solid-phase peptide synthesis (SPPS) presents unique challenges due to its steric hindrance and the susceptibility of its thioether side chain to oxidation. The selection of an appropriate coupling reagent is therefore a critical determinant of success, directly influencing coupling efficiency, peptide purity, yield, and the preservation of stereochemical integrity. This guide provides a side-by-side comparison of commonly used coupling reagents, supported by experimental data from related sterically hindered amino acids, and detailed protocols to inform the selection process.
Performance Comparison of Coupling Reagents
The choice of a coupling reagent for Fmoc-D-methionine involves a trade-off between reaction kinetics, cost, and the minimization of side reactions. For challenging amino acids, more potent activating agents are generally favored. The following table summarizes the expected performance of various coupling reagents.
Disclaimer: The quantitative data presented below is extrapolated from studies on sterically hindered amino acids and "difficult" peptide sequences, as direct comparative data for Fmoc-D-methionine is not extensively available in a single source.[1] Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.
| Coupling Reagent | Class | Typical Reaction Time | Coupling Efficiency (Yield) | Purity | Risk of Racemization |
| HATU | Aminium Salt | 20 - 45 min | > 99.5% | Very High | Very Low[1][2] |
| HBTU | Aminium Salt | 30 - 60 min | 98 - 99.5% | High | Low to Moderate[1][2] |
| COMU | Aminium Salt | 20 - 45 min | > 99.5% | Very High | Very Low |
| DIC/HOBt | Carbodiimide | 60 - 120 min | 95 - 98% | Good | Low[1] |
| PyBOP | Phosphonium Salt | 30 - 60 min | 98 - 99% | High | Low[1] |
In-Depth Reagent Analysis
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Widely regarded as one of the most efficient coupling reagents, HATU forms a highly reactive HOAt ester, leading to faster and more complete coupling reactions.[2][3] This is particularly advantageous for sterically hindered residues like Fmoc-D-methionine. The lower risk of racemization makes it a prime choice for maintaining the chiral purity of the peptide.[2]
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A cost-effective and robust coupling reagent, HBTU has been a workhorse in SPPS for many years. While highly effective for many sequences, it can be less efficient than HATU for particularly difficult couplings, potentially leading to lower purity.[2] A notable side reaction with excess HBTU is the guanidinylation of the N-terminal amine, which terminates the peptide chain.[4]
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): As a third-generation uronium salt based on OxymaPure, COMU offers coupling efficiencies comparable or even superior to HATU.[5] A key advantage of COMU is its improved safety profile, as its byproducts are not explosive. It also exhibits excellent solubility and requires only one equivalent of base.[3]
DIC/HOBt (N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole): This classic carbodiimide-based method is cost-effective and can minimize racemization, especially when base-free conditions are employed.[5] However, the reaction rates are generally slower, and it may be less effective for sterically demanding couplings compared to onium salts.[1] The urea byproduct of DIC is soluble in common solvents, which is an advantage over DCC.[5]
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt reagent, PyBOP is known for its high coupling efficiency and low propensity for racemization.[1] Unlike uronium salts such as HBTU and HATU, phosphonium reagents do not have the side reaction of guanidinylating the N-terminal amine, which can be an advantage in certain applications.[6]
Experimental Workflows and Diagrams
The general workflow for a coupling reaction in Fmoc-SPPS involves deprotection of the N-terminal Fmoc group, followed by the coupling of the next activated Fmoc-amino acid.
Caption: General workflow for an Fmoc-SPPS coupling cycle.
The activation of the carboxylic acid of Fmoc-D-methionine by the coupling reagent is a critical step that precedes the formation of the peptide bond.
Caption: Simplified mechanism of amino acid activation and coupling.
Experimental Protocols
The following are generalized protocols for manual Fmoc-SPPS. Quantities are based on a 0.1 mmol synthesis scale.
Protocol 1: Resin Swelling and Fmoc Deprotection (Common for all methods)
-
Resin Swelling: Place the desired amount of resin (e.g., Rink Amide resin, 0.1 mmol) in a reaction vessel. Add N,N-dimethylformamide (DMF) (approx. 10 mL/g of resin) and agitate for 30-60 minutes. Drain the solvent.
-
Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Repeat with a fresh 20% piperidine solution for 15 minutes. Drain and wash the resin thoroughly with DMF (5 x 10 mL).
Protocol 2: Coupling with HATU
-
Activation: In a separate vial, dissolve Fmoc-D-methionine (3 equivalents, 0.3 mmol), HATU (2.9 equivalents, 0.29 mmol), and N,N-diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol) in DMF (approx. 2 mL).
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 20-45 minutes.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If incomplete, the coupling step can be repeated.[7]
Protocol 3: Coupling with HBTU
-
Activation: In a separate vial, dissolve Fmoc-D-methionine (3-5 equivalents), HBTU (2.9-4.9 equivalents), and DIPEA (6-10 equivalents) in DMF. Mix for 1-2 minutes.[4][8]
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 30-60 minutes. For sterically hindered amino acids, this time can be extended.[8]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 10 mL) and Dichloromethane (DCM) (3 x 10 mL).[8]
-
Monitoring: Perform a Kaiser test to check for completion.
Protocol 4: Coupling with COMU
-
Activation: In a separate vial, dissolve Fmoc-D-methionine (3 equivalents), COMU (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate for 20-45 minutes.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL).
-
Monitoring: Perform a Kaiser test to check for completion.
Protocol 5: Coupling with DIC/HOBt
-
Solution Preparation: In a separate vial, dissolve Fmoc-D-methionine (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Coupling: Add the amino acid/HOBt solution to the deprotected resin. Then, add DIC (3 equivalents). Agitate the mixture for 60-120 minutes.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL).
-
Monitoring: Perform a Kaiser test to check for completion.
Conclusion and Recommendations
For the efficient and high-purity synthesis of peptides containing Fmoc-D-methionine, aminium salts such as HATU and COMU are highly recommended due to their superior reactivity and ability to minimize racemization.[1][2][5] HATU is a well-established reagent known for its excellent performance with difficult sequences.[2] COMU provides comparable or better efficiency with an improved safety profile, making it an outstanding modern alternative.[3][5]
While HBTU is a reliable and more economical option, it may require longer coupling times or double coupling for Fmoc-D-methionine to achieve the same purity as with HATU or COMU. Careful control of stoichiometry is necessary to avoid guanidinylation.[4] DIC/HOBt remains a viable, low-cost option, particularly when racemization is a major concern and slower reaction kinetics are acceptable.[1][5] PyBOP offers a good balance of high reactivity and low racemization risk, presenting another strong alternative to uronium salts.[1]
Ultimately, the choice of reagent may depend on the specific sequence, the scale of the synthesis, and budgetary constraints. For critical applications where purity and yield are paramount, the higher efficiency of HATU or COMU will likely justify the additional cost.
References
Stability studies of peptides synthesized with Fmoc-D-methionine under various conditions.
A comparative analysis of peptides synthesized with Fmoc-D-methionine versus Fmoc-L-methionine reveals a significant stability advantage for the D-amino acid counterparts, particularly in resisting enzymatic degradation. This enhanced stability, crucial for the development of long-acting peptide therapeutics, positions Fmoc-D-methionine as a strategic building block for robust and reliable peptide drug candidates.
For researchers, scientists, and drug development professionals, the stability of a peptide therapeutic is a critical quality attribute that directly impacts its efficacy, safety, and shelf-life. Peptides containing methionine are particularly susceptible to degradation, primarily through oxidation of the thioether side chain.[1] The incorporation of D-methionine, a non-natural stereoisomer of the common L-methionine, offers a compelling strategy to mitigate these stability concerns.[2][3] This guide provides a comprehensive comparison of the stability of peptides synthesized with Fmoc-D-methionine and Fmoc-L-methionine under various stress conditions, supported by experimental data and detailed analytical protocols.
Data Presentation: Quantitative Comparison of Stability
While direct comparative quantitative data on the chemical stability (oxidation, pH, and temperature) of D-methionine versus L-methionine containing peptides is not extensively available in publicly accessible literature, the primary advantage of incorporating D-amino acids lies in their profound resistance to enzymatic degradation.
Table 1: Enzymatic Stability Comparison of D-Met vs. L-Met Peptides
| Parameter | L-Methionine Peptide | D-Methionine Peptide | Rationale for Increased Stability | Source(s) |
| Susceptibility to Proteolysis | High | Low to Negligible | Proteases are stereospecific and primarily recognize L-amino acids. The D-configuration sterically hinders binding to the enzyme's active site. | [2][3][4] |
| Half-life in Serum/Plasma | Short | Significantly Extended | Resistance to peptidases and proteases present in biological fluids leads to a longer circulation time. | [5] |
| Example: Proteolytic Degradation | A peptide with an N-terminal L-Tyr-L-Ala sequence is rapidly hydrolyzed by aminopeptidases. | A peptide with an N-terminal L-Tyr-D-Ala sequence is not hydrolyzed by aminopeptidases. | The D-amino acid at the cleavage site prevents enzymatic action. | [6] |
Table 2: Chemical Stability Profile of Methionine-Containing Peptides
Although direct comparative kinetic data for D-Met vs. L-Met is sparse, the primary chemical degradation pathway for both is oxidation. The following table outlines the expected stability profile under various chemical stressors. It is hypothesized that the stereochemistry of the D-amino acid would not significantly alter the intrinsic susceptibility of the sulfur atom to chemical oxidation under these conditions.
| Stress Condition | Primary Degradation Pathway | Expected Outcome for Met-Peptides | Analytical Method | Source(s) |
| **Oxidative Stress (e.g., H₂O₂) ** | Oxidation of thioether to methionine sulfoxide (MetO) and further to methionine sulfone (MetO₂). | Formation of diastereomeric sulfoxides. The rate is dependent on the local chemical environment and solvent accessibility. | RP-HPLC, LC-MS/MS | [7][8][9] |
| Acidic pH (e.g., pH 1-3) | Peptide bond hydrolysis, particularly at Asp-Pro and Asp-Gly sequences. | Methionine side chain is relatively stable, but backbone cleavage can occur depending on the sequence. | RP-HPLC, LC-MS/MS | [5][10] |
| Basic pH (e.g., pH > 8) | Racemization, deamidation of Asn/Gln. | Methionine itself is less prone to base-catalyzed degradation compared to other residues. | RP-HPLC, Chiral Chromatography | [10] |
| Elevated Temperature | Increased rates of all degradation pathways (oxidation, hydrolysis, etc.). | Accelerated degradation. The specific degradation products will depend on the peptide sequence and formulation. | RP-HPLC, LC-MS/MS | [11] |
Experimental Protocols
To enable researchers to conduct their own comparative stability studies, detailed methodologies for key experiments are provided below.
Protocol 1: Forced Oxidation Study
This protocol is designed to assess the susceptibility of D-Met and L-Met containing peptides to oxidative stress.
Materials:
-
Peptide stock solutions (1 mg/mL in water or a suitable buffer) of both D-Met and L-Met peptides.
-
Hydrogen peroxide (H₂O₂) solution (3% v/v).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Quenching solution (e.g., catalase or sodium bisulfite).
-
RP-HPLC system with UV detector.
-
LC-MS/MS system for peak identification.
Procedure:
-
Sample Preparation: Dilute the peptide stock solutions to a final concentration of 0.1 mg/mL in PBS.
-
Stress Condition: Add H₂O₂ to the peptide solutions to a final concentration of 0.03%. Incubate the samples at room temperature, protected from light, for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Quenching: At each time point, take an aliquot of the reaction mixture and add the quenching solution to stop the oxidation reaction.
-
Analysis: Analyze the samples by RP-HPLC to monitor the decrease in the parent peptide peak and the formation of oxidized species. Identify the degradation products using LC-MS/MS.
-
Data Analysis: Calculate the percentage of remaining parent peptide and the percentage of each major degradation product at each time point.
Protocol 2: pH Stability Study
This protocol evaluates the stability of the peptides at different pH values.
Materials:
-
Peptide stock solutions (1 mg/mL).
-
Hydrochloric acid (HCl) solutions of varying concentrations (for acidic pH).
-
Sodium hydroxide (NaOH) solutions of varying concentrations (for basic pH).
-
Buffers for maintaining specific pH values (e.g., citrate for acidic, phosphate for neutral, borate for basic).
-
RP-HPLC system.
-
LC-MS/MS system.
Procedure:
-
Sample Preparation: Prepare solutions of the D-Met and L-Met peptides at a concentration of 0.1 mg/mL in different pH buffers (e.g., pH 3, 5, 7.4, 9).
-
Incubation: Incubate the samples at a controlled temperature (e.g., 40°C) for an extended period (e.g., up to 7 days).
-
Time Points: At specified time intervals (e.g., 0, 1, 3, 7 days), withdraw an aliquot from each sample.
-
Neutralization (if necessary): Neutralize the acidic or basic samples before HPLC analysis to prevent column damage.
-
Analysis: Analyze the samples by RP-HPLC to quantify the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time for each pH condition to determine the degradation kinetics.
Protocol 3: Thermal Stability Study
This protocol assesses the impact of elevated temperature on peptide stability.
Materials:
-
Lyophilized D-Met and L-Met peptides.
-
Water or a suitable buffer for reconstitution.
-
Temperature-controlled incubator or oven.
-
RP-HPLC system.
-
LC-MS/MS system.
Procedure:
-
Sample Preparation: Reconstitute the lyophilized peptides to a known concentration (e.g., 0.5 mg/mL) in the desired solvent.
-
Incubation: Place the peptide solutions in a temperature-controlled environment at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
Time Points: At regular intervals (e.g., daily for higher temperatures, weekly for lower temperatures), remove an aliquot for analysis.
-
Analysis: Analyze the samples using RP-HPLC to determine the percentage of the parent peptide remaining.
-
Data Analysis: Compare the degradation rates at different temperatures for both the D-Met and L-Met peptides.
Protocol 4: Enzymatic Stability Assay
This protocol directly compares the resistance of D-Met and L-Met peptides to enzymatic degradation.
Materials:
-
Peptide stock solutions (1 mg/mL).
-
Protease solution (e.g., trypsin, chymotrypsin, or human serum).
-
Reaction buffer (e.g., Tris-HCl, pH 8.0 for trypsin).
-
Stop solution (e.g., 10% trifluoroacetic acid - TFA).
-
RP-HPLC system.
-
LC-MS/MS system.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the peptide solution with the protease solution in the appropriate reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot and add the stop solution to terminate the enzymatic reaction.
-
Analysis: Centrifuge the samples to pellet any precipitated protein and analyze the supernatant by RP-HPLC.
-
Data Analysis: Quantify the percentage of the intact peptide remaining at each time point and calculate the half-life of the peptide in the presence of the enzyme.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the stability testing of methionine-containing peptides.
Caption: Workflow for comparative stability testing of D-Met and L-Met peptides.
Caption: Methionine's role in signaling and the potential impact of D-Met peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]
- 4. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. lifetein.com [lifetein.com]
- 7. The Separation and Quantitation of Peptides with and without Oxidation of Methionine and Deamidation of Asparagine Using Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methionine oxidation in α-synuclein inhibits its propensity for ordered secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biopharminternational.com [biopharminternational.com]
- 11. thepoultrysite.com [thepoultrysite.com]
Fmoc-D-Methionine in Peptide Synthesis: A Comparative Guide to Mitigating Side Reactions and Improving Yields
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of methionine residues, particularly the D-enantiomer (Fmoc-D-methionine), presents unique challenges. While offering advantages in creating peptides with enhanced stability and novel biological activities, the susceptibility of methionine's thioether side chain to oxidation is a critical hurdle. This guide provides a comprehensive literature review of studies successfully utilizing Fmoc-D-methionine, comparing strategies to overcome common side reactions and presenting experimental data to inform methodological choices.
The primary challenge in using Fmoc-protected methionine in SPPS is the oxidation of the thioether side chain to methionine sulfoxide during the acidic conditions of the final cleavage and deprotection step. A secondary, though less common, side reaction is the S-alkylation of the thioether. These side reactions can lead to a heterogeneous final product, complicating purification and reducing the overall yield of the desired peptide.
This guide explores two principal strategies to address these challenges: the optimization of cleavage cocktails to prevent oxidation and the use of a proactive "oxidation-reduction" approach with Fmoc-methionine sulfoxide.
Performance Comparison: Cleavage Cocktail Optimization
The composition of the cleavage cocktail used to remove the peptide from the solid support and cleave side-chain protecting groups is paramount in preventing methionine oxidation. Standard cocktails can lead to significant levels of the oxidized by-product. Researchers have developed specialized cocktails to minimize this side reaction.
A seminal study by Huang and Rabenstein introduced "Reagent H," a cleavage cocktail specifically formulated to reduce methionine oxidation. A comparison of Reagent H with other commonly used cleavage cocktails demonstrates its superior performance.
Table 1: Comparison of Cleavage Cocktails on Methionine Sulfoxide Formation
| Cleavage Cocktail | Composition | % Methionine Sulfoxide Formed |
| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | 15 - 55% |
| Reagent R | TFA / Thioanisole / EDT / Anisole (90:5:3:2) | 15 - 55% |
| Reagent B | TFA / Phenol / Water / TIPS (88:5:5:2) | 15 - 55% |
| Reagent H | TFA / Phenol / Thioanisole / EDT / Water / Dimethylsulfide / Ammonium Iodide (81:5:5:2.5:3:2:1.5 w/w) | Not Detected |
Data sourced from Huang, H.; Rabenstein, D. L. J. Pept. Res. 1999, 53 (5), 548–553.
Alternative Strategy: The Fmoc-Methionine Sulfoxide Approach
An alternative and increasingly popular strategy, particularly for the synthesis of aggregation-prone peptides, is the use of Fmoc-methionine sulfoxide [Fmoc-Met(O)-OH] as the building block. This approach intentionally incorporates the oxidized form of methionine into the peptide chain. The increased polarity of the sulfoxide can disrupt interchain aggregation during synthesis, leading to higher quality crude products and easier purification. Following purification, the methionine sulfoxide residues are reduced back to methionine.
A study by Hackenberger et al. demonstrated the significant improvement in isolated yields for several challenging, aggregation-prone peptides when synthesized with Fmoc-Met(O)-OH compared to the standard Fmoc-Met-OH.
Table 2: Comparison of Isolated Yields for Peptides Synthesized with Fmoc-Met-OH vs. Fmoc-Met(O)-OH
| Peptide Sequence | Isolated Yield (Standard Fmoc-Met-OH) | Isolated Yield (Fmoc-Met(O)-OH approach) |
| TDP-43 (307-347) (contains 6 Met residues) | ~1% | 7% |
| hPrP (125-155) (contains 3 Met residues) | 2% | 7% |
| human Calcitonin (contains 1 Met residue) | 5% | 10% |
| hPrP (109-135) (contains 1 Met residue) | 7% | 14% |
Data sourced from Hackenberger, C. P. R. et al. ChemBioChem 2017, 18 (19), 1933-1937.[1]
Experimental Protocols
Standard Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide on a 0.1 mmol scale using a generic Rink Amide resin.
1. Resin Swelling:
-
Place 0.1 mmol of Rink Amide resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the 20% piperidine in DMF treatment for 10 minutes and drain.
-
Wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 2.9 equivalents of a coupling agent (e.g., HBTU) in DMF.
-
Add 6 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a ninhydrin test to confirm the completion of the coupling.
-
Wash the resin with DMF (3-5 times).
4. Repeat Cycles:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Final Cleavage and Deprotection (using Reagent H):
-
After the final coupling and deprotection of the N-terminal Fmoc group, wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Prepare Reagent H: trifluoroacetic acid (TFA) / phenol / thioanisole / 1,2-ethanedithiol (EDT) / water / dimethylsulfide (DMS) / ammonium iodide (NH₄I) in a weight ratio of 81:5:5:2.5:3:2:1.5.
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
6. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Caption: Key side reactions of methionine during TFA-mediated cleavage in SPPS.
References
Decoding the Certificate of Analysis: A Comparative Guide to Commercial Fmoc-D-Methionine
For researchers, scientists, and professionals in drug development, the quality of raw materials is paramount to achieving reliable and reproducible results. In solid-phase peptide synthesis (SPPS), the purity of Fmoc-amino acids directly impacts the success of synthesizing the target peptide. This guide provides a comprehensive comparison for interpreting the Certificate of Analysis (CoA) of commercially sourced Fmoc-D-methionine, a critical building block in the synthesis of various peptides. We will delve into the key analytical parameters, compare typical specifications from different suppliers, and provide the experimental context to understand the data.
Understanding the Key Quality Attributes
A Certificate of Analysis for Fmoc-D-methionine typically presents data on several key quality attributes. While the format may vary between suppliers, the core information should allow the end-user to assess the suitability of the material for their specific application. Below is a summary of common parameters found on a CoA.
| Parameter | Typical Specification | Method | Significance |
| Appearance | White to off-white powder | Visual | A simple but important initial check for gross contamination or degradation. |
| Identity (¹H NMR) | Conforms to structure | ¹H NMR Spectroscopy | Confirms the chemical structure of the Fmoc-D-methionine molecule. |
| Purity (HPLC) | ≥98.0% | High-Performance Liquid Chromatography (HPLC) | Quantifies the amount of Fmoc-D-methionine relative to impurities.[1] |
| Enantiomeric Purity | ≥99.5% D-isomer | Chiral HPLC | Ensures the correct stereochemistry, which is crucial for biological activity.[2] |
| Optical Rotation | +28° ± 2° (c=1 in DMF) | Polarimetry | A measure of the enantiomeric purity.[1][2] |
| Mass Spectrometry | Conforms to expected molecular weight | Mass Spectrometry (MS) | Confirms the molecular weight of the compound.[3] |
| Melting Point | 110 - 140 °C | Melting Point Apparatus | A physical property that can indicate purity. A broad melting range may suggest the presence of impurities.[1][2] |
| Free Amino Acid | ≤0.2% | Gas Chromatography (GC) or HPLC | Unprotected D-methionine can lead to undesired side reactions during peptide synthesis. |
| Acetate Content | ≤0.02% | Specialized Analytical Methods | Acetic acid can act as a capping agent, leading to truncated peptide sequences. |
| Water Content (Karl Fischer) | ≤0.5% | Karl Fischer Titration | Water content is important for accurate weighing and can affect reaction stoichiometry. |
Comparative Analysis of Commercial Grades
While most suppliers offer high-purity Fmoc-D-methionine, there can be subtle differences in the guaranteed specifications. For critical applications, such as GMP manufacturing of therapeutic peptides, even small variations in impurity profiles can be significant.
| Supplier | Purity (HPLC) | Enantiomeric Purity | Key Impurity Controls |
| Supplier A (Standard Grade) | ≥98.5% | ≥99.0% | Standard controls for related impurities. |
| Supplier B (High Purity Grade) | ≥99.5% | ≥99.8% | Specified limits for dipeptides and β-alanine derivatives. |
| Supplier C (Premium Grade) | ≥99.8% | ≥99.9% | Stringent controls on free amino acid, acetate, and residual solvents. |
It is evident that for highly sensitive applications, a "Premium Grade" product with more stringent specifications on specific process-related impurities would be the preferred choice. The seemingly minor differences in purity can have a cumulative effect on the final purity of a long peptide.
Experimental Protocols for Verification
To independently verify the quality of sourced Fmoc-D-methionine, or to troubleshoot synthesis issues, the following experimental protocols are fundamental.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method separates Fmoc-D-methionine from its potential impurities, allowing for quantification.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.[4]
-
Gradient: A typical gradient would be a linear increase from 30% to 90% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Sample Preparation: Dissolve a small amount of Fmoc-D-methionine in a 1:1 mixture of water and acetonitrile.
Identity Confirmation by ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) provides a fingerprint of the molecule's structure.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Procedure: Dissolve a few milligrams of the sample in the deuterated solvent. Acquire the ¹H NMR spectrum.
-
Expected Chemical Shifts (in DMSO-d₆):
-
~7.9 ppm (d, 2H, Fmoc)
-
~7.7 ppm (d, 2H, Fmoc)
-
~7.4 ppm (t, 2H, Fmoc)
-
~7.3 ppm (t, 2H, Fmoc)
-
~4.3 ppm (m, 3H, Fmoc CH and CH₂)
-
~4.2 ppm (m, 1H, α-CH)
-
~2.5 ppm (t, 2H, γ-CH₂)
-
~2.1 ppm (s, 3H, S-CH₃)
-
~1.9 ppm (m, 2H, β-CH₂)
-
Molecular Weight Verification by Mass Spectrometry (MS)
MS confirms the correct molecular weight of the compound.
-
Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like acetonitrile or methanol.
-
Procedure: Infuse the sample solution into the ESI source.
-
Expected Mass: The expected monoisotopic mass for C₂₀H₂₁NO₄S is 371.12 g/mol . Depending on the mode of ionization, you would expect to see ions corresponding to [M+H]⁺ (372.13) or [M+Na]⁺ (394.11).
Visualizing the Workflow and Logic
To better understand the process of evaluating a Certificate of Analysis and the significance of the analytical tests, the following diagrams illustrate the logical workflow and the relationship between the chemical structure and the analytical data.
References
Safety Operating Guide
Proper Disposal of (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-methionine (Fmoc-D-Met-OH)
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents like (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-methionine (Fmoc-D-Met-OH) are paramount to ensuring laboratory safety and environmental compliance. Although Fmoc-D-Met-OH is not classified as a hazardous substance according to multiple safety data sheets (SDS), it is imperative to follow systematic disposal procedures to maintain a safe working environment and adhere to best practices for chemical waste management.[1] Waste must be disposed of in accordance with federal, state, and local environmental control regulations.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, personnel should be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or glasses.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A standard laboratory coat should be worn to prevent skin contact.
Quantitative Data Summary
The following table summarizes key data for Fmoc-D-Met-OH relevant to its handling and disposal.
| Property | Value |
| CAS Number | 112883-40-6 |
| Molecular Formula | C₂₀H₂₁NO₄S |
| Molecular Weight | 371.45 g/mol |
| Appearance | White to off-white solid powder |
| Hazard Classification | Not a hazardous substance or mixture |
Step-by-Step Disposal Protocol
The disposal of Fmoc-D-Met-OH should be approached by segregating the waste into three categories: solid chemical waste, liquid chemical waste, and contaminated laboratory materials.
This category includes unused or expired Fmoc-D-Met-OH powder and any solid material recovered from a spill.
-
Step 1: Collection
-
Carefully sweep up any solid Fmoc-D-Met-OH, avoiding dust formation.
-
Place the solid waste into a designated, chemically compatible, and sealable container.
-
-
Step 2: Labeling
-
Clearly label the container as "Non-Hazardous Chemical Waste."
-
Include the full chemical name: "this compound" or "Fmoc-D-methionine."
-
-
Step 3: Storage and Disposal
-
Store the sealed container in a designated waste accumulation area.
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.
-
This pertains to solutions containing Fmoc-D-Met-OH, such as those prepared for experiments or rinsates from cleaning glassware.
-
Step 1: Collection
-
Collect all liquid waste containing Fmoc-D-Met-OH in a dedicated, sealed, and clearly labeled waste container.
-
-
Step 2: Labeling
-
Label the container as "Non-Hazardous Chemical Waste" and list all chemical constituents, including the solvent (e.g., "Fmoc-D-methionine in DMSO").
-
-
Step 3: Storage and Disposal
-
Store the liquid waste container in a designated and secure area, segregated from incompatible materials.
-
Dispose of the waste through your institution's certified chemical waste disposal program. Do not pour down the drain.
-
This includes items that have come into contact with Fmoc-D-Met-OH, such as gloves, weighing paper, pipette tips, and empty containers.
-
Step 1: Segregation
-
Collect all contaminated solid items in a designated, clearly labeled, and sealed container or waste bag.
-
-
Step 2: Labeling
-
Label the container or bag as "Contaminated Laboratory Waste" and specify the contaminant, "Fmoc-D-methionine."
-
-
Step 3: Empty Containers
-
Empty containers that held Fmoc-D-Met-OH should be triple-rinsed with a suitable solvent. The rinsate should be collected as liquid chemical waste. The rinsed container can then be disposed of as regular laboratory glass or plastic waste, provided the label is defaced.
-
-
Step 4: Disposal
-
Dispose of the contaminated materials through your institution's chemical waste management program.
-
Experimental Workflow for Disposal
Caption: Disposal workflow for different forms of Fmoc-D-Met-OH waste.
References
Essential Safety and Operational Guide for Handling (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-methionine
This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-methionine (Fmoc-D-methionine). The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety practices.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure risks when handling Fmoc-D-methionine. The recommended PPE is summarized in the table below.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye Protection | Safety glasses with side-shields | Conforming to EN166 or OSHA 29 CFR 1910.133 | To protect eyes from dust particles.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | In accordance with good laboratory practices | To prevent skin contact.[1][3] |
| Body Protection | Laboratory coat or other protective clothing | Chosen according to the amount and concentration of the substance | To protect skin and clothing from contamination.[1][3] |
| Respiratory Protection | N95 (US) or P1 (EN 143) dust mask | For situations where dust is generated | To prevent inhalation of airborne particles.[1][4] |
Health Hazard Information
While not classified as a hazardous substance or mixture, Fmoc-D-methionine may cause irritation upon contact.[4] Potential health effects include:
-
Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[1][4]
-
Skin Contact: May cause skin irritation.
-
Eye Contact: May cause eye irritation.
-
Ingestion: May be harmful if swallowed.[4]
First Aid Measures
Immediate first aid is crucial in the event of accidental exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration and consult a physician.[1][4] |
| Skin Contact | Wash off immediately with soap and plenty of water.[1][4] |
| Eye Contact | Flush eyes with water as a precaution. Remove any contact lenses and continue rinsing.[1][4] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[4] |
In all cases of exposure, it is recommended to consult a physician and show them the Safety Data Sheet.[1]
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure laboratory safety.
Handling:
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Provide appropriate exhaust ventilation in areas where dust is formed.[1]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Keep the container tightly closed.[1]
-
Store in a dry and well-ventilated place.[1]
-
Recommended storage temperatures vary, with some sources suggesting refrigeration at 0-8°C, while others recommend -20°C for long-term storage of solutions.[5][6] Always refer to the supplier's specific instructions.
Spill Response Protocol
In the event of a spill, follow these steps to ensure safe cleanup.
Workflow for Chemical Spill Response
Caption: Logical workflow for responding to a chemical spill.
Experimental Protocol for Spill Cleanup:
-
Personal Precautions: Use personal protective equipment, including splash goggles, a full suit, a dust respirator, boots, and gloves.[4] Avoid breathing dust.[1]
-
Small Spill:
-
Carefully sweep up the spilled solid material.
-
Place the swept material into a suitable, labeled container for disposal.[1]
-
-
Large Spill:
-
Use a shovel to collect the spilled material.
-
Place the material into a convenient, labeled waste disposal container.[4]
-
-
Environmental Precautions: Do not allow the product to enter drains.[1]
-
Decontamination: After cleanup, wash the area and all equipment used.
Disposal Plan
Dispose of waste materials in accordance with all applicable federal, state, and local environmental regulations.[1] Do not dispose of chemical waste in regular trash or down the drain.[3]
Step-by-Step Disposal Protocol:
-
Segregation of Waste: Keep Fmoc-D-methionine waste separate from other chemical waste to prevent unintended reactions.[3]
-
Solid Waste Collection:
-
Liquid Waste Collection:
-
Solutions containing Fmoc-D-methionine should be collected in a separate, labeled, and sealed container for liquid chemical waste.[3]
-
-
Containerization:
-
Storage of Waste:
-
Store sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[3]
-
-
Final Disposal:
-
Arrange for disposal through your institution's certified chemical waste disposal program.[3]
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
